Product packaging for AZD 4017(Cat. No.:CAS No. 1024033-43-9)

AZD 4017

Cat. No.: B1684383
CAS No.: 1024033-43-9
M. Wt: 419.6 g/mol
InChI Key: NCDZABJPWMBMIQ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AZD-4017 is under investigation in clinical trial NCT01173471 (A Phase IIa Study to Assess the Tolerability, Safety, and Efficacy of AZD4017 for Raised Intra-ocular Pressure).
11beta-hydroxysteroid Dehydrogenase Type 1 Inhibitor AZD4017 is a selective, orally bioavailable inhibitor of the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11b-HSD1;  11bHSD1;  HSD11B1), with potential protective activity. Upon administration, AZD4017 selectively binds to and inhibits the activity of 11b-HSD1. This prevents the conversion of cortisone to the active hormone cortisol that activates glucocorticoid receptors. By blocking cortisol production in metabolic tissues, AZD4017 may inhibit the adverse metabolic effects, such as glucose intolerance, hyperinsulinemia, systolic hypertension, increased adiposity, myoatrophy and dermal atrophy, caused by exogenous administration of glucocorticoids in these tissues. 11bHSD1 is highly expressed in metabolic tissues, such as liver, skeletal muscle, and adipose tissue. It plays a crucial role in regenerating active glucocorticoid from circulating glucocorticoids and regulates the production of cortisol to activate the glucocorticoid receptors. AZD4017 does not inhibit the anti-inflammatory activity of the administered glucocorticoids.
AZD-4017 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H33N3O3S B1684383 AZD 4017 CAS No. 1024033-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3S/c1-2-13-29-22-18(21(28)23-17-8-4-3-5-9-17)10-11-19(24-22)25-12-6-7-16(15-25)14-20(26)27/h10-11,16-17H,2-9,12-15H2,1H3,(H,23,28)(H,26,27)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDZABJPWMBMIQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C=CC(=N1)N2CCCC(C2)CC(=O)O)C(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=C(C=CC(=N1)N2CCC[C@H](C2)CC(=O)O)C(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145044
Record name AZD-4017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024033-43-9
Record name AZD-4017
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024033439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-4017
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-4017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1024033-43-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-4017
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JL137394Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of AZD4017 in Adipose Tissue: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4017 is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in local glucocorticoid metabolism, particularly in adipose tissue, by converting inactive cortisone to active cortisol. Elevated cortisol levels within adipose tissue are associated with adipocyte dysfunction, insulin resistance, and central obesity. This technical guide provides a comprehensive overview of the mechanism of action of AZD4017 in adipose tissue, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological pathways.

Core Mechanism of Action

AZD4017 is an orally bioavailable, selective inhibitor of 11β-HSD1.[1] By blocking this enzyme, AZD4017 reduces the intracellular concentration of active cortisol in adipocytes. This, in turn, modulates the expression of glucocorticoid-responsive genes, leading to a range of effects on adipocyte differentiation, lipid metabolism, and insulin sensitivity. While systemic cortisol levels remain largely unaffected, the localized reduction of cortisol in adipose tissue is key to its therapeutic potential in metabolic disorders.

Data Presentation: Quantitative Effects of AZD4017 on Adipose Tissue and Related Metabolism

While specific quantitative data on gene and protein expression changes directly within human adipose tissue following AZD4017 treatment are limited in publicly available literature, ex vivo and clinical studies provide valuable insights into its biochemical and physiological effects.

Table 1: Ex Vivo Inhibition of 11β-HSD1 Activity by AZD4017 in Human Adipose Tissue

Tissue TypeAZD4017 ConcentrationSubstrateOutcome MeasureResultReference
Subcutaneous Adipose Tissue100 nMCortisone (100 nM)Cortisol ProductionReduced to 3% of uninhibited conversion rate[2]
Omental Adipose Tissue100 nMCortisone (100 nM)Cortisol ProductionSignificant reduction in cortisol production[2]

Table 2: Effects of AZD4017 on Body Composition and Metabolic Parameters in Clinical Trials

Study PopulationTreatment DurationParameterBaseline (Mean ± SD)Post-treatment (Mean ± SD)P-valueReference
Nonalcoholic fatty liver disease (NAFLD) / Nonalcoholic steatohepatitis (NASH)3 monthsTotal Body Fat Percentage (AZD4017 group)42.0 ± 8.0%40.5 ± 7.7%0.33[3]
Nonalcoholic fatty liver disease (NAFLD) / Nonalcoholic steatohepatitis (NASH)3 monthsTotal Body Fat Percentage (Placebo group)43.1 ± 6.1%42.9 ± 6.3%0.15[3]
Nonalcoholic fatty liver disease (NAFLD) / Nonalcoholic steatohepatitis (NASH)3 monthsAbdominal Fat Percentage (AZD4017 group)46.1 ± 8.3%45.1 ± 7.4%0.139[3]
Nonalcoholic fatty liver disease (NAFLD) / Nonalcoholic steatohepatitis (NASH)3 monthsAbdominal Fat Percentage (Placebo group)47.2 ± 6.4%48.2 ± 6.6%0.112[3]
Idiopathic Intracranial Hypertension (Overweight female cohort)12 weeksTotal Fat Mass (AZD4017 group)No significant change reported-Not significant[4][5]
Idiopathic Intracranial Hypertension (Overweight female cohort)12 weeksBody Mass Index (BMI) (AZD4017 group)No significant change reported-Not significant[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to investigate the effects of AZD4017 on adipose tissue.

Protocol 1: Ex Vivo Human Adipose Tissue Explant Culture and Treatment

This protocol is adapted from established methods for maintaining the viability and physiological function of adipose tissue in culture.[6][7][8]

1. Tissue Collection and Preparation:

  • Obtain fresh subcutaneous or visceral adipose tissue biopsies under sterile conditions.
  • Transport the tissue to the laboratory in sterile, pre-warmed (37°C) Dulbecco's Modified Eagle's Medium (DMEM).
  • In a sterile laminar flow hood, wash the tissue multiple times with phosphate-buffered saline (PBS) to remove excess blood.
  • Carefully dissect away any visible connective tissue or blood vessels.
  • Mince the adipose tissue into small fragments (explants) of approximately 2-3 mm³.

2. Explant Culture:

  • Place the tissue explants onto sterile cell culture inserts (e.g., Millicell®) in 6-well plates.
  • Add culture medium (DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin) to the bottom of the wells, ensuring the medium reaches the level of the insert membrane without submerging the tissue.
  • Culture the explants in a humidified incubator at 37°C and 5% CO₂.

3. AZD4017 Treatment:

  • Prepare stock solutions of AZD4017 in a suitable solvent (e.g., DMSO).
  • On the day of treatment, dilute the AZD4017 stock solution to the desired final concentrations in fresh culture medium.
  • Replace the medium in the wells with the AZD4017-containing medium or vehicle control medium.
  • Incubate for the desired treatment period (e.g., 24-72 hours).

4. Sample Harvesting and Analysis:

  • At the end of the treatment period, collect the culture medium for analysis of secreted factors (e.g., adipokines, glycerol for lipolysis assessment).
  • Harvest the adipose tissue explants and snap-freeze in liquid nitrogen for subsequent RNA or protein extraction and analysis.

Protocol 2: 11β-HSD1 Activity Assay in Adipose Tissue Homogenates

This assay measures the conversion of cortisone to cortisol, providing a direct assessment of 11β-HSD1 reductase activity.

1. Preparation of Adipose Tissue Homogenates:

  • Homogenize frozen adipose tissue samples in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
  • Centrifuge the homogenate to pellet cellular debris.
  • Collect the supernatant containing the microsomal fraction where 11β-HSD1 is located.
  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

2. Enzyme Reaction:

  • In a microcentrifuge tube, combine the tissue homogenate (containing a standardized amount of protein) with a reaction buffer containing NADPH (as a cofactor) and radiolabeled or non-radiolabeled cortisone.
  • For inhibitor studies, pre-incubate the homogenate with AZD4017 or vehicle control for a specified time before adding the substrate.
  • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours), ensuring the reaction is within the linear range.

3. Steroid Extraction and Analysis:

  • Stop the reaction by adding a solvent (e.g., ethyl acetate) to extract the steroids.
  • Separate the organic and aqueous phases by centrifugation.
  • Evaporate the organic solvent to dryness.
  • Re-suspend the steroid extract in a suitable mobile phase.
  • Analyze the conversion of cortisone to cortisol using high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) for higher sensitivity and specificity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

AZD4017_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_adipocyte Adipocyte Cortisone Cortisone Cortisone_in Cortisone Cortisone->Cortisone_in HSD11B1 11β-HSD1 Cortisone_in->HSD11B1 Cortisol Cortisol HSD11B1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR GR_Cortisol GR-Cortisol Complex Cortisol->GR_Cortisol GR->GR_Cortisol Nucleus Nucleus GR_Cortisol->Nucleus Translocation GRE Glucocorticoid Response Elements (GRE) Gene_Expression Altered Gene Expression GRE->Gene_Expression Transcription Regulation Metabolic_Effects Downstream Metabolic Effects (e.g., altered lipolysis, insulin signaling) Gene_Expression->Metabolic_Effects AZD4017 AZD4017 AZD4017->HSD11B1 Inhibition

Caption: Mechanism of AZD4017 action in an adipocyte.

Experimental_Workflow cluster_ex_vivo Ex Vivo Adipose Tissue Analysis cluster_analysis Downstream Analysis Tissue_Biopsy Adipose Tissue Biopsy Explant_Culture Explant Culture Tissue_Biopsy->Explant_Culture Treatment Treatment with AZD4017 or Vehicle Explant_Culture->Treatment Sample_Harvest Harvest Media and Tissue Treatment->Sample_Harvest RNA_Analysis RNA Extraction & qPCR/Microarray Sample_Harvest->RNA_Analysis Protein_Analysis Protein Extraction & Western Blot/MS Sample_Harvest->Protein_Analysis Metabolite_Analysis Metabolite Extraction & LC-MS Sample_Harvest->Metabolite_Analysis Media_Analysis Analysis of Secreted Factors Sample_Harvest->Media_Analysis

Caption: Workflow for ex vivo analysis of AZD4017 effects.

Glucocorticoid_Signaling_Adipocyte cluster_signaling Glucocorticoid Signaling Cascade in Adipocytes cluster_effects Cellular Effects Cortisol Cortisol GR GR Cortisol->GR GR_Complex GR-Cortisol Complex Cortisol->GR_Complex GR->GR_Complex Nucleus Nucleus GR_Complex->Nucleus GRE GRE Binding Adipogenesis Adipogenesis GRE->Adipogenesis Lipolysis Lipolysis GRE->Lipolysis Glucose_Uptake Glucose Uptake GRE->Glucose_Uptake Insulin_Signaling Insulin Signaling GRE->Insulin_Signaling Adipokine_Secretion Adipokine Secretion GRE->Adipokine_Secretion HSD11B1 11β-HSD1 HSD11B1->Cortisol Cortisone Cortisone Cortisone->HSD11B1 AZD4017 AZD4017 AZD4017->HSD11B1

Caption: Glucocorticoid signaling in adipocytes and the point of AZD4017 intervention.

References

The Discovery and Development of AZD4017: A Selective 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues. By inhibiting 11β-HSD1, AZD4017 represents a therapeutic strategy to mitigate the detrimental effects of excess cortisol in a variety of disease states. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of AZD4017, with a focus on its mechanism of action, pharmacokinetic profile, and efficacy in various therapeutic areas. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers and scientists in the field of drug development.

Introduction

Glucocorticoids, primarily cortisol in humans, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. While systemic cortisol levels are tightly controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local cortisol concentrations within specific tissues are further modulated by the activity of 11β-hydroxysteroid dehydrogenase enzymes. 11β-HSD1, a NADP(H)-dependent enzyme, is highly expressed in metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1] It primarily acts as a reductase, converting inactive cortisone to active cortisol, thus amplifying local glucocorticoid receptor activation.[1]

Dysregulation of 11β-HSD1 activity has been implicated in the pathophysiology of numerous metabolic disorders, including obesity, metabolic syndrome, and type 2 diabetes. Consequently, the inhibition of 11β-HSD1 has emerged as an attractive therapeutic target. AZD4017 was developed as a potent, selective, and orally bioavailable inhibitor of 11β-HSD1, with the aim of reducing local cortisol concentrations and thereby ameliorating the features of these metabolic conditions.[2][3]

Mechanism of Action and Signaling Pathway

AZD4017 is a competitive inhibitor of 11β-HSD1.[4] By selectively binding to the enzyme, it blocks the conversion of cortisone to cortisol within target cells.[1] This reduction in intracellular cortisol leads to decreased activation of the glucocorticoid receptor (GR), a nuclear hormone receptor that, upon ligand binding, translocates to the nucleus and modulates the transcription of target genes. The downstream effects of reduced GR activation are tissue-specific and depend on the physiological role of glucocorticoids in that particular tissue.

G cluster_cell Target Cell Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR AZD4017 AZD4017 AZD4017->HSD11B1 HSD11B1->Cortisol Nucleus Nucleus GR->Nucleus Translocation GeneTranscription Gene Transcription (Metabolic & Inflammatory Genes) Nucleus->GeneTranscription CellularEffects Cellular Effects (e.g., Gluconeogenesis, Lipolysis) GeneTranscription->CellularEffects G Start Start CellCulture Culture C2C12 myoblasts and differentiate into myotubes Start->CellCulture Incubation Incubate myotubes with Cortisone and AZD4017 CellCulture->Incubation CortisolMeasurement Measure Cortisol levels in supernatant (e.g., HTRF) Incubation->CortisolMeasurement IC50 Calculate IC50 value CortisolMeasurement->IC50 End End IC50->End

References

AZD4017: A Selective 11β-HSD1 Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4017 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[1][2] This targeted inhibition modulates local glucocorticoid levels in key metabolic tissues, offering a promising therapeutic avenue for a range of conditions, including metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][3] This technical guide provides a comprehensive overview of AZD4017, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to evaluate its efficacy and pharmacodynamics.

Introduction: The Role of 11β-HSD1 in Metabolism

The enzyme 11β-HSD1 plays a crucial role in regulating the availability of active glucocorticoids, primarily cortisol, within specific tissues.[4] Unlike the systemic regulation of cortisol by the hypothalamic-pituitary-adrenal (HPA) axis, 11β-HSD1 provides a local control mechanism.[3] It is highly expressed in metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1] In these tissues, the conversion of circulating inactive cortisone to active cortisol by 11β-HSD1 can amplify glucocorticoid receptor activation.[4] Dysregulation of 11β-HSD1 activity, leading to tissue-specific glucocorticoid excess, has been implicated in the pathophysiology of obesity, insulin resistance, and other components of the metabolic syndrome.[5] Therefore, selective inhibition of 11β-HSD1 presents a targeted approach to mitigate the detrimental effects of excess local cortisol without suppressing systemic anti-inflammatory responses.[1]

AZD4017: Mechanism of Action and Selectivity

AZD4017 is a potent, selective, and orally bioavailable small molecule inhibitor of 11β-HSD1.[1][6] It competitively binds to the enzyme, preventing the conversion of cortisone to cortisol.[1] This selective action reduces intracellular cortisol concentrations in target tissues, thereby diminishing the activation of glucocorticoid receptors and mitigating the downstream metabolic consequences.[1]

Signaling Pathway of 11β-HSD1 and Inhibition by AZD4017```dot

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Hepatocyte, Adipocyte) Circulating Cortisone Circulating Cortisone Cortisone Cortisone Circulating Cortisone->Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 Cortisol Cortisol GR Glucocorticoid Receptor Cortisol->GR Activation 11b-HSD1->Cortisol Conversion AZD4017 AZD4017 AZD4017->11b-HSD1 Inhibition Metabolic Effects Adverse Metabolic Effects (e.g., Insulin Resistance, Gluconeogenesis) GR->Metabolic Effects Transcription Regulation

Figure 2: Generalized clinical trial workflow.

Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Inhibition of peripheral cortisol production by AZD4017 can lead to a compensatory activation of the HPA axis. [3]Clinical studies have observed a significant increase in plasma adrenocorticotropic hormone (ACTH) levels in individuals treated with AZD4017. [1]However, these increased ACTH levels generally remain within the normal physiological range. [1]This observation is a critical consideration in the long-term safety profile of 11β-HSD1 inhibitors.

HPA Axis Feedback Loop and the Effect of AZD4017

G Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary CRH (+) Adrenal Gland Adrenal Gland Pituitary->Adrenal Gland ACTH (+) Systemic Cortisol Systemic Cortisol Adrenal Gland->Systemic Cortisol Peripheral Tissues Peripheral Tissues (Liver, Adipose) Local Cortisol Local Cortisol Peripheral Tissues->Local Cortisol 11β-HSD1 Systemic Cortisol->Hypothalamus Negative Feedback Systemic Cortisol->Pituitary Negative Feedback Local Cortisol->Hypothalamus Reduced Negative Feedback AZD4017 AZD4017 AZD4017->Peripheral Tissues Inhibition

Figure 3: HPA axis and AZD4017 interaction.

Conclusion

AZD4017 has demonstrated potent and selective inhibition of 11β-HSD1 in both preclinical and clinical settings. Its ability to modulate local cortisol levels has shown therapeutic potential in conditions characterized by metabolic dysregulation. While the clinical development of AZD4017 for broad metabolic indications has faced challenges, the data generated from its investigation have significantly advanced our understanding of the role of 11β-HSD1 in human physiology and disease. Further research may explore its utility in more targeted applications or as part of combination therapies. This technical guide provides a foundational resource for scientists and researchers continuing to explore the therapeutic potential of selective 11β-HSD1 inhibition.

References

The Pharmacological Profile of AZD4017: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid with a wide range of physiological and metabolic effects. By inhibiting 11β-HSD1, AZD4017 reduces local cortisol concentrations in target tissues such as the liver, adipose tissue, and skin, without significantly affecting systemic cortisol levels. This targeted mechanism of action has positioned AZD4017 as a therapeutic candidate for a variety of conditions, including metabolic syndrome, idiopathic intracranial hypertension, and impaired wound healing. This technical guide provides a comprehensive overview of the pharmacological profile of AZD4017, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

AZD4017 is a competitive inhibitor of 11β-HSD1, binding to the enzyme to prevent the conversion of cortisone to cortisol.[1] This selective inhibition modulates glucocorticoid receptor activation in a tissue-specific manner. The signaling pathway affected by AZD4017 is depicted in the following diagram.

AZD4017_Mechanism_of_Action cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone 11b-HSD1 11β-HSD1 Cortisone->11b-HSD1 Substrate Cortisol_intracellular Cortisol GR Glucocorticoid Receptor (GR) Cortisol_intracellular->GR Binds and Activates 11b-HSD1->Cortisol_intracellular Conversion Nucleus Nucleus GR->Nucleus Translocates to Gene_Transcription Glucocorticoid-responsive gene transcription Nucleus->Gene_Transcription Modulates AZD4017 AZD4017 AZD4017->11b-HSD1 Inhibits

Caption: Mechanism of action of AZD4017 in inhibiting cortisol production.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for AZD4017 from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of AZD4017
Target EnzymeSpeciesIC50Reference
11β-HSD1 Human 7 nM [2]
11β-HSD1Cynomolgus Monkey29 nM[2]
11β-HSD2Human>30 µM[2]
17β-HSD1Human>30 µM[2]
17β-HSD3Human>30 µM[2]
11β-HSD1 (in human adipocytes) Human 2 nM [2]
Table 2: Summary of Key Clinical Trial Results for AZD4017
IndicationClinical Trial IDPhaseKey FindingsReference
Idiopathic Intracranial Hypertension NCT02017444II- At 12 weeks, lumbar puncture pressure was lower in the AZD4017 group (29.7 cmH2O) compared to placebo (31.3 cmH2O), though the difference was not statistically significant.[3] - A significant decrease in lumbar puncture pressure was observed within the AZD4017 group from baseline.[3] - Significant improvements in lipid profiles and increased lean muscle mass were observed with AZD4017 treatment.[4][3][4]
Non-alcoholic Fatty Liver Disease (NAFLD) / Non-alcoholic Steatohepatitis (NASH) NCT02605616II- AZD4017 blocked the conversion of 13C-cortisone to 13C-cortisol in the liver in all treated patients.[5][6] - No significant change in liver fat fraction (LFF) in the overall population.[5][6] - In a subgroup of patients with NASH and Type 2 Diabetes, AZD4017 significantly improved liver steatosis compared to placebo.[5][6][5][6]
Wound Healing in Type 2 Diabetes NCT03313297IIb- Systemic 11β-HSD1 activity was reduced by 87% with AZD4017.[1][7] - Wound diameter was 34% smaller at day 2 and 48% smaller after repeat wounding at day 30 in the AZD4017 group.[1][7] - AZD4017 was associated with a 42% increase in neo-epidermal volume and a 30% increase in re-epithelialization.[8][1][7][8]
Postmenopausal Osteopenia -II- AZD4017 selectively inhibited 11β-HSD1 activity by >90% in vivo.[9][10] - No significant effect on the bone formation marker osteocalcin after 90 days of treatment.[9][10][9][10]

Experimental Protocols

Detailed experimental protocols for the specific preclinical evaluation of AZD4017 are not publicly available. However, the following sections describe representative, standard methodologies for the key assays used to characterize 11β-HSD1 inhibitors.

In Vitro 11β-HSD1 Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the in vitro potency of 11β-HSD1 inhibitors.

Objective: To determine the IC50 value of a test compound (e.g., AZD4017) against human 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate)

  • Cortisol conjugated to an acceptor fluorophore (e.g., d2)

  • Assay buffer (e.g., phosphate buffer with BSA)

  • Test compound (AZD4017)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare a serial dilution of the test compound (AZD4017) in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a solution containing recombinant human 11β-HSD1 enzyme and NADPH to each well.

  • Initiate the enzymatic reaction by adding cortisone to all wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the anti-cortisol antibody-donor and cortisol-acceptor conjugates.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for the immunoassay to reach equilibrium.

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the HTRF ratio (acceptor signal / donor signal) for each well.

  • Plot the HTRF ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HTRF_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (AZD4017, Enzyme, Substrate, etc.) Start->Prepare_Reagents Dispense_AZD4017 Dispense AZD4017 dilutions into 384-well plate Prepare_Reagents->Dispense_AZD4017 Add_Enzyme_Cofactor Add 11β-HSD1 enzyme and NADPH Dispense_AZD4017->Add_Enzyme_Cofactor Add_Substrate Add Cortisone to initiate reaction Add_Enzyme_Cofactor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Add HTRF detection reagents (Antibody-donor, Cortisol-acceptor) Incubate_Reaction->Stop_Reaction Incubate_Detection Incubate at RT Stop_Reaction->Incubate_Detection Read_Plate Read plate on HTRF reader Incubate_Detection->Read_Plate Analyze_Data Calculate HTRF ratio and determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro 11β-HSD1 HTRF inhibition assay.

In Vitro Adipocyte Differentiation Assay

This protocol outlines a standard procedure for inducing the differentiation of preadipocytes and assessing the effect of a test compound.

Objective: To evaluate the effect of a test compound (e.g., AZD4017) on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocyte cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Differentiation induction medium (DMEM with FBS, insulin, dexamethasone, and isobutylmethylxanthine - IBMX)

  • Adipocyte maintenance medium (DMEM with FBS and insulin)

  • Test compound (AZD4017)

  • Oil Red O staining solution

  • Formalin solution

  • Isopropanol

  • Multi-well cell culture plates

  • Microscope

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes into multi-well plates and culture in DMEM with 10% FBS until they reach confluence.

  • Post-Confluence Arrest: Maintain the confluent cells in the growth medium for an additional 2 days to induce growth arrest.

  • Initiation of Differentiation: Replace the growth medium with differentiation induction medium containing various concentrations of the test compound (AZD4017) or vehicle control.

  • Induction Period: Incubate the cells in the induction medium for 2-3 days.

  • Adipocyte Maturation: Replace the induction medium with adipocyte maintenance medium (containing the test compound or vehicle).

  • Maintenance Period: Culture the cells for an additional 7-10 days, replacing the maintenance medium every 2-3 days.

  • Oil Red O Staining:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash the cells with water and then with 60% isopropanol.

    • Stain the cells with Oil Red O solution for 10-15 minutes to visualize lipid droplets.

    • Wash the cells with water.

  • Quantification:

    • Visually assess the degree of adipocyte differentiation and lipid accumulation using a microscope.

    • For quantitative analysis, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance of the eluate at a specific wavelength (e.g., 510 nm) using a spectrophotometer.

Adipocyte_Differentiation_Workflow Start Start Seed_Cells Seed 3T3-L1 preadipocytes and grow to confluence Start->Seed_Cells Growth_Arrest Induce post-confluence growth arrest (2 days) Seed_Cells->Growth_Arrest Induce_Differentiation Add differentiation medium with AZD4017 or vehicle Growth_Arrest->Induce_Differentiation Incubate_Induction Incubate for 2-3 days Induce_Differentiation->Incubate_Induction Maintain_Adipocytes Switch to maintenance medium with AZD4017 or vehicle Incubate_Induction->Maintain_Adipocytes Incubate_Maintenance Incubate for 7-10 days Maintain_Adipocytes->Incubate_Maintenance Stain_Lipids Fix and stain with Oil Red O Incubate_Maintenance->Stain_Lipids Analyze_Results Microscopic examination and/ or quantitative analysis Stain_Lipids->Analyze_Results End End Analyze_Results->End

Caption: Workflow for an in vitro adipocyte differentiation assay.

Conclusion

AZD4017 is a well-characterized, potent, and selective inhibitor of 11β-HSD1. Preclinical data demonstrate its ability to effectively block the conversion of cortisone to cortisol in vitro. Clinical studies have explored its therapeutic potential in a range of conditions, showing promising results in improving lipid profiles, increasing lean muscle mass, and accelerating wound healing. While some primary endpoints in clinical trials have not been met in all patient populations, the consistent demonstration of target engagement and favorable safety profile suggest that AZD4017 and the broader class of 11β-HSD1 inhibitors warrant further investigation for specific metabolic and inflammatory disorders. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of drug development and metabolic disease.

References

The Effect of AZD4017 on Intracellular Cortisol Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid activity by converting inactive cortisone into active cortisol, thereby amplifying intracellular cortisol concentrations in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1][2] Dysregulation of 11β-HSD1 has been implicated in a range of metabolic disorders, making it a significant therapeutic target.[3][4] This technical guide provides an in-depth overview of the effect of AZD4017 on intracellular cortisol levels, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

While direct quantification of intracellular cortisol levels in clinical studies is technically challenging and infrequently reported, the efficacy of AZD4017 is primarily assessed by measuring the inhibition of 11β-HSD1 activity. This is achieved through the use of surrogate markers, such as the conversion of labeled or endogenous cortisone to cortisol and the analysis of urinary steroid metabolite ratios.

Core Mechanism of Action

AZD4017 is a competitive and reversible inhibitor of 11β-HSD1.[5] By binding to the active site of the enzyme, it prevents the conversion of cortisone to cortisol, thus reducing the intracellular concentration of active glucocorticoids in tissues where 11β-HSD1 is expressed.[1] This targeted action is designed to mitigate the detrimental effects of excess cortisol in metabolic tissues without affecting systemic cortisol levels, which are regulated by the hypothalamic-pituitary-adrenal (HPA) axis.[4]

Signaling Pathway of 11β-HSD1-mediated Cortisol Activation

G cluster_blood Bloodstream cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone_blood Circulating Cortisone (Inactive) Cortisone_cell Intracellular Cortisone Cortisone_blood->Cortisone_cell Diffusion Cortisol_blood Circulating Cortisol (Active) HSD11B1 11β-HSD1 Cortisone_cell->HSD11B1 Cortisol_cell Intracellular Cortisol HSD11B1->Cortisol_cell Conversion GR Glucocorticoid Receptor (GR) Cortisol_cell->GR GR_Cortisol Cortisol-GR Complex Cortisol_cell->GR_Cortisol GR->GR_Cortisol Nucleus Nucleus GR_Cortisol->Nucleus Translocation GRE Glucocorticoid Response Elements (GRE) Nucleus->GRE Gene_Transcription Gene Transcription (Metabolic Effects) GRE->Gene_Transcription AZD4017 AZD4017 AZD4017->HSD11B1 Inhibition

Caption: 11β-HSD1 pathway and AZD4017 inhibition.

Quantitative Data on the Effect of AZD4017

The following tables summarize the key quantitative findings from clinical studies investigating the efficacy of AZD4017 in inhibiting 11β-HSD1 activity.

Table 1: Inhibition of 11β-HSD1 Activity in Hepatic and Systemic Circulation
Study PopulationAZD4017 DoseDurationMethodTissue/Compartment% Inhibition of 11β-HSD1 ActivityReference
Patients with NAFLD or NASHNot Specified12 weeks¹³C cortisone to ¹³C cortisol conversionLiver100% blockade of conversion[6][7]
Patients with Idiopathic Intracranial Hypertension400 mg twice daily12 weeksUrinary (5α-THF + THF)/THE ratioSystemic70% suppression[1][3]
Patients with Idiopathic Intracranial Hypertension400 mg twice daily12 weeksOral prednisone to prednisolone conversionLiver85.9% suppression[1][3]
Postmenopausal women with osteopenia400 mg twice daily90 daysUrinary (THF + alloTHF)/THE ratioSystemic>90% inhibition[8][9]

NAFLD: Nonalcoholic Fatty Liver Disease; NASH: Nonalcoholic Steatohepatitis; THF: Tetrahydrocortisol; THE: Tetrahydrocortisone.

Table 2: In Vitro Potency of AZD4017
TargetAssayIC₅₀Reference
Human 11β-HSD1Enzymatic Assay7 nM[10]
Human 11β-HSD1 in isolated human adipocytesCell-based Assay2 nM[10]
11β-HSD2, 17β-HSD1, 17β-HSD3Enzymatic Assay>30 µM[1][10]

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of key experimental protocols used in the assessment of AZD4017's effect on 11β-HSD1 activity.

Measurement of Hepatic ¹³C Cortisone to ¹³C Cortisol Conversion

This method directly assesses the in vivo activity of hepatic 11β-HSD1.

  • Patient Preparation: Patients are typically studied after an overnight fast.

  • Tracer Administration: A precise dose of ¹³C-labeled cortisone is administered orally.

  • Blood Sampling: Serial blood samples are collected over a specified period.

  • Sample Processing: Plasma is separated from the blood samples.

  • LC-MS/MS Analysis: Plasma concentrations of ¹³C-cortisone and its metabolite, ¹³C-cortisol, are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The conversion of ¹³C-cortisone to ¹³C-cortisol is calculated and compared between the AZD4017 and placebo groups to determine the percentage of inhibition.[6][7]

Assessment of Systemic 11β-HSD1 Activity using Urinary Steroid Metabolite Ratios

This non-invasive method provides an estimate of whole-body 11β-HSD1 activity.

  • Urine Collection: A 24-hour urine sample is collected from the subjects.

  • Sample Preparation: An aliquot of the urine is subjected to enzymatic hydrolysis to release conjugated steroids.

  • Steroid Extraction: The deconjugated steroids are extracted using an organic solvent.

  • Derivatization: The extracted steroids are derivatized to enhance their volatility and detection by gas chromatography.

  • GC-MS Analysis: The levels of various cortisol and cortisone metabolites, including tetrahydrocortisol (THF), allo-tetrahydrocortisol (allo-THF), and tetrahydrocortisone (THE), are quantified by gas chromatography-mass spectrometry (GC-MS).

  • Ratio Calculation: The ratio of (THF + allo-THF) / THE is calculated as an index of 11β-HSD1 activity. A decrease in this ratio indicates inhibition of the enzyme.[1][8]

Experimental Workflow for Assessing 11β-HSD1 Inhibition

G cluster_protocol Experimental Protocol Patient_Recruitment Patient Recruitment (e.g., NAFLD/NASH) Randomization Randomization Patient_Recruitment->Randomization Treatment Treatment Arm (AZD4017) Randomization->Treatment Placebo Placebo Arm Randomization->Placebo Tracer_Admin Tracer Administration (e.g., ¹³C-Cortisone) Treatment->Tracer_Admin Placebo->Tracer_Admin Sampling Biological Sampling (Blood/Urine) Tracer_Admin->Sampling Analysis LC-MS/MS or GC-MS Analysis Sampling->Analysis Data_Comparison Data Comparison and Statistical Analysis Analysis->Data_Comparison Outcome Determination of % Inhibition Data_Comparison->Outcome

Caption: Workflow for a clinical trial assessing AZD4017.

Conclusion

AZD4017 is a selective and potent inhibitor of 11β-HSD1 that has been shown to effectively block the conversion of inactive cortisone to active cortisol in a tissue-specific manner. While direct measurements of intracellular cortisol are complex, extensive clinical data from tracer studies and urinary steroid profiling consistently demonstrate a high degree of target engagement and inhibition of 11β-HSD1 activity in the liver and systemically. These findings underscore the potential of AZD4017 as a therapeutic agent for metabolic conditions associated with excess intracellular glucocorticoid action. Further research employing advanced techniques for direct intracellular cortisol quantification could provide a more complete understanding of the pharmacodynamics of AZD4017.

References

Investigating the Targets of AZD4017: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of AZD4017, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information presented herein is intended to support further research and development efforts related to this compound.

Introduction

AZD4017 is a potent and selective, orally bioavailable inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme plays a critical role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol.[1] By inhibiting 11β-HSD1, AZD4017 effectively reduces the intracellular concentration of cortisol in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1] This mechanism of action has been investigated for its therapeutic potential in a variety of conditions, including metabolic syndrome, nonalcoholic fatty liver disease (NAFLD), and idiopathic intracranial hypertension.[3][4]

Primary Target and Mechanism of Action

The primary molecular target of AZD4017 is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] AZD4017 binds to and inhibits the activity of this enzyme, thereby preventing the conversion of cortisone to the biologically active glucocorticoid, cortisol.[1] This targeted inhibition of cortisol production is the principal mechanism through which AZD4017 exerts its pharmacological effects.[3]

Signaling Pathway

The inhibition of 11β-HSD1 by AZD4017 directly impacts the glucocorticoid signaling pathway. Under normal physiological conditions, 11β-HSD1 increases the local concentration of cortisol, which can then bind to and activate the glucocorticoid receptor (GR). Activated GR translocates to the nucleus and modulates the transcription of various genes. By blocking cortisol production, AZD4017 prevents the activation of the glucocorticoid receptor by locally generated cortisol.

AZD4017_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cortisone_ext Cortisone Cortisone_int Cortisone Cortisone_ext->Cortisone_int Transport HSD11B1 11β-HSD1 Cortisone_int->HSD11B1 Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol Conversion AZD4017 AZD4017 AZD4017->HSD11B1 Inhibition GR_Cortisol GR-Cortisol Complex GR->GR_Cortisol Gene_Expression Gene Expression Modulation GR_Cortisol->Gene_Expression Translocation & Activation

Figure 1: AZD4017 Signaling Pathway. Max Width: 760px.

Quantitative Data on Target Affinity and Selectivity

AZD4017 has been demonstrated to be a highly potent inhibitor of human 11β-HSD1 with excellent selectivity against other related enzymes.

TargetSpeciesAssay TypeIC50Reference
11β-HSD1 HumanEnzyme Assay7 nM[2]
11β-HSD1HumanAdipocyte Assay2 nM[2]
11β-HSD1Cynomolgus MonkeyEnzyme Assay29 nM[2]
11β-HSD2HumanEnzyme Assay>30 µM[2]
17β-HSD1HumanEnzyme Assay>30 µM[2]
17β-HSD3HumanEnzyme Assay>30 µM[2]
Glucocorticoid ReceptorNot SpecifiedBinding AssayNo measurable activity[2]
Mineralocorticoid ReceptorNot SpecifiedBinding AssayNo measurable activity[2]

Experimental Protocols

The following section details a representative methodology for determining the in vitro potency of 11β-HSD1 inhibitors like AZD4017.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1 Inhibition

This cell-free enzymatic assay is commonly used for high-throughput screening of 11β-HSD1 inhibitors.

Objective: To determine the IC50 value of a test compound (e.g., AZD4017) against recombinant human 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Cortisol-d2 (HTRF tracer)

  • Anti-Cortisol-Cryptate (HTRF donor)

  • Assay buffer (e.g., phosphate buffer with BSA)

  • Test compound (AZD4017)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of AZD4017 in DMSO.

    • Further dilute the compound solutions in assay buffer to the desired final concentrations.

  • Enzyme Reaction:

    • Add the diluted test compound or vehicle (DMSO) to the wells of the microplate.

    • Add the 11β-HSD1 enzyme to each well.

    • Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection mixture containing Cortisol-d2 and Anti-Cortisol-Cryptate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

HTRF_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (AZD4017 in DMSO) Add_Compound 2. Add Compound/Vehicle to Plate Compound_Prep->Add_Compound Add_Enzyme 3. Add 11β-HSD1 Enzyme Add_Compound->Add_Enzyme Add_Substrate 4. Add Cortisone & NADPH Add_Enzyme->Add_Substrate Incubate_Reaction 5. Incubate at 37°C Add_Substrate->Incubate_Reaction Add_Detection 6. Add HTRF Detection Reagents Incubate_Reaction->Add_Detection Incubate_Detection 7. Incubate at RT Add_Detection->Incubate_Detection Read_Plate 8. Read Plate (665nm & 620nm) Incubate_Detection->Read_Plate Calculate_Ratio 9. Calculate HTRF Ratio Read_Plate->Calculate_Ratio Determine_IC50 10. Determine IC50 Calculate_Ratio->Determine_IC50

Figure 2: HTRF Assay Experimental Workflow. Max Width: 760px.

Conclusion

AZD4017 is a highly potent and selective inhibitor of 11β-HSD1. Its mechanism of action, centered on the reduction of intracellular cortisol levels, has been well-characterized. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists working on this compound and related therapeutic strategies. The high selectivity of AZD4017 minimizes the potential for off-target effects, making it a valuable tool for investigating the role of 11β-HSD1 in health and disease.

References

The Impact of AZD4017 on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for the intracellular conversion of inactive cortisone to active cortisol. By blocking this conversion in peripheral tissues such as the liver and adipose tissue, AZD4017 effectively reduces local cortisol concentrations. This targeted action, however, induces a compensatory response from the hypothalamic-pituitary-adrenal (HPA) axis, leading to an increase in adrenocorticotropic hormone (ACTH) secretion. Despite this, circulating serum cortisol levels generally remain within the normal range. This guide provides a comprehensive overview of the effects of AZD4017 on the HPA axis, detailing the underlying signaling pathways, summarizing key quantitative data from clinical studies, and outlining the experimental protocols used to assess these effects.

Core Signaling Pathway: AZD4017 and HPA Axis Regulation

AZD4017's primary mechanism of action is the competitive inhibition of 11β-HSD1.[1][2] This enzyme plays a crucial role in amplifying glucocorticoid action in specific tissues. The inhibition of 11β-HSD1 by AZD4017 disrupts the local cortisol production, which in turn triggers a feedback loop within the HPA axis.

HPA_Axis_Impact cluster_periphery Peripheral Tissues (e.g., Liver, Adipose) cluster_hpa HPA Axis Cortisone Cortisone HSD1 11β-HSD1 Cortisone->HSD1 substrate Cortisol_p Cortisol (active) Hypothalamus Hypothalamus Cortisol_p->Hypothalamus reduced local feedback HSD1->Cortisol_p conversion AZD4017 AZD4017 AZD4017->HSD1 inhibition Pituitary Pituitary Gland Hypothalamus->Pituitary CRH Adrenal Adrenal Gland Pituitary->Adrenal ACTH ACTH ACTH Cortisol_c Circulating Cortisol Adrenal->Cortisol_c secretion Cortisol_c->Hypothalamus negative feedback Cortisol_c->Pituitary negative feedback

Figure 1: AZD4017's mechanism of action and its impact on the HPA axis.

Quantitative Data Summary

Clinical studies have consistently demonstrated AZD4017's potent inhibition of 11β-HSD1 and the subsequent HPA axis response. The following tables summarize the key quantitative findings.

ParameterTreatment GroupBaseline (Mean ± SD)Post-treatment (Mean ± SD)p-valueReference
Systemic 11β-HSD1 Activity
Urinary (5α-THF+THF)/THE ratioAZD40170.90 ± 0.280.27 ± 0.29< 0.0001[3]
Hepatic 11β-HSD1 Activity
Prednisone to Prednisolone Conversion (AUC)AZD40171738 ± 142228 ± 99< 0.0001[3]
HPA Axis Hormones
ACTH (pg/mL)AZD4017-Significant Increase from Baseline< 0.001[4]
Placebo-No Significant Change-[4]
Cortisol Metabolism
13C Cortisone to 13C Cortisol ConversionAZD4017-Blocked in 100% of patients-[2][4][5]
Placebo-No inhibition-[4]

Table 1: Summary of Pharmacodynamic and HPA Axis Biomarker Changes with AZD4017 Treatment.

Experimental Protocols

The assessment of AZD4017's impact on the HPA axis involves a series of specialized experimental protocols.

Assessment of Systemic 11β-HSD1 Activity

Systemic 11β-HSD1 activity is primarily evaluated through the analysis of urinary steroid metabolites.

  • Methodology: 24-hour urine collections are performed at baseline and after the treatment period. The concentrations of key cortisol and cortisone metabolites, including tetrahydrocortisol (THF), 5α-tetrahydrocortisol (5α-THF), and tetrahydrocortisone (THE), are quantified using gas chromatography/mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Primary Endpoint: The ratio of (THF + 5α-THF) to THE serves as a surrogate marker for whole-body 11β-HSD1 activity. A significant decrease in this ratio indicates inhibition of the enzyme.

Assessment of Hepatic 11β-HSD1 Activity

Given that the liver is a primary site of 11β-HSD1 expression, specific tests are employed to measure its activity in this organ.

  • Methodology: A non-invasive pharmacodynamic study involving an oral prednisone challenge is conducted.[3] Prednisone is a pro-drug that is converted to its active form, prednisolone, by 11β-HSD1. After administration of a standardized dose of oral prednisone, serial blood samples are collected over a defined period. Serum concentrations of prednisone and prednisolone are measured using LC-MS/MS.

  • Primary Endpoint: The area under the curve (AUC) for prednisolone is calculated to determine the extent of conversion from prednisone. A significant reduction in the prednisolone AUC post-treatment with AZD4017 indicates potent inhibition of hepatic 11β-HSD1.

HPA Axis Hormone and Steroid Profiling

To understand the compensatory response of the HPA axis, direct measurement of key hormones and a comprehensive steroid profile are essential.

  • Methodology: Fasting blood samples are collected at baseline and at various time points during the treatment period. Serum or plasma is separated for the quantification of ACTH, cortisol, cortisone, and a panel of adrenal androgens (e.g., DHEA, androstenedione). Highly sensitive and specific LC-MS/MS methods are employed for the simultaneous quantification of multiple steroids.[3]

  • Primary Endpoints:

    • Change in morning ACTH concentrations.

    • Serum cortisol to cortisone ratio.

    • Changes in the concentrations of adrenal androgens.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period cluster_assessment Post-Treatment Assessment Screening Participant Screening Baseline Baseline Assessments: - 24h Urine Collection - Fasting Blood Sample - Prednisone Challenge Screening->Baseline Randomization Randomization Baseline->Randomization AZD4017 AZD4017 Dosing Randomization->AZD4017 Placebo Placebo Dosing Randomization->Placebo Endpoint End-of-Treatment Assessments: - 24h Urine Collection - Fasting Blood Sample - Prednisone Challenge AZD4017->Endpoint Placebo->Endpoint Analysis Sample Analysis: - GC/MS or LC-MS/MS - Hormone Assays Endpoint->Analysis

Figure 2: A generalized experimental workflow for clinical trials assessing AZD4017.

Conclusion

AZD4017 is a potent inhibitor of 11β-HSD1 that effectively reduces peripheral cortisol production. This targeted action leads to a predictable and compensatory activation of the HPA axis, characterized by a rise in ACTH levels while maintaining circulating cortisol within a normal physiological range. The detailed experimental protocols outlined in this guide provide a robust framework for the continued investigation of AZD4017 and other 11β-HSD1 inhibitors, ensuring accurate and comprehensive assessment of their effects on the HPA axis. This understanding is critical for the ongoing development and therapeutic positioning of this class of drugs.

References

Preclinical Profile of AZD4017: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for AZD4017, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction

AZD4017 is a nicotinic amide-derived carboxylic acid that has been investigated for its therapeutic potential in metabolic and other diseases.[1] Its mechanism of action centers on the inhibition of 11β-HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.[1] By blocking this conversion, AZD4017 effectively reduces local cortisol concentrations in target tissues, thereby modulating glucocorticoid receptor activity.

In Vitro Pharmacology

The in vitro activity of AZD4017 has been characterized through various enzymatic and cell-based assays.

Potency

AZD4017 demonstrates high potency against the human 11β-HSD1 enzyme. The half-maximal inhibitory concentration (IC50) has been determined in different assay systems, as summarized in the table below.

Assay SystemTargetIC50 (nM)
Homogeneous Time-Resolved Fluorescence (HTRF)Human 11β-HSD17[2][3]
Isolated Human AdipocytesHuman 11β-HSD12[2]
Cynomolgus Monkey Enzyme11β-HSD129[1][2]
Selectivity

AZD4017 exhibits excellent selectivity for 11β-HSD1 over other related enzymes, minimizing the potential for off-target effects.

EnzymeIC50 (µM)
11β-HSD2>30[2][3]
17β-HSD1>30[2][3]
17β-HSD3>30[2][3]

Furthermore, AZD4017 shows no significant activity against the glucocorticoid and mineralocorticoid receptors.[2][3] A screening against a panel of 119 unrelated enzymes and receptors revealed only weak interactions with the angiotensin (AT2) and cholecystokinin (CCK2) receptors.[3]

In Vivo Preclinical Studies

Publicly available data on the in vivo preclinical efficacy and pharmacokinetic profile of AZD4017 in animal models are limited. A key challenge in the preclinical development of AZD4017 is its significantly lower potency against the rodent 11β-HSD1 enzyme compared to the human ortholog.[2]

Pharmacodynamics in Mice

Due to the lower potency in rodents, only limited pharmacodynamic studies have been conducted in mice. These studies demonstrated a dose-dependent inhibition of 11β-HSD1, with a maximal inhibition of approximately 70% achieved at a high dose of 1500 mg/kg.[2]

Signaling Pathway

The mechanism of action of AZD4017 is centered on the inhibition of 11β-HSD1, which plays a crucial role in the glucocorticoid signaling pathway. The following diagram illustrates this pathway and the point of intervention for AZD4017.

AZD4017_Signaling_Pathway cluster_extracellular cluster_cell Cell cluster_cytoplasm cluster_nucleus Nucleus Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) HSD11B1->Cortisol AZD4017 AZD4017 AZD4017->HSD11B1 GR_inactive Inactive Glucocorticoid Receptor (GR) Cortisol->GR_inactive GR_active Active GR Complex GR_inactive->GR_active Activation GRE Glucocorticoid Response Element (GRE) GR_active->GRE Translocation Gene_Expression Modulation of Gene Expression GRE->Gene_Expression

Mechanism of action of AZD4017 in the glucocorticoid signaling pathway.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of AZD4017 are not extensively reported in the public domain. However, based on the available data, the following methodologies are inferred to have been used.

In Vitro Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a common method for determining the potency of enzyme inhibitors.

  • Principle: A competitive immunoassay format where the displacement of a fluorescently labeled tracer from an antibody by the product of the enzyme reaction is measured.

  • General Protocol:

    • Recombinant human 11β-HSD1 is incubated with the substrate (e.g., cortisone) and a cofactor (e.g., NADPH).

    • Varying concentrations of AZD4017 are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the amount of cortisol produced is quantified using an HTRF detection system.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Pharmacodynamic Assessment in Mice

This protocol outlines a general approach to assessing the in vivo activity of an 11β-HSD1 inhibitor in mice.

  • Animal Model: Male C57BL/6 mice.

  • Dosing: AZD4017 is administered orally at various doses (e.g., up to 1500 mg/kg).

  • Sample Collection: Tissues (e.g., liver, adipose) and/or plasma are collected at specific time points after dosing.

  • Biomarker Analysis: The activity of 11β-HSD1 is assessed by measuring the ratio of corticosterone (the active glucocorticoid in rodents) to 11-dehydrocorticosterone (the inactive form) using methods such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition of 11β-HSD1 activity is calculated by comparing the steroid ratios in treated animals to those in vehicle-treated controls.

The following diagram illustrates a typical workflow for in vivo pharmacodynamic studies.

InVivo_Workflow Animal_Dosing Animal Dosing (e.g., Oral gavage of AZD4017) Sample_Collection Sample Collection (Plasma, Tissues) Animal_Dosing->Sample_Collection Steroid_Extraction Steroid Extraction Sample_Collection->Steroid_Extraction LCMS_Analysis LC-MS/MS Analysis (Quantification of Corticosterone and 11-dehydrocorticosterone) Steroid_Extraction->LCMS_Analysis Data_Analysis Data Analysis (Calculation of Steroid Ratios and % Inhibition) LCMS_Analysis->Data_Analysis

A generalized workflow for in vivo pharmacodynamic assessment.

Conclusion

AZD4017 is a potent and highly selective inhibitor of human 11β-HSD1 with well-characterized in vitro activity. While the publicly available preclinical data in animal models are limited, likely due to species-specific differences in potency, the existing information provides a solid foundation for its mechanism of action. This technical guide summarizes the core preclinical findings to aid researchers and drug development professionals in understanding the pharmacological profile of AZD4017. Further investigation into its in vivo efficacy in relevant animal models would be beneficial for a more complete preclinical characterization.

References

AZD4017: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AZD4017 is a potent, selective, and orally bioavailable small molecule inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol.[2][4] By inhibiting 11β-HSD1, AZD4017 reduces local cortisol concentrations in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle, without affecting the systemic anti-inflammatory actions of glucocorticoids.[2] This targeted mechanism has led to its investigation in a range of metabolic and endocrine-related disorders, including nonalcoholic fatty liver disease (NAFLD), idiopathic intracranial hypertension (IIH), and impaired wound healing in type 2 diabetes.[5][6][7][8][9]

Chemical Structure and Properties

AZD4017, with the IUPAC name 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-(propylsulfanyl)pyridin-2-yl]piperidin-3-yl]acetic acid, is a nicotinic amide-derived carboxylic acid.[3][5][10] Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers for AZD4017

IdentifierValue
IUPAC Name 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanyl-2-pyridinyl]piperidin-3-yl]acetic acid[10]
CAS Number 1024033-43-9[3][10]
Molecular Formula C22H33N3O3S[3][5][10]
SMILES CCCSC1=C(C=CC(=N1)N2CCC--INVALID-LINK--CC(=O)O)C(=O)NC3CCCCC3[10]
InChI Key NCDZABJPWMBMIQ-INIZCTEOSA-N[3][10]

Table 2: Physicochemical Properties of AZD4017

PropertyValue
Molecular Weight 419.58 g/mol [3][10]
Appearance Solid powder[3]
Purity >98%[3]
Solubility Soluble in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.08 mg/mL)[1]

Pharmacology

AZD4017 is a highly potent and selective inhibitor of human 11β-HSD1. Its pharmacological profile demonstrates excellent selectivity against related enzymes, making it a precise tool for studying the effects of 11β-HSD1 inhibition.

Table 3: Pharmacological Data for AZD4017

ParameterValueSpecies/Assay
IC50 (11β-HSD1) 7 nM[1][11][12]Human
IC50 (11β-HSD1) 2 nM[1][11]Human Adipocytes
IC50 (11β-HSD1) 29 nM[1][13]Cynomolgus Monkey
IC50 (11β-HSD2) >30 µM[1][11][12]Human
IC50 (17β-HSD1) >30 µM[1][11][12]Human
IC50 (17β-HSD3) >30 µM[1][11][12]Human

Signaling Pathway

The primary mechanism of action of AZD4017 is the inhibition of 11β-HSD1, which is highly expressed in metabolic tissues. This enzyme catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol. Cortisol then binds to the glucocorticoid receptor (GR), leading to various metabolic effects. By blocking this conversion, AZD4017 effectively reduces intracellular cortisol levels and subsequent GR activation in target tissues.[2]

AZD4017_Pathway cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Activation HSD1->Cortisol Conversion AZD4017 AZD4017 AZD4017->HSD1 Inhibition Metabolic_Effects Adverse Metabolic Effects (e.g., Gluconeogenesis, Lipogenesis) GR->Metabolic_Effects Transcription Modulation

Figure 1: Signaling pathway of AZD4017 action.

Experimental Protocols

1. In Vitro Enzyme Inhibition Assay (HTRF)

A cortisol competitive homogeneous time-resolved fluorescence assay (HTRF) is utilized to determine the in vitro potency of AZD4017 against 11β-HSD1.[12]

  • Principle: The assay measures the displacement of a fluorescently labeled cortisol tracer from the 11β-HSD1 enzyme by the inhibitor.

  • Methodology:

    • Recombinant human 11β-HSD1 enzyme is incubated with a fluorescently labeled cortisol tracer and a specific antibody.

    • Varying concentrations of AZD4017 are added to the reaction mixture.

    • The reaction is allowed to reach equilibrium.

    • The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of tracer displaced by the inhibitor.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Human Adipocyte 11β-HSD1 Activity Assay

To assess the potency of AZD4017 in a key target tissue, its inhibitory activity is measured in isolated human adipocytes.[1]

  • Principle: Measures the conversion of cortisone to cortisol in primary human fat cells.

  • Methodology:

    • Adipose tissue is obtained from nondiabetic volunteers via biopsy.

    • Adipocytes are isolated by collagenase digestion.

    • Isolated adipocytes are incubated with cortisone in the presence of varying concentrations of AZD4017.

    • After incubation, the concentration of cortisol produced is quantified using LC-MS/MS.

    • The IC50 value is determined from the dose-response curve.

3. Clinical Trial Protocol for Idiopathic Intracranial Hypertension (IIH)

A double-blind, randomized, placebo-controlled trial design has been used to evaluate the efficacy and safety of AZD4017 in patients with IIH.[4][7][14][15]

Clinical_Trial_Workflow Start Patient Recruitment (Active IIH Diagnosis) Randomization Randomization (1:1) Start->Randomization Group_A Treatment Group: AZD4017 (400 mg twice daily) Randomization->Group_A Group_B Control Group: Matching Placebo Randomization->Group_B Treatment 12-Week Dosing Period Group_A->Treatment Group_B->Treatment FollowUp 4-Week Follow-up (Off Drug) Treatment->FollowUp Endpoint Primary Outcome Assessment: Change in Intracranial Pressure (Lumbar Puncture) FollowUp->Endpoint

Figure 2: Workflow for an AZD4017 clinical trial in IIH.
  • Primary Outcome: The primary endpoint is the change in intracranial pressure from baseline to 12 weeks, as measured by lumbar puncture.[14][15]

  • Secondary Outcomes: These include changes in IIH symptoms, visual function, papilledema, headache frequency, and safety and tolerability assessments.[14][15]

  • Dosage: Participants receive 400 mg of AZD4017 or a matching placebo orally twice daily for 12 weeks.[4][14]

Clinical Development

AZD4017 has been evaluated in several Phase II clinical trials for various indications:

  • Idiopathic Intracranial Hypertension (IIH): Studies have investigated whether AZD4017 can reduce intracranial pressure in patients with IIH.[4][7][16][17]

  • Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH): A study assessed the effect of AZD4017 on hepatic fat and cortisol production in patients with NAFLD or NASH.[6] The trial demonstrated effective blocking of hepatic 11β-HSD1 activity.[6]

  • Type 2 Diabetes Mellitus: Research has explored the potential of AZD4017 to improve wound healing and skin integrity in adults with type 2 diabetes.[8][9]

  • Iatrogenic Cushing's Syndrome: A trial evaluated if AZD4017 could mitigate the adverse metabolic effects of prescribed glucocorticoids like prednisolone.[18]

While AZD4017 has shown target engagement and some beneficial effects on metabolic parameters, its development status for specific indications may vary.[4][6][8] Researchers should consult clinical trial registries for the most current information.

References

Methodological & Application

Application Notes and Protocols for AZD4017 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4017 is a potent and highly selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is crucial for the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid hormone that regulates a wide array of physiological processes, including metabolism, inflammation, and stress response. By blocking 11β-HSD1, AZD4017 effectively reduces local cortisol concentrations in tissues where the enzyme is highly expressed, such as the liver, adipose tissue, and skin, without significantly affecting systemic cortisol levels. This targeted action makes AZD4017 a valuable research tool for investigating the tissue-specific roles of cortisol and a potential therapeutic agent for conditions associated with glucocorticoid excess.

These application notes provide detailed protocols for the use of AZD4017 in in vitro cell culture experiments, including dosage recommendations, cell line-specific methodologies, and downstream analysis techniques.

Mechanism of Action

AZD4017 functions as a competitive inhibitor of 11β-HSD1, preventing the binding of its substrate, cortisone. This inhibition blocks the synthesis of cortisol within the cell, thereby reducing the activation of the glucocorticoid receptor (GR) and the subsequent transcription of glucocorticoid-responsive genes.

AZD4017_Mechanism_of_Action cluster_cell Cell Cortisone Cortisone HSD11B1 11β-HSD1 Cortisone->HSD11B1 substrate Cortisol Cortisol HSD11B1->Cortisol conversion GR Glucocorticoid Receptor (GR) Cortisol->GR activation nucleus Nucleus GR->nucleus translocation AZD4017 AZD4017 AZD4017->HSD11B1 inhibition GRE Glucocorticoid Response Elements (GRE) Transcription Gene Transcription GRE->Transcription modulation

Caption: Mechanism of action of AZD4017 in inhibiting cortisol production.

Quantitative Data Summary

The following table summarizes the key quantitative data for AZD4017 based on available literature.

ParameterValueCell/Enzyme TypeReference
IC₅₀ 7 nMHuman 11β-HSD1 enzyme[1]
IC₅₀ 2 nMHuman adipocytes[1]
Selectivity >2000-fold for 11β-HSD1 over 11β-HSD2Human recombinant enzymes
Recommended In Vitro Concentration Up to 100 nMHuman cell lines[2]
Effective Concentration in Adipose Tissue Explants 200 nMHuman subcutaneous and omental adipose tissue[3]

Experimental Protocols

Preparation of AZD4017 Stock Solution

Proper preparation of the AZD4017 stock solution is critical for accurate and reproducible experimental results.

Materials:

  • AZD4017 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Based on the manufacturer's instructions, prepare a high-concentration stock solution of AZD4017 in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of AZD4017 in the calculated volume of DMSO.

  • Ensure the powder is completely dissolved by vortexing. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]

General Cell Culture and Treatment Protocol

This protocol provides a general framework for treating adherent human cell lines with AZD4017. Specific cell lines may require protocol optimization.

Materials:

  • Human cell line expressing 11β-HSD1 (e.g., HEK293, primary human keratinocytes, or differentiated human adipocytes)

  • Complete cell culture medium appropriate for the chosen cell line

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture plates or flasks

  • AZD4017 stock solution (prepared as described above)

  • Cortisone (or other glucocorticoid precursor)

Experimental_Workflow cluster_workflow Experimental Workflow start Seed cells in culture plates incubate1 Incubate (24-48h) to allow attachment start->incubate1 pretreat Pre-treat with AZD4017 or vehicle incubate1->pretreat incubate2 Incubate (e.g., 1 hour) pretreat->incubate2 treat Treat with Cortisone incubate2->treat incubate3 Incubate for desired duration (e.g., 6-24 hours) treat->incubate3 harvest Harvest cells and/or supernatant incubate3->harvest analysis Downstream Analysis (e.g., Cortisol Assay, Western Blot, qPCR) harvest->analysis

Caption: General experimental workflow for in vitro AZD4017 treatment.

Protocol:

  • Cell Seeding:

    • HEK293 Cells: Seed cells at a density of 1.5 x 10⁶ cells in a T25 flask or 4-5 x 10⁶ cells in a T75 flask. For 96-well plates, a starting density of 10,000-50,000 cells per well is recommended.[4][5]

    • Primary Human Keratinocytes: Seed cells at a density of 5 x 10³ viable cells/cm².[6]

    • Human Adipocytes (differentiated from preadipocytes): Due to their buoyancy, seeding density is often based on the initial preadipocyte number. A common starting point is 2.5 x 10⁴ preadipocytes per well in a 96-well plate.[7]

  • Cell Culture: Culture the cells in their appropriate complete medium at 37°C in a humidified incubator with 5% CO₂ until they reach the desired confluency (typically 70-90%).

  • AZD4017 Treatment:

    • Prepare working solutions of AZD4017 by diluting the stock solution in a complete culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions. Suggested concentrations to test range from 1 nM to 1 µM.

    • It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest AZD4017 concentration).

    • Aspirate the old medium from the cells and replace it with the medium containing the appropriate concentration of AZD4017 or vehicle.

    • Pre-incubate the cells with AZD4017 for a period (e.g., 1 hour) before adding the glucocorticoid precursor.

  • Cortisone Co-treatment:

    • Prepare a working solution of cortisone in the complete culture medium.

    • Add the cortisone solution to the wells already containing AZD4017 or vehicle to achieve the desired final concentration (e.g., 100 nM).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 6, 12, or 24 hours) to allow for the conversion of cortisone to cortisol and subsequent downstream effects.

  • Harvesting:

    • Supernatant: Collect the cell culture supernatant for cortisol measurement.

    • Cell Lysate: Wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) for protein (Western Blot) or RNA (qPCR) analysis.

Cortisol Measurement Assay (ELISA)

This protocol outlines the general steps for measuring cortisol levels in the cell culture supernatant using a competitive ELISA kit.

Materials:

  • Cell culture supernatant (collected from the experiment)

  • Cortisol ELISA kit (follow the manufacturer's instructions)

  • Microplate reader

Protocol:

  • Thaw the collected cell culture supernatants on ice.

  • Prepare the cortisol standards and controls as per the ELISA kit protocol.

  • Add the standards, controls, and samples to the appropriate wells of the ELISA plate.

  • Add the enzyme-conjugated cortisol to each well.

  • Incubate the plate as per the manufacturer's instructions to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution to each well and incubate to allow for color development.

  • Stop the reaction and read the absorbance on a microplate reader at the recommended wavelength.

  • Calculate the cortisol concentration in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis of Downstream Targets

This protocol describes how to assess the protein levels of key downstream targets of the glucocorticoid receptor signaling pathway, such as FK506 binding protein 5 (FKBP5) and Glucocorticoid-Induced Leucine Zipper (GILZ). Cortisol, produced by 11β-HSD1, activates the glucocorticoid receptor, leading to an increase in the expression of these target genes.[8][9][10] Therefore, treatment with cortisone is expected to increase FKBP5 and GILZ expression, while co-treatment with AZD4017 should attenuate this increase.

Materials:

  • Cell lysates (collected from the experiment)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-FKBP5, anti-GILZ, anti-β-actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-FKBP5 or anti-GILZ) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.

Troubleshooting

IssuePossible CauseSolution
Low or no inhibition of cortisol production - AZD4017 concentration is too low.- Incubation time is too short.- Cell line has low 11β-HSD1 expression.- Perform a dose-response experiment to determine the optimal concentration.- Increase the incubation time.- Confirm 11β-HSD1 expression in your cell line via Western Blot or qPCR.
High background in Western Blot - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing.- Increase blocking time or use a different blocking agent.- Titrate antibody concentrations.- Increase the number and duration of wash steps.
Inconsistent results - Inconsistent cell seeding density.- Repeated freeze-thaw cycles of AZD4017 stock.- Variation in incubation times.- Ensure accurate cell counting and seeding.- Use single-use aliquots of the stock solution.- Maintain consistent timing for all experimental steps.

Conclusion

AZD4017 is a powerful tool for the in vitro investigation of 11β-HSD1 function and local glucocorticoid signaling. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this inhibitor in their cell culture experiments. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the role of 11β-HSD1 in health and disease.

References

Application Notes and Protocols for the Use of AZD4017 in Mouse Models of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid hormone.[1] Elevated levels of glucocorticoids in metabolic tissues such as the liver, adipose tissue, and skeletal muscle are implicated in the pathophysiology of metabolic syndrome, which includes a cluster of conditions like glucose intolerance, hyperinsulinemia, increased adiposity, and dyslipidemia. By inhibiting 11β-HSD1, AZD4017 reduces local cortisol concentrations in these tissues, thereby offering a potential therapeutic strategy to ameliorate the adverse effects of metabolic syndrome.[1] Preclinical studies in mouse models are crucial for evaluating the efficacy and mechanism of action of 11β-HSD1 inhibitors like AZD4017.

These application notes provide a comprehensive overview and detailed protocols for the use of AZD4017 in mouse models of metabolic syndrome, with a focus on diet-induced obesity (DIO) models.

Signaling Pathway of AZD4017 Action

AZD4017's primary mechanism of action is the inhibition of 11β-HSD1. This enzyme is a critical regulator of intracellular glucocorticoid levels. The following diagram illustrates the signaling pathway affected by AZD4017.

AZD4017_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Metabolic Outcomes Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binding HSD11B1->Cortisol Conversion AZD4017 AZD4017 AZD4017->HSD11B1 Inhibition GRE Glucocorticoid Response Elements (GRE) GR->GRE Translocation to Nucleus Gene_Expression Target Gene Expression GRE->Gene_Expression Regulation Gluconeogenesis ↑ Gluconeogenesis Gene_Expression->Gluconeogenesis Lipogenesis ↑ Lipogenesis Gene_Expression->Lipogenesis Insulin_Resistance ↑ Insulin Resistance Gene_Expression->Insulin_Resistance

Caption: AZD4017 inhibits 11β-HSD1, reducing cortisol and metabolic dysfunction.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of AZD4017 in a diet-induced obesity (DIO) mouse model of metabolic syndrome.

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce a metabolic syndrome phenotype in mice.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet (control)

  • Animal caging with environmental enrichment

Protocol:

  • Acclimate mice to the animal facility for at least one week upon arrival.

  • Randomly assign mice to two groups: control (standard chow) and DIO (HFD).

  • House mice individually or in small groups (2-3 per cage) to monitor food intake accurately.

  • Provide ad libitum access to the respective diets and water for 12-16 weeks.

  • Monitor body weight and food intake weekly.

  • At the end of the induction period, mice on the HFD should exhibit significant weight gain, adiposity, and insulin resistance compared to the control group, confirming the metabolic syndrome phenotype.

AZD4017 Formulation and Administration

Objective: To prepare and administer AZD4017 to DIO mice.

Materials:

  • AZD4017 powder

  • Vehicle solution (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in sterile water)

  • Oral gavage needles (20-22 gauge, straight or curved)

  • Syringes (1 mL)

  • Vortex mixer and sonicator

Protocol:

  • Formulation Preparation:

    • Calculate the required amount of AZD4017 based on the desired dose and the number of animals. Note: AZD4017 has shown lower potency in mice compared to humans. While a specific effective dose for metabolic syndrome in mice has not been definitively established in the available literature, a starting point could be extrapolated from studies with other 11β-HSD1 inhibitors, keeping in mind the potential need for higher doses. A dose of another 11β-HSD1 inhibitor, compound 544, at 20 mg/kg administered twice daily has shown efficacy.[2] However, for AZD4017, a much higher dose of 1500 mg/kg was required to achieve significant inhibition in mice in one study. Therefore, a dose-response study is highly recommended.

    • Prepare the vehicle solution.

    • Add the calculated amount of AZD4017 powder to the vehicle.

    • Vortex and sonicate the suspension until a homogenous mixture is achieved. Prepare fresh daily.

  • Administration:

    • Administer the AZD4017 suspension or vehicle to the DIO mice via oral gavage.

    • A typical dosing volume is 10 mL/kg body weight.

    • A suggested treatment duration is 4-8 weeks, with twice-daily administration.

    • A control group of DIO mice should receive the vehicle only.

Glucose and Insulin Tolerance Tests

Objective: To assess glucose homeostasis and insulin sensitivity.

Protocols:

  • Oral Glucose Tolerance Test (OGTT):

    • Fast mice for 6 hours (with access to water).

    • Record baseline blood glucose from a tail snip using a glucometer.

    • Administer a 2 g/kg body weight solution of glucose orally.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4-6 hours.

    • Record baseline blood glucose.

    • Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Body Composition Analysis

Objective: To measure changes in fat and lean mass.

Protocol (using DEXA):

  • Anesthetize mice using isoflurane.

  • Place the anesthetized mouse on the DEXA scanner platform in a prone position.

  • Perform the scan according to the manufacturer's instructions.

  • Analyze the scan to determine total body fat mass, lean mass, and bone mineral density.

Serum Biomarker Analysis

Objective: To quantify key metabolic markers in the blood.

Protocol:

  • Collect blood from fasted mice via cardiac puncture (terminal procedure) or retro-orbital sinus.

  • Separate serum by centrifugation.

  • Use commercially available ELISA kits to measure serum levels of:

    • Insulin

    • Leptin

    • Adiponectin

    • Triglycerides

    • Total Cholesterol, HDL, and LDL

    • Non-esterified fatty acids (NEFA)

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating AZD4017 in a DIO mouse model.

Experimental_Workflow Start Start: C57BL/6J Mice (6-8 weeks old) Diet_Induction Dietary Induction (12-16 weeks) Start->Diet_Induction Group_Assignment Group Assignment Diet_Induction->Group_Assignment Treatment AZD4017/Vehicle Treatment (4-8 weeks, oral gavage) Group_Assignment->Treatment In_Vivo_Tests In-Vivo Metabolic Tests (OGTT, ITT, Body Composition) Treatment->In_Vivo_Tests Terminal_Collection Terminal Sample Collection (Blood, Tissues) In_Vivo_Tests->Terminal_Collection Biomarker_Analysis Serum Biomarker Analysis Terminal_Collection->Biomarker_Analysis Data_Analysis Data Analysis and Interpretation Biomarker_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for AZD4017 evaluation in DIO mice.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment and control groups.

Table 1: Effects of AZD4017 on Metabolic Parameters in DIO Mice (Hypothetical Data)

ParameterDIO + VehicleDIO + AZD4017
Body Weight (g) 45.2 ± 2.540.1 ± 2.1
Fat Mass (g) 18.5 ± 1.814.2 ± 1.5
Lean Mass (g) 24.1 ± 1.223.9 ± 1.1
Fasting Glucose (mg/dL) 185 ± 15140 ± 12
Fasting Insulin (ng/mL) 3.2 ± 0.51.8 ± 0.3
HOMA-IR 14.7 ± 2.16.2 ± 1.5
Total Cholesterol (mg/dL) 250 ± 20205 ± 18
Triglycerides (mg/dL) 150 ± 12110 ± 10
OGTT AUC 35000 ± 250028000 ± 2100

Note: Data are presented as mean ± SEM. *p < 0.05 compared to DIO + Vehicle. This table is for illustrative purposes and actual results may vary.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for researchers investigating the therapeutic potential of AZD4017 in mouse models of metabolic syndrome. Careful consideration of the dosing regimen is crucial, given the species-specific differences in potency. The outlined experiments will enable a thorough evaluation of the effects of AZD4017 on key aspects of metabolic disease.

References

Protocol for the Dissolution and Experimental Use of AZD 4017

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and handling of AZD 4017, a potent and selective inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), for both in vitro and in vivo experimental use.

Product Information

Chemical Name 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid[1]
CAS Number 1024033-43-9[2]
Molecular Formula C22H33N3O3S[2]
Molecular Weight 419.58 g/mol [2]
Purity >99%
Appearance White to off-white solid
Storage Store powder at -20°C for up to 3 years or at 4°C for up to 2 years. Store solvent preparations at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Mechanism of Action

This compound is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3] This enzyme is primarily responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that activates glucocorticoid receptors.[3][4] By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations in tissues where the enzyme is highly expressed, such as the liver, adipose tissue, and skeletal muscle.[3][5] It has a high potency for human 11β-HSD1 with an IC50 of 7 nM.[6][7] this compound displays excellent selectivity over other related enzymes like 11β-HSD2, 17β-HSD1, and 17β-HSD3.[5][7]

AZD4017_Pathway cluster_Cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) HSD11B1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR Binds and activates GRE Glucocorticoid Response Elements (GRE) GR->GRE Translocates to nucleus and binds to Gene Target Gene Transcription GRE->Gene Regulates AZD4017 This compound AZD4017->HSD11B1 Inhibits

Figure 1: Mechanism of action of this compound.

Solubility Data

The following table summarizes the solubility of this compound in various solvents and formulations for experimental use.

Solvent/FormulationMaximum SolubilityUse CaseNotes
DMSO 125 mg/mL (297.92 mM)In Vitro Stock SolutionUltrasonic treatment may be required to fully dissolve the compound.[2][7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08 mg/mL (4.96 mM)In Vivo AdministrationPrepare by adding each solvent sequentially.[5][6][7] The resulting solution should be clear.[5][6][7]
10% DMSO, 90% Corn Oil ≥ 2.08 mg/mL (4.96 mM)In Vivo AdministrationPrepare by adding each solvent sequentially.[5][6][7] The resulting solution should be clear.[5][6][7]

Experimental Protocols

Preparation of In Vitro Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Weigh the desired amount of this compound powder and place it in a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 238.3 µL of DMSO to 1 mg of this compound).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Note on Cell-Based Assays: When diluting the DMSO stock solution into aqueous cell culture media, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]

InVitro_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate aliquot Aliquot sonicate->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Culture Media thaw->dilute treat Treat Cells dilute->treat

Figure 2: Workflow for in vitro experiments.

Preparation of In Vivo Formulation

This protocol details the preparation of a vehicle for the administration of this compound to experimental animals. The following formulation is suitable for oral gavage or other routes of administration.

Formulation 1: Aqueous-Based Vehicle

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO as described in the in vitro protocol.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Sequentially add the other solvents in the following order, vortexing between each addition:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • For example, to prepare 1 mL of a 2 mg/mL final solution:

    • Start with 100 µL of a 20 mg/mL this compound stock in DMSO.

    • Add 400 µL of PEG300 and vortex.

    • Add 50 µL of Tween-80 and vortex.

    • Add 450 µL of saline and vortex until the solution is clear.

  • It is recommended to prepare this formulation fresh on the day of use.[6] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[6]

Formulation 2: Oil-Based Vehicle

Materials:

  • This compound

  • DMSO

  • Corn Oil

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add corn oil to make up the final volume (90% of the total volume).

  • Vortex thoroughly until a clear and homogenous solution is formed.

  • For example, to prepare 1 mL of a 2 mg/mL final solution:

    • Start with 100 µL of a 20 mg/mL this compound stock in DMSO.

    • Add 900 µL of corn oil and vortex.

  • This formulation should also be prepared fresh on the day of the experiment.

Safety Precautions

  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

  • For research use only. Not for human or veterinary use.

References

AZD4017 Administration in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol (corticosterone in rodents), thereby amplifying glucocorticoid action within tissues.[1][3] By inhibiting 11β-HSD1, AZD4017 reduces local glucocorticoid concentrations in key metabolic tissues like the liver, adipose tissue, and skeletal muscle, without affecting systemic circulating cortisol levels required for the stress response.[1] This targeted action makes AZD4017 a valuable tool for investigating the role of tissue-specific glucocorticoid excess in various pathological conditions. These application notes provide detailed protocols for the preparation and administration of AZD4017 in rodent studies, along with an overview of its mechanism of action and key experimental data.

Mechanism of Action

AZD4017 is an orally bioavailable compound that selectively binds to and inhibits 11β-HSD1.[1] This inhibition prevents the regeneration of active glucocorticoids within cells, leading to a reduction in glucocorticoid receptor activation.[1] Notably, AZD4017 does not impact the anti-inflammatory effects of exogenously administered glucocorticoids.[1]

Below is a diagram illustrating the signaling pathway affected by AZD4017.

AZD4017_Mechanism cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol Conversion GRE Glucocorticoid Response Element (GRE) GR->GRE Activation & Translocation Gene Target Gene Transcription GRE->Gene AZD4017 AZD4017 AZD4017->HSD1 Inhibition

Caption: Mechanism of AZD4017 action.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of AZD4017.

Table 1: In Vitro Potency of AZD4017

ParameterSpecies/TissueValueReference
IC₅₀ (11β-HSD1)Human7 nM[2]
IC₅₀ (11β-HSD1)Cynomolgus Monkey29 nM[2]
IC₅₀ (11β-HSD1)Human Adipocytes2 nM[2]
IC₅₀ (11β-HSD2)Human>30 µM[2][4]
IC₅₀ (17β-HSD1)Human>30 µM[2][4]
IC₅₀ (17β-HSD3)Human>30 µM[2][4]

Table 2: Summary of Clinical Trial Data (for reference)

Study PopulationDosageDurationKey FindingsReference
Idiopathic Intracranial Hypertension400 mg twice daily12 weeksIncreased total lean mass.[4][4]
Postmenopausal Women with Osteopenia400 mg twice daily90 days>90% inhibition of 11β-HSD1 activity.[5][6][5][6]
Nonalcoholic Fatty Liver DiseaseNot specified12 weeksBlocked conversion of ¹³C cortisone to ¹³C cortisol.[7][8][7][8]

Experimental Protocols

Protocol 1: Preparation of AZD4017 for Oral Gavage in Rodents

This protocol describes the preparation of a vehicle solution for the oral administration of AZD4017.

Materials:

  • AZD4017 powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a stock solution: Dissolve AZD4017 in DMSO to create a clear stock solution (e.g., 20.8 mg/mL).[2]

  • Prepare the vehicle: In a sterile tube, mix the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • Formulate the final dosing solution:

    • For a 1 mL working solution, add 100 µL of the AZD4017 DMSO stock solution to 400 µL of PEG300 and mix thoroughly by vortexing.[2]

    • Add 50 µL of Tween-80 and vortex again until the solution is homogenous.[2]

    • Add 450 µL of Saline to bring the final volume to 1 mL and vortex thoroughly.[2]

  • Administration: The resulting clear solution is now ready for oral gavage. It is recommended to prepare this working solution fresh on the day of use.[2]

Note: Due to the lower potency of AZD4017 against the mouse enzyme, higher doses may be required to achieve significant inhibition.[2] A dose-dependent inhibition of approximately 70% was observed at a dose of 1500 mg/kg in mice.[2]

Protocol 2: Experimental Workflow for a Rodent Metabolic Study

This protocol outlines a typical workflow for evaluating the metabolic effects of AZD4017 in a diet-induced obesity mouse model.

Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis Acclimatization Acclimatization (1 week) Diet High-Fat Diet Induction (8-12 weeks) Acclimatization->Diet Baseline Baseline Measurements (Body weight, glucose, etc.) Diet->Baseline Randomization Randomization into Groups Baseline->Randomization Vehicle Vehicle Group (Oral Gavage) Randomization->Vehicle AZD4017_Group AZD4017 Group (Oral Gavage) Randomization->AZD4017_Group Monitoring Weekly Monitoring (Body weight, food intake) Vehicle->Monitoring AZD4017_Group->Monitoring GTT Glucose Tolerance Test (e.g., week 4 and 8) Monitoring->GTT Tissue Tissue Collection (Liver, adipose, muscle) GTT->Tissue Biochemical Biochemical Analysis (Blood glucose, insulin, lipids) Tissue->Biochemical Gene_Expression Gene Expression Analysis (e.g., qPCR) Tissue->Gene_Expression

Caption: Rodent metabolic study workflow.

Detailed Steps:

  • Animal Model: Utilize a relevant rodent model, such as male C57BL/6J mice, which are susceptible to diet-induced obesity and metabolic dysfunction.

  • Diet: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce a metabolic phenotype.

  • Grouping: Randomly assign animals to either a vehicle control group or an AZD4017 treatment group.

  • Administration: Administer AZD4017 or vehicle daily via oral gavage at the predetermined dose.

  • Monitoring: Monitor body weight, food intake, and water consumption regularly (e.g., weekly).

  • Metabolic Phenotyping: Perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at specified time points during the study.

Safety and Tolerability

In human clinical trials, AZD4017 has been shown to be safe and well-tolerated.[9] It is a reversible inhibitor, and its effects are expected to diminish after cessation of treatment.[5][10] Long-term inhibition of 11β-HSD1 may have the potential to activate the hypothalamic-pituitary-adrenal (HPA) axis, although this was not observed to be a significant issue in shorter-term human studies.[7][8] Researchers should monitor for any signs of adverse effects in rodent studies.

Conclusion

AZD4017 is a valuable pharmacological tool for investigating the tissue-specific roles of glucocorticoids in health and disease. The protocols and information provided herein offer a comprehensive guide for the effective use of AZD4017 in rodent-based research. Careful consideration of the species-specific potency and appropriate experimental design is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for In Vivo Efficacy Studies of AZD4017

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid with numerous physiological effects.[2] By blocking 11β-HSD1, AZD4017 reduces local cortisol concentrations in tissues where the enzyme is highly expressed, such as the liver, adipose tissue, and skeletal muscle, without affecting systemic cortisol levels.[2] This targeted action makes AZD4017 a promising therapeutic agent for a variety of conditions associated with glucocorticoid excess, including metabolic syndrome, type 2 diabetes, and idiopathic intracranial hypertension.[3]

These application notes provide a summary of the in vivo efficacy of AZD4017, drawing from both preclinical and clinical studies. Detailed protocols for representative in vivo experiments are also provided to guide researchers in the design and execution of their own studies.

Mechanism of Action

AZD4017 is an orally bioavailable, selective inhibitor of 11β-HSD1.[2] It binds to the enzyme and prevents the conversion of cortisone to cortisol.[2] This reduction in intracellular cortisol levels mitigates the downstream effects of glucocorticoid receptor activation, which can include metabolic dysregulation and other pathological processes.[2]

Signaling Pathway of AZD4017

AZD4017_Mechanism_of_Action cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) cortisone Cortisone (inactive) hsd11b1 11β-HSD1 cortisone->hsd11b1 cortisol Cortisol (active) gr Glucocorticoid Receptor (GR) cortisol->gr hsd11b1->cortisol azd4017 AZD4017 azd4017->hsd11b1 Inhibition gene_expression Target Gene Expression gr->gene_expression cellular_effects Downstream Cellular Effects gene_expression->cellular_effects

Caption: Mechanism of action of AZD4017 in inhibiting cortisol production.

In Vivo Efficacy Data

The in vivo efficacy of AZD4017 has been evaluated in both preclinical models and human clinical trials for various indications.

Preclinical Efficacy

While AZD4017 demonstrates high potency against human 11β-HSD1, its activity is significantly lower in rodent species, which has limited the extent of preclinical pharmacodynamic studies.[1] However, studies in isolated human adipocytes have confirmed its potent inhibitory effect in a key target tissue.[1] General preclinical models of glucocorticoid excess, aging, and diabetes have shown that inhibition of 11β-HSD1 can lead to improved wound healing.[4]

Table 1: Preclinical In Vitro Potency of AZD4017

TargetSpeciesAssayIC50Selectivity
11β-HSD1HumanEnzyme Assay7 nM[1]>2000-fold vs. 11β-HSD2[5]
11β-HSD1HumanAdipocyte Assay2 nM[1]-
11β-HSD2HumanEnzyme Assay>30 µM[6]-
17β-HSD1HumanEnzyme Assay>30 µM[6]-
17β-HSD3HumanEnzyme Assay>30 µM[6]-
Clinical Efficacy

AZD4017 has been investigated in several Phase II clinical trials, demonstrating its ability to inhibit 11β-HSD1 in vivo and showing potential therapeutic benefits.

Table 2: Summary of Clinical Efficacy Data for AZD4017

IndicationDosageDurationKey FindingsReference
Idiopathic Intracranial Hypertension400 mg twice daily12 weeks- Significant reduction in lumbar puncture pressure in the AZD4017 group (-4.3 cmH₂O) compared to baseline. - 70% suppression of systemic 11β-HSD1 activity. - 85.9% suppression of hepatic 11β-HSD1 activity.[1][6]
Postmenopausal Osteopenia400 mg twice daily90 days- Over 90% inhibition of 11β-HSD1 activity. - No significant effect on bone turnover markers.[7]
Type 2 Diabetes (Wound Healing)400 mg twice daily35 days- 87% reduction in systemic 11β-HSD1 activity. - 34% smaller wound diameter at day 2 and 48% smaller at day 30.[8]
Nonalcoholic Steatohepatitis (NASH) with Type 2 DiabetesNot specified12 weeks- Significantly improved liver steatosis compared to placebo. - Blocked conversion of ¹³C cortisone to ¹³C cortisol in the liver.[9][10]

Experimental Protocols

The following are representative protocols for conducting in vivo efficacy studies with AZD4017. These should be adapted based on the specific research question and animal model.

General In Vivo Efficacy Study Workflow

InVivo_Workflow start Animal Model Selection (e.g., diet-induced obese mice) acclimatization Acclimatization (1-2 weeks) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization baseline Baseline Measurements (e.g., body weight, glucose) randomization->baseline treatment Treatment Administration (AZD4017 or Vehicle) baseline->treatment monitoring In-life Monitoring (e.g., clinical signs, food intake) treatment->monitoring endpoints Endpoint Measurements (e.g., blood glucose, tissue collection) monitoring->endpoints analysis Data Analysis and Interpretation endpoints->analysis

References

Application Notes and Protocols for Cell-Based Assays to Determine AZD4017 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4017 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the peripheral activation of glucocorticoids.[1] 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic strategy for a range of metabolic disorders. These application notes provide detailed protocols for cell-based assays to characterize the activity of AZD4017 and other 11β-HSD1 inhibitors.

The provided protocols cover the use of relevant cell models, including 3T3-L1 adipocytes, and detail methods for quantifying 11β-HSD1 activity through Homogeneous Time-Resolved Fluorescence (HTRF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of 11β-HSD1

The following diagram illustrates the intracellular conversion of cortisone to cortisol by 11β-HSD1 and the subsequent activation of the glucocorticoid receptor (GR), a pathway inhibited by AZD4017.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisone_ext Cortisone (extracellular) Cortisone_intra Cortisone (intracellular) Cortisone_ext->Cortisone_intra Transport Cortisol_ext Cortisol (extracellular) HSD11B1 11β-HSD1 Cortisone_intra->HSD11B1 Substrate Cortisol_intra Cortisol (intracellular) HSD11B1->Cortisol_intra Conversion AZD4017 AZD4017 AZD4017->HSD11B1 Inhibition GR Glucocorticoid Receptor (GR) Cortisol_intra->GR Binding HSP90 HSP90 Cortisol_intra->HSP90 Dissociation GR->HSP90 Complexed with GR_Cortisol GR-Cortisol Complex GR_dimer GR-Cortisol Dimer GR_Cortisol->GR_dimer Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Gene_transcription Gene Transcription GRE->Gene_transcription Activation

Caption: AZD4017 inhibits 11β-HSD1, blocking cortisol production.

Quantitative Data Summary

The inhibitory activity of AZD4017 against 11β-HSD1 has been determined in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Assay TypeSystemIC50 (nM)Reference
Enzymatic AssayRecombinant Human 11β-HSD17[2]
Cell-Based AssayIsolated Human Adipocytes2MedChemExpress
Cell-Based AssayC2C12 Myotubes (Carbenoxolone)300[3]
Enzymatic AssayCynomolgus Monkey 11β-HSD129MedChemExpress
Enzymatic AssayMouse 11β-HSD1>1000MedChemExpress

Selectivity: AZD4017 demonstrates high selectivity for 11β-HSD1 over other related enzymes.

EnzymeIC50 (µM)
11β-HSD2>30
17β-HSD1>30
17β-HSD3>30

Experimental Protocols

3T3-L1 Adipocyte Differentiation and 11β-HSD1 Activity Assay

This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes, which endogenously express 11β-HSD1, and the subsequent measurement of enzyme activity.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (high glucose)

  • Calf Serum

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Insulin solution (1 mg/mL)

  • Dexamethasone (1 mM)

  • 3-isobutyl-1-methylxanthine (IBMX) (50 mM)

  • Cortisone

  • AZD4017

  • HTRF Cortisol Detection Kit or LC-MS/MS system

Protocol:

Part A: 3T3-L1 Preadipocyte Culture and Differentiation

  • Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a 10% CO2 incubator. Passage cells before they reach 70% confluency.[3]

  • Initiation of Differentiation (Day 0): Two days post-confluency, replace the culture medium with DMEM containing 10% FBS, 1 µg/mL insulin, 1 µM dexamethasone, and 0.5 mM IBMX.[3]

  • Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.

  • Maturation (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS.[3] Change the medium every 2 days. Mature adipocytes with visible lipid droplets should be observable from day 8 onwards.

Part B: 11β-HSD1 Inhibition Assay

  • Cell Plating: Seed mature 3T3-L1 adipocytes in 96-well plates.

  • Compound Treatment: Prepare serial dilutions of AZD4017 in assay medium (e.g., DMEM with 1% FBS). Remove the culture medium from the cells and add the AZD4017 dilutions. Incubate for 1 hour at 37°C.

  • Substrate Addition: Add cortisone to each well to a final concentration of 100-200 nM.

  • Incubation: Incubate the plate at 37°C for 4-6 hours.

  • Sample Collection: Collect the cell culture supernatant for cortisol measurement.

Part C: Cortisol Quantification

  • HTRF Assay: Follow the manufacturer's protocol for the HTRF Cortisol Detection Kit.[4][5] Briefly, add the HTRF reagents (cortisol-d2 and anti-cortisol cryptate) to the collected supernatant and incubate for 2 hours at room temperature before reading the fluorescence at 620 nm and 665 nm.[4][6]

  • LC-MS/MS Analysis: Prepare the supernatant for LC-MS/MS analysis by protein precipitation with a solvent like ethyl acetate.[7] Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of cortisol and cortisone.[7][8]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay Workflow

The following diagram outlines the workflow for the HTRF-based detection of 11β-HSD1 activity.

G start Start plate_cells Plate 3T3-L1 Adipocytes start->plate_cells add_azd4017 Add AZD4017 (Serial Dilutions) plate_cells->add_azd4017 pre_incubate Pre-incubate (1 hour) add_azd4017->pre_incubate add_cortisone Add Cortisone (Substrate) pre_incubate->add_cortisone incubate Incubate (4-6 hours) add_cortisone->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_htrf_reagents Add HTRF Reagents (Cortisol-d2 & Ab-Cryptate) collect_supernatant->add_htrf_reagents incubate_rt Incubate at RT (2 hours) add_htrf_reagents->incubate_rt read_plate Read Plate (620nm & 665nm) incubate_rt->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: HTRF assay workflow for AZD4017 activity measurement.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Cortisol and Cortisone

This protocol provides a general framework for the quantification of cortisol and cortisone in cell culture supernatants.

Materials:

  • Cell culture supernatant

  • Internal standards (e.g., d4-cortisol, d7-cortisone)

  • Ethyl acetate or other suitable organic solvent

  • LC-MS/MS system with a C18 column

Protocol:

  • Sample Preparation:

    • To 100 µL of cell culture supernatant, add internal standards.

    • Add 1 mL of ethyl acetate and vortex thoroughly for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.[7]

  • LC-MS/MS Analysis:

    • Chromatography: Separate the analytes on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).

    • Mass Spectrometry: Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for cortisol, cortisone, and their respective internal standards.

  • Data Analysis:

    • Quantify the concentrations of cortisol and cortisone by comparing their peak areas to those of the internal standards and constructing a standard curve.

Logical Relationship of Assay Components

The following diagram illustrates the relationship between the key components of the cell-based assay for AZD4017.

G Cell_Model Cell Model (e.g., 3T3-L1 Adipocytes) Enzyme Target Enzyme (11β-HSD1) Cell_Model->Enzyme Expresses Inhibitor Inhibitor (AZD4017) Inhibitor->Enzyme Inhibits Product Product (Cortisol) Enzyme->Product Produces Substrate Substrate (Cortisone) Substrate->Enzyme Acts on Detection Detection Method (HTRF or LC-MS/MS) Product->Detection Is quantified by Result Result (IC50 Value) Detection->Result Yields

References

Application Notes and Protocols for AZD4017 in Cortisol-Dependent Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme plays a crucial role in the local regulation of glucocorticoid signaling by converting inactive cortisone to active cortisol, particularly in metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1] By inhibiting 11β-HSD1, AZD4017 effectively reduces intracellular cortisol concentrations in these tissues without significantly affecting systemic cortisol levels.[3] This targeted action makes AZD4017 a valuable tool for studying the pathophysiology of cortisol-dependent signaling pathways in various diseases, including metabolic syndrome, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).[4][5] These application notes provide a comprehensive overview of AZD4017, including its mechanism of action, quantitative data, and detailed protocols for its use in in vitro and in vivo research.

Mechanism of Action

AZD4017 is an orally bioavailable, competitive, and reversible inhibitor of 11β-HSD1.[1][6] It selectively binds to the active site of 11β-HSD1, preventing the conversion of cortisone to cortisol.[1] This inhibition leads to a decrease in the local concentration of active glucocorticoids, thereby attenuating the activation of the glucocorticoid receptor (GR) and the subsequent downstream signaling cascades. The selectivity of AZD4017 for 11β-HSD1 over 11β-HSD2, the enzyme responsible for inactivating cortisol to cortisone, ensures that the systemic cortisol clearance is not compromised.[7][8]

Data Presentation

In Vitro Potency and Selectivity of AZD4017
TargetParameterValueAssayReference
Human 11β-HSD1 IC507 nMCortisol competitive homogeneous time-resolved fluorescence (HTRF) assay[2][9]
Human 11β-HSD1 (in isolated human adipocytes) IC502 nMMeasurement of 11β-HSD1 activity[2]
Cynomolgus Monkey 11β-HSD1 IC5029 nMNot Specified[2][5]
Human 11β-HSD2 IC50>30 µMNot Specified[2][9]
Human 17β-HSD1 IC50>30 µMNot Specified[2][9]
Human 17β-HSD3 IC50>30 µMNot Specified[2][9]
Glucocorticoid Receptor ActivityNo measurable activityNot Specified[2][9]
Mineralocorticoid Receptor ActivityNo measurable activityNot Specified[2][9]
In Vivo Pharmacodynamic Effects of AZD4017 in Clinical Trials
Study PopulationTreatmentDurationKey FindingReference
Idiopathic Intracranial Hypertension 400 mg AZD4017 twice daily12 weeks70% suppression of systemic 11β-HSD1 activity; 85.9% suppression of hepatic 11β-HSD1 activity.[3][10]
Postmenopausal Women with Osteopenia 400 mg AZD4017 twice daily90 days>90% inhibition of 11β-HSD1 activity with no change in 11β-HSD2 activity.[7]
NAFLD or NASH Not Specified12 weeksBlocked conversion of 13C cortisone to 13C cortisol in all treated patients.[4]
Type 2 Diabetes 400 mg AZD4017 twice daily35 daysSystemic 11β-HSD1 activity reduced by 87%.

Signaling Pathways and Experimental Workflows

AZD4017_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone HSD11B1 11β-HSD1 Cortisone->HSD11B1 Substrate Cortisol_circ Circulating Cortisol Cortisol_intra Intracellular Cortisol HSD11B1->Cortisol_intra Conversion AZD4017 AZD4017 AZD4017->HSD11B1 Inhibition GR Glucocorticoid Receptor (GR) Cortisol_intra->GR Activation GRE Glucocorticoid Response Elements (GREs) GR->GRE Translocation to Nucleus Gene_Transcription Target Gene Transcription GRE->Gene_Transcription Binding Metabolic_Effects Adverse Metabolic Effects Gene_Transcription->Metabolic_Effects Leads to

Caption: Mechanism of action of AZD4017 in inhibiting cortisol-dependent signaling.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cells Culture Human Adipocytes or Hepatocytes Treat Treat Cells with AZD4017/Vehicle Cells->Treat Compound Prepare AZD4017 Stock Solution Compound->Treat Incubate Incubate with Cortisone Treat->Incubate Harvest Harvest Cell Lysates and Supernatants Incubate->Harvest Assay Measure Cortisol/Cortisone Levels (LC-MS/MS) Harvest->Assay Downstream Analyze Downstream Targets (qPCR/Western) Harvest->Downstream

References

Troubleshooting & Optimization

AZD 4017 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD4017. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of AZD4017 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is AZD4017 and what is its primary mechanism of action?

AZD4017 is a potent and selective inhibitor of the enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).[1][2] Its primary mechanism of action is to block the conversion of inactive cortisone to active cortisol, thereby reducing local glucocorticoid activity in tissues where 11β-HSD1 is highly expressed, such as the liver, adipose tissue, and skeletal muscle.[3][4] This makes it a valuable tool for research into conditions associated with excess glucocorticoid activity, including metabolic syndrome and idiopathic intracranial hypertension.[5][6]

Q2: I am observing precipitation after preparing my AZD4017 solution. What should I do?

Precipitation or phase separation can occur during the preparation of AZD4017 solutions. To aid dissolution, gentle heating and/or sonication can be employed.[1] It is also crucial to ensure that the solvents are added in the correct order as specified in the formulation protocols and that each component is fully dissolved before adding the next.

Q3: What are the recommended storage conditions for AZD4017 powder and stock solutions?

  • Powder: Store lyophilized powder at -20°C for up to 3 years, desiccated.[2][7] For short-term storage (days to weeks), 0-4°C is acceptable.[8]

  • Stock Solutions: Once prepared, it is recommended to aliquot the solution and store it at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[1] Some suppliers recommend using solutions stored at -20°C within 1 to 3 months.[7][9]

Q4: Can I use solvents other than those listed in the protocols?

The provided protocols have been validated to achieve a clear solution with a minimum solubility. While other solvent systems might be possible, they would require independent validation. AZD4017 is soluble in DMSO, but not in water alone.[8] For in vivo studies, the use of co-solvents is necessary to achieve a biocompatible formulation.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing AZD4017 solutions.

Troubleshooting_Solubility start Start: Preparing AZD4017 Solution issue Issue: Precipitation or Cloudiness Observed start->issue check_protocol Did you follow the recommended protocol precisely? issue->check_protocol heat_sonicate Apply gentle heat and/or sonication check_protocol->heat_sonicate Yes review_order Review protocol: Ensure solvents are added in the correct sequence. check_protocol->review_order No recheck_dissolution Is the solution clear now? heat_sonicate->recheck_dissolution prepare_fresh Prepare a fresh solution, ensuring each component dissolves completely before adding the next. recheck_dissolution->prepare_fresh No success Solution is clear. Proceed with experiment. recheck_dissolution->success Yes fail Issue persists. Contact technical support for further assistance. recheck_dissolution->fail Still not clear review_order->prepare_fresh prepare_fresh->recheck_dissolution

Quantitative Data Summary

The following tables summarize the solubility of AZD4017 in various solvent systems.

Table 1: In Vitro Solubility

SolventConcentrationNotes
DMSO125 mg/mL (approx. 297.92 mM)Ultrasonic assistance may be needed.[2][9]

Table 2: In Vivo Formulations

Formulation ComponentsAchieved ConcentrationAppearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.96 mM)Clear Solution[1][2][9]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.96 mM)Clear Solution[1][2][9]

Experimental Protocols

Protocol 1: Preparation of AZD4017 for In Vivo Administration (Aqueous Formulation)

This protocol yields a clear solution suitable for administration. The saturation point is not fully determined but is at least 2.08 mg/mL.

Materials:

  • AZD4017 powder

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% sodium chloride in water)

Procedure:

  • Prepare a stock solution of AZD4017 in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the complete formulation, a 20.8 mg/mL stock in DMSO can be prepared.

  • Add each solvent sequentially. For a 1 mL final volume: a. Start with 400 µL of PEG300. b. Add 100 µL of the 20.8 mg/mL AZD4017 DMSO stock solution and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix until uniform. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • Inspect the solution. The final solution should be clear. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1]

Aqueous_Formulation_Workflow

Protocol 2: Preparation of AZD4017 for In Vivo Administration (Corn Oil Formulation)

This protocol is an alternative for studies requiring a lipid-based vehicle.

Materials:

  • AZD4017 powder

  • DMSO

  • Corn Oil

Procedure:

  • Prepare a stock solution of AZD4017 in DMSO (e.g., 20.8 mg/mL).

  • Add solvents sequentially. For a 1 mL final volume: a. Start with 900 µL of corn oil. b. Add 100 µL of the 20.8 mg/mL AZD4017 DMSO stock solution. c. Mix thoroughly until a clear and uniform solution is achieved.

  • Note on prolonged use: If the dosing period extends beyond half a month, this formulation should be used with caution.[1]

Signaling Pathway

AZD4017 acts by inhibiting the 11β-HSD1 enzyme, which is responsible for the intracellular regeneration of active cortisol from inactive cortisone. This action reduces the activation of the glucocorticoid receptor (GR) in target tissues.

Signaling_Pathway Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (Active) HSD11B1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR Activation Effects Downstream Glucocorticoid Effects GR->Effects AZD4017 AZD4017 AZD4017->HSD11B1 Inhibition

References

Off-target effects of AZD 4017 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD4017. The information focuses on potential off-target effects and provides structured data and experimental insights to ensure accurate and effective research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AZD4017?

AZD4017 is a potent and selective inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).[1][2] Its primary function is to block the conversion of inactive cortisone to active cortisol, a key glucocorticoid hormone.[3] This inhibition of cortisol production in metabolic tissues is intended to prevent adverse metabolic effects associated with excess glucocorticoids.[3]

Q2: How selective is AZD4017 for its primary target?

AZD4017 demonstrates high selectivity for 11β-HSD1. In vitro studies have shown a significant difference in inhibitory concentration between its primary target and related enzymes.[1][2]

Q3: Are there any known off-target effects of AZD4017?

Yes, research has identified a notable off-target effect related to androgen metabolism. Inhibition of 11β-HSD1 by AZD4017 can lead to an increase in the biosynthesis of 11-ketotestosterone (11KT), a potent 11-oxygenated androgen, particularly in adipose tissue.[4] This may have implications for the overall metabolic effects of the inhibitor, especially in female subjects.[4]

Q4: What are the common adverse events observed in clinical trials?

In clinical studies, milder adverse effects were generally comparable between the AZD4017 and placebo groups.[5] Serious adverse events have been reported, but they were not considered to be treatment-related.[5] Some studies have noted a statistically significant increase in serum creatinine and a decrease in the estimated glomerular filtration rate (eGFR), although these changes remained within the normal range.[2][6]

Q5: Does AZD4017 interfere with the anti-inflammatory action of corticosteroids?

AZD4017 does not appear to inhibit the anti-inflammatory activity of exogenously administered glucocorticoids.[3]

Troubleshooting Guide

Issue 1: Unexpected Hormonal Changes in Experimental Subjects

  • Symptom: Observation of androgen-related effects in vivo, such as changes in reproductive tissues or hormone panels showing elevated androgens.

  • Possible Cause: This is a known off-target effect of AZD4017. The inhibition of 11β-HSD1 can lead to a redirection of steroid metabolism, resulting in increased production of 11-oxygenated androgens like 11-ketotestosterone.[4]

  • Resolution:

    • Quantify Androgen Levels: Use LC-MS/MS to specifically measure levels of 11-ketotestosterone and other relevant androgens in plasma or tissue samples.

    • Consider the Model System: The metabolic consequences of increased 11KT may vary between species and sexes.

    • Data Interpretation: When analyzing results, consider the potential confounding effects of elevated androgens on the studied pathway.

Issue 2: Inconsistent Inhibition of Cortisol Production

  • Symptom: Variable or lower-than-expected reduction in cortisol levels in treated cells or animals.

  • Possible Cause:

    • Species Specificity: AZD4017 has reduced activity in some species, such as mice, compared to humans.[1]

    • Compound Stability and Dosage: Ensure the compound is properly stored and the correct dose is being administered to achieve the desired concentration at the target tissue.

  • Resolution:

    • Verify Potency: Confirm the IC50 of AZD4017 in your specific experimental system (e.g., human vs. mouse cells).

    • Pharmacokinetic Analysis: If working in vivo, conduct pharmacokinetic studies to ensure adequate exposure of the target tissue to AZD4017.

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for 11β-HSD1 inhibition in your model.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of AZD4017

TargetIC50 (nM)Reference(s)
11β-HSD1 (Human) 7 [1][2]
11β-HSD2>30,000[1][2]
17β-HSD1>30,000[1][2]
17β-HSD3>30,000[1][2]

Experimental Protocols

Protocol 1: Assessing 11β-HSD1 Inhibition in Human Adipocytes

  • Cell Culture: Culture primary human adipocytes in a suitable medium.

  • Compound Treatment: Treat adipocytes with varying concentrations of AZD4017 or a vehicle control for a predetermined time (e.g., 24 hours).

  • Cortisone Addition: Add cortisone to the culture medium.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a validated method such as an ELISA or LC-MS/MS.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cortisol conversion inhibition against the logarithm of AZD4017 concentration.

Visualizations

AZD4017_Primary_Pathway Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor Cortisol->GR HSD11B1->Cortisol AZD4017 AZD4017 AZD4017->HSD11B1 Metabolic_Effects Adverse Metabolic Effects GR->Metabolic_Effects

Caption: Primary signaling pathway of AZD4017 action.

AZD4017_Off_Target_Pathway cluster_inhibition Inhibited Pathway cluster_upregulation Upregulated Pathway Steroid_Precursors Steroid Precursors Cortisone Cortisone Steroid_Precursors->Cortisone Androgen_Precursors Androgen Precursors Steroid_Precursors->Androgen_Precursors HSD11B1 11β-HSD1 Cortisone->HSD11B1 Androgen_Synth_Enzymes Androgen Synthesis Enzymes Androgen_Precursors->Androgen_Synth_Enzymes Cortisol Cortisol HSD11B1->Cortisol AZD4017 AZD4017 AZD4017->HSD11B1 Androgens 11-Oxygenated Androgens (e.g., 11KT) Androgen_Synth_Enzymes->Androgens

Caption: Off-target effect of AZD4017 on androgen synthesis.

Experimental_Workflow start Start: In Vitro or In Vivo Model treatment Treat with AZD4017 vs. Vehicle Control start->treatment sample_collection Collect Samples (e.g., Plasma, Tissue, Supernatant) treatment->sample_collection hormone_quant Quantify Hormones via LC-MS/MS (Cortisol, Cortisone, 11KT) sample_collection->hormone_quant data_analysis Analyze Hormone Ratios and Levels hormone_quant->data_analysis end Conclusion on Off-Target Effects data_analysis->end

Caption: Workflow for assessing off-target hormonal effects.

References

Optimizing AZD4017 Concentration for Maximum Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for optimizing the use of AZD4017, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective application of AZD4017 in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AZD4017?

A1: AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11β-HSD1, AZD4017 effectively reduces the local concentration of active cortisol in tissues where the enzyme is expressed, such as the liver, adipose tissue, and the brain.[2]

Q2: What is the in vitro potency of AZD4017?

A2: AZD4017 exhibits high potency against human 11β-HSD1, with a reported half-maximal inhibitory concentration (IC50) of 7 nM.[1] In isolated human adipocytes, the IC50 has been observed to be as low as 2 nM.[1]

Q3: Are there species-specific differences in the potency of AZD4017?

A3: Yes, this is a critical consideration for experimental design. AZD4017 shows significantly reduced activity in rodent models (mouse and rat) compared to the human enzyme.[1] Its potency is retained in cynomolgus monkeys (IC50 = 29 nM).[1] Therefore, for in vivo studies, it is crucial to select an appropriate animal model or use higher concentrations in rodents to achieve significant target engagement.

Q4: How should I prepare AZD4017 for in vitro and in vivo experiments?

A4: Proper solubilization is key to obtaining reliable and reproducible results. For in vitro studies, AZD4017 can be dissolved in dimethyl sulfoxide (DMSO). For in vivo applications, a common formulation involves dissolving AZD4017 in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Alternatively, a mixture of 10% DMSO and 90% corn oil can be used.[1] It is recommended to prepare fresh solutions for in vivo experiments.

Q5: What are the known off-target effects of AZD4017?

A5: AZD4017 is highly selective for 11β-HSD1. It shows over 2000-fold selectivity against the related enzyme 11β-HSD2 and does not exhibit significant activity against other steroidogenic enzymes such as 17β-HSD1 and 17β-HSD3 (IC50 > 30 μM for all).[3]

Data Presentation

In Vitro Efficacy of AZD4017
TargetCell Type/SystemIC50Reference
Human 11β-HSD1Enzyme Assay7 nM[1]
Human 11β-HSD1Human Adipocytes2 nM[1]
Cynomolgus Monkey 11β-HSD1Enzyme Assay29 nM[1]

Note: The potency of AZD4017 is significantly lower in mouse and rat models.

In Vivo Administration (Clinical Trials)
IndicationDosageDurationKey FindingsReference
Idiopathic Intracranial Hypertension400 mg twice daily12 weeksShowed a trend towards reduced intracranial pressure.[4]
Nonalcoholic Steatohepatitis (NASH)Not specified12 weeksBlocked hepatic conversion of cortisone to cortisol; improved liver steatosis in patients with NASH and type 2 diabetes.[5]
Postmenopausal Osteopenia400 mg twice daily90 daysSuccessfully inhibited systemic 11β-HSD1 activity but had no significant effect on bone turnover markers.[3]
Type 2 Diabetes (Wound Healing)400 mg twice daily35 daysReduced systemic 11β-HSD1 activity and was associated with improved wound healing.[6]

Experimental Protocols

General Protocol for a Cell-Based 11β-HSD1 Inhibition Assay

This protocol outlines a general workflow for assessing the inhibitory activity of AZD4017 in a cell-based assay.

1. Cell Culture:

  • Culture human cells known to express 11β-HSD1 (e.g., SW-872 liposarcoma cells, primary human adipocytes, or transfected HEK293 cells) in appropriate media and conditions.

2. Compound Preparation:

  • Prepare a stock solution of AZD4017 in DMSO (e.g., 10 mM).
  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the dose-response experiment. Include a vehicle control (DMSO alone).

3. Cell Treatment:

  • Seed cells in a multi-well plate at a predetermined optimal density.
  • Allow cells to adhere and grow overnight.
  • Remove the growth medium and replace it with the medium containing the various concentrations of AZD4017 or vehicle control.
  • Pre-incubate the cells with the compound for a specific period (e.g., 1 hour).

4. Enzyme Activity Assay:

  • Add the 11β-HSD1 substrate, cortisone, to each well at a final concentration typically in the low micromolar range.
  • Incubate for a defined period (e.g., 4-24 hours) to allow for the conversion of cortisone to cortisol.

5. Measurement of Cortisol Production:

  • Collect the cell culture supernatant.
  • Quantify the amount of cortisol produced using a validated method such as:
  • Homogeneous Time-Resolved Fluorescence (HTRF) assay
  • Enzyme-Linked Immunosorbent Assay (ELISA)
  • Liquid Chromatography-Mass Spectrometry (LC-MS)

6. Data Analysis:

  • Calculate the percentage of inhibition of cortisol production for each concentration of AZD4017 compared to the vehicle control.
  • Plot the percentage of inhibition against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Caption: Mechanism of AZD4017 Action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Prep_Cells 1. Prepare and Seed 11β-HSD1 Expressing Cells Treat_Cells 3. Treat Cells with AZD4017 and Vehicle Control Prep_Cells->Treat_Cells Prep_AZD4017 2. Prepare Serial Dilutions of AZD4017 Prep_AZD4017->Treat_Cells Add_Substrate 4. Add Cortisone (Substrate) Treat_Cells->Add_Substrate Incubate 5. Incubate for Defined Period Add_Substrate->Incubate Collect_Supernatant 6. Collect Supernatant Incubate->Collect_Supernatant Measure_Cortisol 7. Quantify Cortisol (e.g., ELISA, LC-MS) Collect_Supernatant->Measure_Cortisol Analyze_Data 8. Calculate % Inhibition and Determine IC50 Measure_Cortisol->Analyze_Data

Caption: In Vitro 11β-HSD1 Inhibition Assay Workflow.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low inhibition of 11β-HSD1 activity Incorrect animal model: AZD4017 has low potency in rodents.Use a relevant species (human cells/tissues or cynomolgus monkeys) or significantly increase the dose in rodent models.
Compound precipitation: AZD4017 may have poor solubility in aqueous solutions.Ensure complete solubilization in DMSO first, then dilute in pre-warmed media. For in vivo work, use the recommended vehicle formulations. Visually inspect for precipitates.
Inactive compound: Improper storage or handling may have degraded the compound.Store AZD4017 as a powder at -20°C. Prepare fresh stock solutions in DMSO and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Low 11β-HSD1 expression in cells: The chosen cell line may not express sufficient levels of the enzyme.Confirm 11β-HSD1 expression via RT-qPCR or Western blot. Consider using cells with higher endogenous expression or a stably transfected cell line.
High variability between replicates Inconsistent cell seeding: Uneven cell numbers across wells.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in multi-well plates: Evaporation from outer wells can concentrate compounds and affect cell health.Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.
Inaccurate pipetting of compound or substrate: Small volume errors can lead to large concentration differences.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes for compound and substrate addition.
Unexpected cell toxicity High DMSO concentration: DMSO can be toxic to cells at higher concentrations.Keep the final DMSO concentration in the culture medium below 0.5%, and ensure the vehicle control has the same DMSO concentration as the treated wells.
Off-target effects at high concentrations: While selective, very high concentrations of any compound can have off-target effects.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the inhibition assay to assess cytotoxicity. Use concentrations within a reasonable range of the IC50.
Inconsistent results over time Cell passage number: High passage numbers can lead to phenotypic drift and altered enzyme expression.Use cells with a consistent and low passage number for all experiments.
Variability in reagents: Different lots of serum, media, or other reagents can impact cell behavior.Use the same lot of critical reagents for a set of experiments. Qualify new lots before use.

References

AZD 4017 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of AZD4017 under various experimental conditions. The information is presented in a question-and-answer format to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage for solid AZD4017?

A1: Solid (lyophilized) AZD4017 should be stored at -20°C in a desiccated environment. Under these conditions, the compound is reported to be stable for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.[1][2]

Q2: How should I prepare and store stock solutions of AZD4017?

A2: It is recommended to prepare stock solutions of AZD4017 in anhydrous dimethyl sulfoxide (DMSO). Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Solutions in DMSO are stable for at least one to six months at these temperatures. For in vivo experiments, it is best to prepare fresh solutions daily.

Q3: What is the solubility of AZD4017 in common solvents?

A3: AZD4017 is highly soluble in DMSO, with a reported solubility of up to 125 mg/mL. It is poorly soluble in water.

Q4: Is AZD4017 stable in aqueous solutions?

A4: While specific data on the aqueous stability of AZD4017 is limited in publicly available literature, as a nicotinamide and carboxylic acid derivative, its stability in aqueous solutions is expected to be pH-dependent. Generally, acidic to neutral pH conditions are likely to be more favorable for stability. Hydrolysis of the amide or other susceptible functional groups may occur at highly acidic or alkaline pH, especially at elevated temperatures. It is crucial to perform stability studies in your specific aqueous buffer system.

Q5: Have any degradation products of AZD4017 been identified?

A5: Detailed information regarding the specific degradation products of AZD4017 is not extensively reported in the available literature. A clinical trial report mentioned a batch of AZD4017 failing a routine stability retest, but the specifics of the degradation were not disclosed. Researchers should assume that degradation can occur and employ stability-indicating analytical methods to monitor the purity of their samples.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity in an in vitro assay 1. Improper storage of stock solution. 2. Repeated freeze-thaw cycles of the stock solution. 3. Instability in the aqueous assay buffer. 4. Adsorption to plasticware.1. Ensure stock solutions in DMSO are stored at -20°C or -80°C. 2. Aliquot stock solutions into single-use volumes. 3. Prepare fresh dilutions in your aqueous buffer immediately before each experiment. If the experiment is long, consider running a time-course stability study of AZD4017 in your assay buffer. 4. Use low-adhesion plasticware or silanized glassware.
Precipitation of AZD4017 during experiment 1. Poor solubility in the experimental buffer. 2. The concentration of AZD4017 exceeds its solubility limit in the final solution.1. Ensure the final concentration of DMSO or other organic co-solvents is sufficient to maintain solubility, but still compatible with your experimental system. 2. Perform a solubility test in your specific buffer system before conducting the main experiment.
Inconsistent results in in vivo studies 1. Instability of the formulation. 2. Degradation of the compound after administration.1. Prepare fresh formulations for each day of dosing. For oil-based formulations, ensure the compound is fully dissolved and the mixture is homogeneous. 2. While in vivo stability data is not readily available, using a well-characterized and stable formulation is key to minimizing this variable.

Data Presentation

Table 1: Recommended Storage Conditions for AZD4017

Form Storage Temperature Duration Reference
Solid (Lyophilized)-20°C (desiccated)Up to 3 years[1][2]
Solid (Lyophilized)4°CUp to 2 years[1][2]
Solution in DMSO-20°CUp to 1 month
Solution in DMSO-80°CUp to 6 months

Table 2: Solubility of AZD4017

Solvent Solubility Reference
DMSO~125 mg/mL
WaterPoorly soluble

Experimental Protocols

Protocol 1: General Procedure for Evaluating AZD4017 Stability in an Aqueous Buffer

  • Preparation of AZD4017 Stock Solution: Prepare a concentrated stock solution of AZD4017 in anhydrous DMSO (e.g., 10 mM).

  • Dilution in Aqueous Buffer: Dilute the DMSO stock solution with the aqueous buffer of interest to the final desired concentration. Ensure the final concentration of DMSO is low enough to not affect the stability or the experimental system (typically <0.5%).

  • Incubation: Incubate the aqueous solution of AZD4017 at the desired experimental temperature(s).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Sample Analysis: Immediately analyze the samples by a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Data Analysis: Quantify the peak area of the intact AZD4017 at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is crucial for accurately assessing the stability of a drug substance by separating the intact drug from any potential degradation products.

  • Column Selection: A C18 column is a common starting point for molecules like AZD4017.

  • Mobile Phase Selection: A typical mobile phase would consist of an aqueous component (e.g., water with a pH-modifying agent like formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

  • Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting AZD4017 to harsh conditions to intentionally generate degradation products.

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photostability: Exposure to UV light (e.g., 254 nm) for 24 hours.

  • Method Optimization: Analyze the stressed samples using the initial HPLC conditions. Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation between the main AZD4017 peak and all degradation product peaks.

  • Method Validation: Once optimized, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

Caption: 11β-HSD1 signaling pathway and its inhibition by AZD4017.

Stability_Workflow start Start: AZD4017 Sample prep Prepare Solution in Experimental Buffer start->prep stress Incubate under Experimental Conditions (e.g., Temp, pH, Light) prep->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify Peak Area of Intact AZD4017 and Degradation Products analysis->data eval Evaluate Stability Profile (Degradation Rate, Half-life) data->eval end End: Stability Data eval->end

Caption: Experimental workflow for assessing AZD4017 stability.

References

Troubleshooting inconsistent results with AZD 4017

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with AZD4017.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AZD4017?

AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] 11β-HSD1 is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can activate glucocorticoid receptors.[1][2] By inhibiting 11β-HSD1, AZD4017 reduces the local production of cortisol in tissues where the enzyme is highly expressed, such as the liver, adipose tissue, and skeletal muscle.[1][2]

Q2: What is the selectivity profile of AZD4017?

AZD4017 exhibits high selectivity for 11β-HSD1 over other related enzymes. For instance, its IC50 (half-maximal inhibitory concentration) for 11β-HSD1 is 7 nM, while for 11β-HSD2, 17β-HSD1, and 17β-HSD3, the IC50 is greater than 30 μM.[1] It also shows no significant activity at glucocorticoid and mineralocorticoid receptors.[1]

Q3: How should AZD4017 be stored?

For long-term storage, AZD4017 powder should be kept at -20°C for up to one year or -80°C for up to two years.[1] For short-term storage of a few days to weeks, it can be kept in a dry, dark place at 0-4°C.[3] Stock solutions are typically stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]

Q4: What is the solubility of AZD4017?

AZD4017 is soluble in DMSO but not in water.[3] For in vivo experiments, a common formulation involves preparing a stock solution in DMSO and then sequentially adding other co-solvents like PEG300, Tween-80, and saline.[1] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency in my experiments.

This is a common issue that can arise from several factors. Here’s a step-by-step guide to troubleshoot the problem.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of 11β-HSD1 Inhibition by AZD4017

AZD4017 Signaling Pathway AZD4017 Mechanism of Action cluster_cell Target Cell (e.g., Adipocyte, Hepatocyte) Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR HSD11B1->Cortisol AZD4017 AZD4017 AZD4017->HSD11B1 GeneExpression Altered Gene Expression GR->GeneExpression

Caption: Mechanism of AZD4017 action in a target cell.

General Experimental Workflow for Testing AZD4017 Efficacy

AZD4017 Experimental Workflow General Workflow for AZD4017 Efficacy Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_AZD Prepare AZD4017 Stock Solution (DMSO) Treatment Treat with AZD4017 (and controls) Prep_AZD->Treatment Prep_Cells Culture Cells (e.g., HEK293, Adipocytes) Prep_Cells->Treatment Prep_Animal Acclimate Animal Models (if applicable) Prep_Animal->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Assay (e.g., Enzyme Activity, Gene Expression) Incubation->Assay Data_Collection Collect Data Assay->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: A generalized workflow for in vitro or in vivo experiments with AZD4017.

Troubleshooting Logic for Inconsistent AZD4017 Results

AZD4017 Troubleshooting Troubleshooting Inconsistent Results with AZD4017 Start Inconsistent Results Check_Compound Check AZD4017 Storage & Solubility Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_System Evaluate Experimental System Start->Check_System Solution_Compound Prepare Fresh Stock Solution Check_Compound->Solution_Compound Solution_Protocol Optimize Incubation Time, Concentration, etc. Check_Protocol->Solution_Protocol Solution_System Verify Cell Line/ Animal Model Check_System->Solution_System Species_Issue Consider Species Specificity Check_System->Species_Issue

Caption: A decision tree to guide troubleshooting of AZD4017 experiments.

Quantitative Data Summary

ParameterValueSpecies/Cell LineReference
IC50 (11β-HSD1) 7 nMHuman[1]
0.029 µMCynomolgus Monkey[1]
Reduced activityMouse[1]
IC50 (Adipocytes) 0.002 µMHuman[1]
Selectivity >30 µMHuman (for 11β-HSD2, 17β-HSD1, 17β-HSD3)[1]

Detailed Experimental Protocols

In Vitro 11β-HSD1 Enzyme Inhibition Assay (HEK293 cells)

This protocol is adapted from methods described for assessing 11β-HSD1 activity in HEK293 cells stably expressing the human enzyme.

Materials:

  • HEK293 cells stably expressing human 11β-HSD1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., phosphate buffer, pH 7.6)

  • Cortisone (substrate)

  • Radiolabeled cortisone (e.g., [3H]-cortisone)

  • NADPH (cofactor)

  • AZD4017

  • Scintillation fluid and counter

  • TLC plates

Procedure:

  • Cell Culture: Culture HEK293-h11β-HSD1 cells to ~80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of AZD4017 in assay buffer. Include a vehicle control (e.g., DMSO).

  • Assay Initiation: In a multi-well plate, add the assay buffer, NADPH, radiolabeled cortisone, and unlabeled cortisone to each well.

  • Inhibitor Addition: Add the diluted AZD4017 or vehicle control to the respective wells.

  • Enzyme Addition: Add cell lysate or intact cells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ethyl acetate).

  • Steroid Extraction: Extract the steroids from the aqueous phase.

  • TLC Separation: Spot the extracted steroids onto a TLC plate and separate cortisone and cortisol using an appropriate solvent system.

  • Quantification: Scrape the cortisol and cortisone bands from the TLC plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of cortisone to cortisol conversion for each AZD4017 concentration and determine the IC50 value.

Adipocyte 11β-HSD1 Activity Assay

This protocol is based on methods used to measure 11β-HSD1 activity in isolated human adipocytes.[1]

Materials:

  • Isolated primary human adipocytes or differentiated preadipocyte cell line (e.g., 3T3-L1)

  • Adipocyte culture medium

  • Krebs-Ringer bicarbonate buffer with glucose and BSA

  • Cortisone

  • AZD4017

  • LC-MS/MS system

Procedure:

  • Adipocyte Preparation: Isolate primary adipocytes from adipose tissue biopsies or differentiate preadipocytes into mature adipocytes.

  • Compound Preparation: Prepare dilutions of AZD4017 in the assay buffer.

  • Pre-incubation: Pre-incubate the adipocytes with AZD4017 or vehicle control for a specified time (e.g., 1 hour).

  • Substrate Addition: Add cortisone to the adipocytes to initiate the conversion to cortisol.

  • Incubation: Incubate at 37°C for a defined period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Determine the effect of AZD4017 on cortisol production and calculate the IC50.

In Vivo Mouse Study Protocol (General Outline)

This is a general guideline for an in vivo study in mice to assess the efficacy of AZD4017.

Materials:

  • Appropriate mouse strain (note the reduced potency of AZD4017 in mice)

  • AZD4017

  • Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Oral gavage needles

  • Blood collection supplies

  • Tissue collection supplies

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week.

  • Dosing Preparation: Prepare the AZD4017 formulation fresh daily.

  • Dosing: Administer AZD4017 or vehicle to the mice via oral gavage at the desired dose (e.g., up to 1500 mg/kg to see a significant effect in mice).[1]

  • Monitoring: Monitor the animals for any adverse effects.

  • Sample Collection: At the end of the study, collect blood and tissues of interest (e.g., liver, adipose tissue).

  • Biomarker Analysis: Analyze plasma for corticosterone and dehydrocorticosterone levels or other relevant biomarkers. Analyze tissues for 11β-HSD1 activity or gene expression.

  • Data Analysis: Compare the results from the AZD4017-treated group to the vehicle-treated group to determine the in vivo efficacy.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of AZD4017 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the AZD4017 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of the selective 11β-HSD1 inhibitor, AZD4017, in preclinical animal models. While published data indicates high oral bioavailability in some species, such as rats, researchers may face challenges in other models or under specific experimental conditions. This guide provides troubleshooting advice and detailed protocols to help you address these issues.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of AZD4017 after oral administration in our mouse model. What are the potential causes?

A1: Low and variable oral bioavailability of a compound like AZD4017, which is a weak acid, can be attributed to several factors:

  • Poor Aqueous Solubility: AZD4017's solubility may be limited in the gastrointestinal (GI) fluids, leading to incomplete dissolution and absorption.

  • Suboptimal Formulation: The vehicle used to suspend or dissolve AZD4017 for oral gavage may not be effectively promoting its absorption.

  • First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of active drug reaching systemic circulation.

  • Species-Specific Differences in Metabolism: The metabolic pathways in the animal model you are using may differ significantly from those in species where high bioavailability has been observed.[1]

  • Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the GI tract, which actively pump it back into the intestinal lumen.

Q2: What is the first step we should take to troubleshoot poor oral bioavailability?

A2: The first step is to characterize the physicochemical properties of your batch of AZD4017, specifically its aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract) and its permeability (e.g., using a Caco-2 cell assay). This will help you determine if the issue is primarily solubility- or permeability-limited and guide your formulation strategy.

Q3: Are there any recommended starting formulations for in vivo studies with AZD4017?

A3: For initial studies, a simple aqueous suspension using a suspending agent like 0.5% methylcellulose or carboxymethylcellulose (CMC) is often used. However, if poor bioavailability is observed, more advanced formulations are recommended. See the Troubleshooting Guide below for details on alternative formulation strategies.

Q4: How can we assess whether first-pass metabolism is the primary reason for low bioavailability?

A4: A common approach is to conduct a pilot pharmacokinetic study that includes both intravenous (IV) and oral (PO) administration of AZD4017. By comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for both routes of administration (AUCPO and AUCIV), you can calculate the absolute oral bioavailability (F% = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100). A low F% with a high clearance rate from the IV data may suggest significant first-pass metabolism.

Troubleshooting Guide

This guide provides structured approaches to address specific issues related to the poor oral bioavailability of AZD4017.

Problem 1: Low and Inconsistent Plasma Exposure

Hypothesis: The poor solubility of AZD4017 in the gastrointestinal tract is limiting its absorption.

Solutions:

  • Particle Size Reduction (Micronization): Reducing the particle size of the drug substance increases the surface area available for dissolution.[2]

  • Amorphous Solid Dispersions (ASDs): Dispersing AZD4017 in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[3][4]

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can pre-dissolve AZD4017 in a lipid-based formulation that forms a fine emulsion in the GI tract, facilitating absorption.[5][6]

Data Presentation: Comparison of Formulation Strategies

Formulation StrategyExpected Improvement in BioavailabilityKey AdvantagesKey Disadvantages
Micronization ModerateSimple, cost-effective, maintains crystalline form.May not be sufficient for very poorly soluble compounds; potential for particle agglomeration.
Amorphous Solid Dispersion (ASD) HighSignificant increase in solubility and dissolution rate.Can be physically unstable and revert to a crystalline form; requires specific polymers.
Self-Emulsifying Drug Delivery System (SEDDS) HighEnhances solubility and can bypass first-pass metabolism via lymphatic uptake.Can be complex to formulate; potential for GI side effects with high surfactant concentrations.
Problem 2: Adequate Solubility but Still Low Bioavailability

Hypothesis: The absorption of AZD4017 is limited by poor membrane permeability or is subject to high first-pass metabolism.

Solutions:

  • Permeation Enhancers: The inclusion of excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.

  • Inhibition of First-Pass Metabolism: Co-administration with an inhibitor of the primary metabolizing enzymes (e.g., cytochrome P450 inhibitors), although this is generally used as a tool to identify the metabolic pathway rather than a routine formulation strategy.

  • Prodrug Approach: Modifying the chemical structure of AZD4017 to create a more permeable prodrug that is converted to the active compound in vivo.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of AZD4017 by Solvent Evaporation

Objective: To prepare an ASD of AZD4017 to improve its dissolution rate and oral bioavailability.

Materials:

  • AZD4017

  • Polymer (e.g., polyvinylpyrrolidone K30 (PVP K30), hydroxypropyl methylcellulose acetate succinate (HPMCAS))

  • Organic solvent (e.g., methanol, acetone, or a mixture)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve both AZD4017 and the chosen polymer in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

  • Once a thin film is formed on the flask wall and all solvent is removed, continue to dry under high vacuum for several hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared ASD in a desiccator to prevent moisture absorption.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for AZD4017

Objective: To formulate AZD4017 in a lipid-based system to enhance its solubility and oral absorption.

Materials:

  • AZD4017

  • Oil phase (e.g., Capryol 90, Labrafac lipophile WL 1349)

  • Surfactant (e.g., Cremophor EL, Labrasol)

  • Co-surfactant/Co-solvent (e.g., Transcutol P, PEG 400)

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Screen for suitable excipients by determining the solubility of AZD4017 in various oils, surfactants, and co-surfactants.

  • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.

  • Select a formulation from the self-emulsifying region. For example, a common starting point is a ratio of 30% oil, 40% surfactant, and 30% co-surfactant.

  • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

  • Heat the mixture to approximately 40°C to facilitate mixing.

  • Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous solution is formed.

  • Add the required amount of AZD4017 to the blank SEDDS formulation and mix until the drug is completely dissolved. Gentle heating may be required.

  • To test the self-emulsifying properties, add a small amount of the SEDDS formulation to water and observe the formation of a fine emulsion.

Protocol 3: In Vivo Oral Bioavailability Study in Rats

Objective: To determine and compare the oral bioavailability of different AZD4017 formulations.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • AZD4017 formulations (e.g., aqueous suspension, ASD, SEDDS)

  • Intravenous formulation of AZD4017 (for determining absolute bioavailability)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight (with free access to water) before dosing.

  • Divide the rats into groups (e.g., n=5 per group) for each formulation to be tested, plus one group for IV administration.

  • Administer the respective AZD4017 formulation to each group via oral gavage at a specific dose (e.g., 10 mg/kg). Administer the IV formulation via the tail vein.

  • Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of AZD4017 in the plasma samples using a validated analytical method.

  • Calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (F%).

Visualizations

Signaling Pathway of 11β-HSD1

G cluster_0 Endoplasmic Reticulum Lumen cluster_1 Cellular Response Cortisone Cortisone HSD11B1 11β-HSD1 Cortisone->HSD11B1 Substrate Cortisol Cortisol GR Glucocorticoid Receptor Cortisol->GR Activation HSD11B1->Cortisol Product NADP+ NADP+ HSD11B1->NADP+ AZD4017 AZD4017 AZD4017->HSD11B1 Inhibition NADPH NADPH NADPH->HSD11B1 Cofactor Gene_Transcription Gene Transcription GR->Gene_Transcription Modulation

Caption: Mechanism of action of AZD4017 in inhibiting the conversion of cortisone to cortisol by 11β-HSD1.

Experimental Workflow for Improving Oral Bioavailability

G cluster_0 Problem Identification cluster_1 Formulation Development cluster_2 Evaluation and Optimization Start Start: Poor Oral Bioavailability PK_Study Initial in vivo PK study (PO vs. IV) Start->PK_Study Low_F Low F%? PK_Study->Low_F Formulation_Strategy Select Formulation Strategy Low_F->Formulation_Strategy Yes Micronization Micronization Formulation_Strategy->Micronization ASD Amorphous Solid Dispersion Formulation_Strategy->ASD SEDDS SEDDS Formulation_Strategy->SEDDS In_Vivo_Eval In vivo evaluation of new formulation Micronization->In_Vivo_Eval ASD->In_Vivo_Eval SEDDS->In_Vivo_Eval Improved_F Bioavailability Improved? In_Vivo_Eval->Improved_F Improved_F->Formulation_Strategy No, iterate End End: Optimized Formulation Improved_F->End Yes

Caption: A logical workflow for troubleshooting and improving the poor oral bioavailability of a drug candidate.

References

Addressing variability in AZD 4017 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes with AZD4017. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AZD4017?

A1: AZD4017 is a selective and orally bioavailable inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] 11β-HSD1 is responsible for converting inactive cortisone to active cortisol, a glucocorticoid hormone. By inhibiting this enzyme, AZD4017 effectively reduces the local concentration of cortisol in tissues where 11β-HSD1 is highly expressed, such as the liver, adipose tissue, and skeletal muscle.[1]

Q2: What is the in vitro potency of AZD4017?

A2: AZD4017 is a potent inhibitor of human 11β-HSD1 with a reported IC50 of 7 nM.[2][3] It demonstrates high selectivity for 11β-HSD1 over other related enzymes like 11β-HSD2, 17β-HSD1, and 17β-HSD3 (all with IC50 > 30 μM).[2][3]

Q3: Is AZD4017 effective across different species?

A3: No, AZD4017 shows significant species-specific differences in potency. While highly potent against the human enzyme, it has markedly reduced activity in other species, with the exception of the cynomolgus monkey (IC50 = 0.029 μM).[2][3] This is a critical consideration for preclinical study design.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of 11β-HSD1 Activity
Potential Cause Troubleshooting Step Expected Outcome
Incorrect dosage or administrationVerify the dose and route of administration based on established protocols. For in vivo studies, ensure proper formulation for oral gavage if applicable.Consistent and dose-dependent inhibition of 11β-HSD1 activity.
Species-specific differences in potencyConfirm that the experimental model (cell line or animal) expresses a form of 11β-HSD1 that is sensitive to AZD4017.[2][3]Activity should be observed in human-derived cells or in species where potency has been confirmed (e.g., cynomolgus monkey).
Degradation of the compoundEnsure proper storage of AZD4017 according to the manufacturer's instructions. Prepare fresh solutions for each experiment.Restored inhibitory activity.
Variability in assay conditionsStandardize all assay parameters, including incubation time, temperature, substrate concentration (cortisone), and cofactor (NADPH) concentration.Reduced well-to-well and experiment-to-experiment variability.
Issue 2: Unexpected Off-Target Effects
Potential Cause Troubleshooting Step Expected Outcome
High concentrations of AZD4017Perform a dose-response curve to determine the optimal concentration that provides maximal 11β-HSD1 inhibition with minimal off-target effects.Identification of a therapeutic window with high specificity.
Interaction with other pathwaysWhile AZD4017 is highly selective, consider potential interactions at high concentrations. A study noted weak hits against the angiotensin (AT2) and cholecystokinin (CCK2) receptors.[4]Characterization of any potential off-target effects.
Increased 11-ketotestosterone levelsInhibition of 11β-HSD1 by AZD4017 can lead to increased biosynthesis of the androgen 11-ketotestosterone (11KT).[5] This may lead to androgenic effects.Consider measuring 11KT levels to assess this potential confounding factor.
Issue 3: Discrepancies in Clinical Trial Outcomes
Potential Cause Troubleshooting Step Expected Outcome
Patient population heterogeneityAnalyze subgroups within the patient population. For example, in a study on nonalcoholic fatty liver disease (NAFLD), AZD4017 showed a significant improvement in liver fat fraction in patients with both NASH and type 2 diabetes, but not in the overall NAFLD population.[6][7]Identification of patient populations most likely to respond to treatment.
Placebo effectEnsure the study is adequately powered and uses a robust double-blind, placebo-controlled design to minimize the impact of the placebo effect.Clear differentiation between the effects of AZD4017 and placebo.
Variability in endpoint measurementStandardize the methodology for all endpoint measurements. For instance, in studies of idiopathic intracranial hypertension, headache outcomes can be subjective and show high variability.[8]Reduced variability and increased reliability of endpoint data.

Data Presentation

Table 1: In Vitro Potency and Selectivity of AZD4017

TargetIC50Reference
Human 11β-HSD17 nM[2][3]
Cynomolgus Monkey 11β-HSD129 nM[2]
Human 11β-HSD2>30 µM[2][3]
Human 17β-HSD1>30 µM[2][3]
Human 17β-HSD3>30 µM[2][3]

Table 2: Summary of Key Clinical Trial Outcomes for AZD4017

IndicationKey FindingQuantitative ResultReference
Idiopathic Intracranial HypertensionImproved lipid profiles and increased lean muscle mass.1.8% increase in lean muscle mass (p<0.001).[9][10][9][10][11]
Nonalcoholic Steatohepatitis (NASH) with Type 2 DiabetesSignificant improvement in liver fat fraction.Mean change in LFF: -1.087 (AZD4017) vs. 1.675 (placebo) (p=0.033).[6][7][6][7]
Type 2 DiabetesImproved wound healing.Wound diameter was 34% smaller at day 2 and 48% smaller after repeat wounding at day 30.[12][12][13]
Postmenopausal OsteopeniaNo significant effect on bone turnover markers.No significant difference in osteocalcin levels between treatment and placebo groups.[14][14]

Experimental Protocols

Protocol 1: In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

  • Reagents: Human recombinant 11β-HSD1, cortisone (substrate), NADPH (cofactor), cortisol-d2 (tracer), anti-cortisol-cryptate (antibody).

  • Procedure: a. Prepare a serial dilution of AZD4017. b. In a 384-well plate, add the enzyme, NADPH, and AZD4017 or vehicle control. c. Initiate the reaction by adding cortisone. d. Incubate at 37°C for a specified time. e. Stop the reaction and add the HTRF reagents (cortisol-d2 and anti-cortisol-cryptate). f. Incubate in the dark to allow for signal development. g. Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of AZD4017 and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Measurement of Urinary Cortisol/Cortisone Ratios

  • Sample Collection: Collect 24-hour urine samples from subjects.

  • Sample Preparation: a. Measure the total volume of the 24-hour urine collection. b. Aliquot a portion of the urine and store at -80°C until analysis. c. Thaw samples and centrifuge to remove any precipitate.

  • Analysis by LC-MS/MS: a. Perform solid-phase extraction to concentrate and purify the steroids from the urine matrix. b. Analyze the extracted samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify cortisol and cortisone levels.

  • Data Analysis: Calculate the ratio of urinary free cortisol to urinary free cortisone (UFF/UFE). A decrease in this ratio indicates inhibition of 11β-HSD1.

Visualizations

AZD4017_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm Cortisone Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 Conversion Cortisol Cortisol Glucocorticoid_Receptor Glucocorticoid_Receptor Cortisol->Glucocorticoid_Receptor Activation 11b-HSD1->Cortisol AZD4017 AZD4017 AZD4017->11b-HSD1 Inhibition Gene_Transcription Gene_Transcription Glucocorticoid_Receptor->Gene_Transcription Modulation

Caption: Mechanism of action of AZD4017 in inhibiting cortisol production.

Experimental_Workflow_AZD4017_Trial Patient_Recruitment Patient Recruitment (e.g., NASH with T2D) Baseline_Measurements Baseline Measurements (e.g., LFF, Blood Markers) Patient_Recruitment->Baseline_Measurements Randomization Randomization AZD4017_Arm AZD4017 Treatment Randomization->AZD4017_Arm Group 1 Placebo_Arm Placebo Treatment Randomization->Placebo_Arm Group 2 Follow_up_Measurements Follow-up Measurements (e.g., Week 12) AZD4017_Arm->Follow_up_Measurements Placebo_Arm->Follow_up_Measurements Baseline_Measurements->Randomization Data_Analysis Data_Analysis Follow_up_Measurements->Data_Analysis

Caption: Generalized workflow for a randomized controlled trial of AZD4017.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results Check_Compound Check Compound Integrity and Concentration Inconsistent_Results->Check_Compound Potential Issue Verify_Protocol Verify Experimental Protocol Inconsistent_Results->Verify_Protocol Potential Issue Assess_Model Assess Suitability of Experimental Model Inconsistent_Results->Assess_Model Potential Issue Consistent_Results Consistent Results Check_Compound->Consistent_Results Resolved Verify_Protocol->Consistent_Results Resolved Assess_Model->Consistent_Results Resolved

Caption: A logical approach to troubleshooting inconsistent experimental outcomes.

References

AZD4017 Clinical Trial Side Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the side effects of AZD4017 observed in clinical trials. The content is structured to address specific issues that may be encountered during experimentation, with a focus on quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of AZD4017 observed in clinical trials?

A: Across multiple Phase II clinical trials, AZD4017 has been generally well-tolerated. The incidence of adverse events in patients receiving AZD4017 has been found to be comparable to that in placebo groups.[1][2][3] Most reported side effects have been mild in nature.

Q2: Were any serious adverse events (SAEs) reported in clinical trials of AZD4017?

A: Serious adverse events have been reported in clinical trials for both the AZD4017 and placebo groups. However, these events were generally not considered to be related to the treatment. For instance, in a study involving postmenopausal women with osteopenia, one serious adverse event (a prolapsed disc) was reported in the AZD4017 group, while four SAEs were reported in the placebo group; none were attributed to the study drug.[2] In a trial for idiopathic intracranial hypertension (IIH), one serious adverse event was reported in the placebo group.[1][4]

Q3: What were the most common side effects reported in the Idiopathic Intracranial Hypertension (IIH) trial (NCT02017444)?

A: In the Phase II trial for Idiopathic Intracranial Hypertension, there were nine transient adverse events reported that were considered related to AZD4017, affecting six participants.[1][4] Notably, none of these were serious. Three of these events were non-clinically relevant fluctuations in serum cortisol.[1]

Q4: How were adverse events monitored in the AZD4017 clinical trials?

A: The monitoring of adverse events in AZD4017 clinical trials followed standard protocols for Phase II studies. This included regular collection of data on any untoward medical occurrences, regardless of their suspected relationship to the study drug.[5] In the trial for nonalcoholic steatohepatitis (NASH), the severity of adverse events was graded using the Common Terminology Criteria for Adverse Events (CTCAE).[6] Standard operating procedures for clinical trials typically involve identifying, evaluating, documenting, and reporting adverse events to the sponsor and regulatory authorities within specific timelines.[7][8] Serious adverse events require immediate reporting.[5]

Troubleshooting Guide

Issue: A participant in our study is experiencing an adverse event.

Troubleshooting Steps:

  • Assess and Document: Immediately assess the severity and nature of the event. Document all details meticulously in the participant's records and the case report form (CRF).

  • Determine Seriousness: Ascertain if the event meets the criteria for a Serious Adverse Event (SAE), which includes events that are life-threatening, require hospitalization, or result in significant disability.

  • Report to Sponsor: For any SAE, immediately notify the study sponsor, typically within 24 hours of becoming aware of the event.[5]

  • Follow Protocol: Adhere to the specific reporting procedures outlined in your study protocol for both serious and non-serious adverse events.

Quantitative Data Summary

The following table summarizes the reported adverse events in the AZD4017 Phase II clinical trial for Idiopathic Intracranial Hypertension (NCT02017444).

Adverse Event CategoryAZD4017 (N=17)Placebo (N=14)
Total Adverse Events 9Not Specified
Serious Adverse Events 01
Drug-Related Adverse Events
Fluctuations in serum cortisol30

Note: This table is based on the available data from the IIH trial publication. The total number of adverse events in the placebo group was not specified in the referenced source.

Experimental Protocols

Protocol for Monitoring Adverse Events in a Typical Phase II Clinical Trial:

  • Participant Screening and Baseline Assessment: Before the first administration of the investigational product, a thorough baseline assessment is conducted. This includes a review of the participant's medical history and current health status to identify any pre-existing conditions.

  • Ongoing Monitoring: At each study visit, investigators actively query participants for any new or worsening symptoms using non-leading questions. Physical examinations and vital sign measurements are also performed.

  • Laboratory Safety Tests: A panel of safety blood tests is conducted at regular intervals as defined in the study protocol. This typically includes assessments of hematology, clinical chemistry (including liver and kidney function), and urinalysis.

  • Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All observed or participant-reported adverse events are recorded in the source documents and the electronic Case Report Form (eCRF). Each AE is assessed for its seriousness, severity, and potential relationship to the investigational drug. SAEs are required to be reported to the study sponsor and relevant regulatory authorities within strict timelines.

  • Data and Safety Monitoring Board (DSMB): An independent DSMB may be established to periodically review the safety data to ensure the ongoing safety of the trial participants.

Visualizations

Signaling Pathway of AZD4017

AZD4017 is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, AZD4017 reduces the local concentration of cortisol in tissues where the enzyme is expressed, such as the liver and adipose tissue.

AZD4017_Mechanism_of_Action cluster_cell Target Cell Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR binds HSD11B1->Cortisol GeneExpression Altered Gene Expression GR->GeneExpression activates AZD4017 AZD4017 AZD4017->HSD11B1 inhibits

Caption: Mechanism of action of AZD4017.

Experimental Workflow for Adverse Event Monitoring

The following diagram illustrates a typical workflow for monitoring and reporting adverse events during a clinical trial.

Adverse_Event_Workflow Start Participant Enrolled Screening Baseline Assessment Start->Screening Dosing Investigational Product Administered Screening->Dosing Monitoring Ongoing Monitoring (Visits, Labs, Queries) Dosing->Monitoring AE_Occurs Adverse Event Occurs Monitoring->AE_Occurs End End of Study Monitoring->End Assess Assess Seriousness, Severity, and Causality AE_Occurs->Assess Record Record in CRF Assess->Record Report_SAE Report SAE to Sponsor (within 24h) Record->Report_SAE If Serious Report_NonSerious Report Non-Serious AE (per protocol) Record->Report_NonSerious If Not Serious FollowUp Follow-up until Resolution or Stabilization Report_SAE->FollowUp Report_NonSerious->FollowUp FollowUp->Monitoring

Caption: Clinical trial adverse event monitoring workflow.

References

AZD4017 Technical Support Center: Controlling for Confounding Variables

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and controlling for confounding variables when designing and executing experiments with AZD4017, a potent and selective 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitor. Adherence to rigorous experimental design and statistical analysis is critical for obtaining valid and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AZD4017 and its selectivity profile?

A1: AZD4017 is a potent, selective, and orally bioavailable inhibitor of the 11β-HSD1 enzyme.[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid with numerous metabolic effects.[3] By inhibiting 11β-HSD1, AZD4017 reduces local cortisol concentrations in tissues where the enzyme is highly expressed, such as the liver, adipose tissue, and skin.[3][4]

AZD4017 exhibits high selectivity for 11β-HSD1. In vitro studies have shown significantly lower potency against related enzymes, including 11β-HSD2, 17β-HSD1, and 17β-HSD3 (all IC50 > 30 μM).[5] It also shows no significant activity at the glucocorticoid and mineralocorticoid receptors.[5]

Q2: Are there any known off-target effects of AZD4017 that could act as confounders?

A2: While generally highly selective, screening against a broad panel of receptors and enzymes identified weak interactions with the angiotensin (AT2) receptor and the cholecystokinin (CCK2) receptor.[5] Additionally, studies have shown that treatment with AZD4017 can lead to increased levels of circulating androgens.[6][7] This is a critical consideration, as alterations in androgen levels can independently influence metabolic and cellular processes, thereby confounding the interpretation of results attributed solely to 11β-HSD1 inhibition.

Q3: What are the key confounding variables to consider in preclinical and clinical studies with AZD4017?

A3: Confounding variables can arise from various sources. It is crucial to identify and control for these to ensure that the observed effects are directly attributable to AZD4017's inhibition of 11β-HSD1.

Category Potential Confounding Variables Rationale
Baseline Characteristics Age, sex, body mass index (BMI), genetic background (in preclinical models).These factors can influence metabolic rate, hormone levels, and drug metabolism, potentially masking or exaggerating the effects of AZD4017.
Co-morbidities Pre-existing conditions such as type 2 diabetes, cardiovascular disease, or liver and kidney dysfunction.[4]These conditions can independently affect the endpoints being studied (e.g., glucose metabolism, lipid profiles) and may alter the pharmacokinetics or pharmacodynamics of AZD4017.
Concomitant Medications Use of other drugs that may affect metabolism, inflammation, or hormonal pathways (e.g., statins, anti-inflammatory drugs, hormonal contraceptives).[4]Co-administered drugs can interact with AZD4017 or independently affect the outcomes of interest, leading to confounding by co-medication.[8]
Lifestyle and Environmental Factors Diet, exercise, alcohol consumption, and smoking status.These factors have a significant impact on metabolic and cardiovascular health and can introduce variability that obscures the true effect of the drug.
Hormonal Status Baseline levels of cortisol, cortisone, and sex hormones (e.g., testosterone, DHEAS).AZD4017's mechanism of action is directly related to glucocorticoid metabolism, and it has been shown to affect androgen levels. Therefore, baseline hormonal status is a critical potential confounder.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in in vitro experiments.

Possible Cause: Off-target effects or lack of appropriate controls.

Troubleshooting Steps:

  • Confirm Target Engagement: In parallel with your experimental system, perform an assay to confirm that AZD4017 is inhibiting 11β-HSD1 activity at the concentrations used. This can be done by measuring the conversion of cortisone to cortisol.

  • Control for Off-Target Effects:

    • Include a "negative control" compound that is structurally similar to AZD4017 but inactive against 11β-HSD1.

    • If studying pathways potentially modulated by AT2 or CCK2 receptors, consider using specific antagonists for these receptors in control experiments to delineate any contributions from these off-target interactions.

  • Validate Cell Lines/Primary Cells: Ensure that the cell lines or primary cells used express functional 11β-HSD1.

Issue 2: High variability in animal studies.

Possible Cause: Inadequate control of experimental conditions and subject characteristics.

Troubleshooting Steps:

  • Randomization and Blinding: Implement robust randomization procedures to allocate animals to treatment and control groups. The investigator assessing the outcomes should be blinded to the treatment allocation to minimize bias.[9]

  • Control for Environmental Factors: House all animals under identical conditions (e.g., light-dark cycle, temperature, humidity) and provide the same diet and water ad libitum.

  • Acclimatization Period: Allow for a sufficient acclimatization period before the start of the experiment to reduce stress-related physiological changes.

  • Species Selection: Be aware that AZD4017 has reduced activity in some species.[5] Ensure the chosen animal model is appropriate for studying the effects of this specific inhibitor.

Issue 3: Difficulty interpreting clinical trial data due to potential confounding.

Possible Cause: Inadequate control for patient-related factors.

Troubleshooting Steps:

  • Stratification at Baseline: In your statistical analysis plan, pre-specify subgroup analyses based on key baseline characteristics (e.g., sex, presence of co-morbidities) to assess for potential effect modification.

  • Statistical Adjustment: Utilize multivariate statistical models, such as Analysis of Covariance (ANCOVA), to adjust for baseline differences in continuous variables (e.g., BMI, baseline lipid levels) between treatment and placebo groups.[10] For categorical variables, logistic regression can be employed.

  • Strict Inclusion/Exclusion Criteria: Design the study with clear and specific inclusion and exclusion criteria to create a more homogenous study population and minimize the impact of known confounders.[4] For example, excluding patients on medications known to interfere with the endpoints of interest.

  • Washout Period: For patients who are on medications that could confound the results, a sufficient washout period should be implemented before the start of the trial.

Experimental Protocols

Protocol 1: Assessment of 11β-HSD1 Inhibition in Human Adipocytes
  • Cell Culture: Culture primary human adipocytes according to standard protocols.

  • Treatment: Pre-incubate adipocytes with varying concentrations of AZD4017 or vehicle control for 1 hour.

  • Substrate Addition: Add cortisone to the culture medium at a final concentration of 1 µM.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO2.

  • Sample Collection: Collect the culture supernatant.

  • Analysis: Measure cortisol and cortisone concentrations in the supernatant using a validated method such as LC-MS/MS.

  • Data Interpretation: Calculate the percent inhibition of cortisone to cortisol conversion at each AZD4017 concentration to determine the IC50.

Protocol 2: Controlling for Confounding in a Preclinical Study of Metabolic Effects
  • Animal Model: Use a relevant animal model (e.g., diet-induced obese mice).

  • Randomization: Randomly assign animals to receive vehicle control or AZD4017. Ensure balanced distribution of body weight and baseline glucose levels across groups.

  • Treatment Administration: Administer AZD4017 or vehicle daily via oral gavage for the duration of the study.

  • Monitoring: Monitor body weight, food intake, and water intake regularly.

  • Outcome Assessment: At the end of the study, measure key metabolic parameters such as fasting glucose, insulin, lipid profiles, and body composition.

  • Statistical Analysis: Use ANCOVA to compare the treatment groups, with baseline body weight and the specific baseline value of the outcome variable as covariates.

Data Presentation

Table 1: Selectivity Profile of AZD4017

Enzyme/Receptor IC50 (µM) Reference
11β-HSD10.007[5]
11β-HSD2>30[5]
17β-HSD1>30[5]
17β-HSD3>30[5]
Glucocorticoid ReceptorNo measurable activity[5]
Mineralocorticoid ReceptorNo measurable activity[5]
Angiotensin (AT2) ReceptorWeak hit[5]
Cholecystokinin (CCK2) ReceptorWeak hit[5]

Table 2: Example of Baseline Characteristics from a Clinical Trial

Characteristic AZD4017 Group (n=X) Placebo Group (n=Y) p-value
Age (years), mean (SD)55.2 (8.1)54.9 (7.9)0.85
Sex (% female)60%58%0.79
BMI ( kg/m ²), mean (SD)31.5 (4.2)31.8 (4.5)0.68
HbA1c (%), mean (SD)7.2 (0.8)7.3 (0.9)0.55
Systolic BP (mmHg), mean (SD)135 (12)136 (13)0.62

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Cortisone_Circulating Circulating Cortisone (Inactive) Cortisone_Intracellular Intracellular Cortisone Cortisone_Circulating->Cortisone_Intracellular Transport HSD1 11β-HSD1 Cortisone_Intracellular->HSD1 Cortisol Cortisol (Active) HSD1->Cortisol Conversion AZD4017 AZD4017 AZD4017->HSD1 Inhibition GR Glucocorticoid Receptor Cortisol->GR Binding Gene_Expression Altered Gene Expression GR->Gene_Expression Nuclear Translocation

Caption: Mechanism of action of AZD4017 in inhibiting the conversion of cortisone to cortisol.

Experimental_Workflow cluster_0 Study Design Phase cluster_1 Execution Phase cluster_2 Analysis Phase Define_Population Define Study Population (Inclusion/Exclusion Criteria) Identify_Confounders Identify Potential Confounders Define_Population->Identify_Confounders Develop_SAP Develop Statistical Analysis Plan (SAP) Identify_Confounders->Develop_SAP Screening Screening & Baseline Data Collection Develop_SAP->Screening Randomization Randomization (AZD4017 vs. Placebo) Screening->Randomization Treatment Treatment Period (Blinded) Randomization->Treatment Data_Collection Endpoint Data Collection Treatment->Data_Collection Unblinding Unblinding Data_Collection->Unblinding Statistical_Analysis Statistical Analysis (e.g., ANCOVA) Unblinding->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Workflow for a randomized controlled trial controlling for confounding variables.

References

Validation & Comparative

A Comparative Guide to AZD4017 and Other 11β-HSD1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides an objective comparison of AZD4017 against other notable 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. The following sections detail the performance of these compounds, supported by experimental data, to inform research and development decisions.

11β-HSD1 is a key enzyme in the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in a range of metabolic disorders. Inhibition of this enzyme is a promising therapeutic strategy for conditions such as type 2 diabetes, obesity, and metabolic syndrome. This guide focuses on AZD4017, a potent and selective 11β-HSD1 inhibitor, and compares its profile with other inhibitors that have been investigated in clinical and preclinical settings.

Mechanism of Action of 11β-HSD1 Inhibitors

11β-HSD1 inhibitors act by blocking the enzymatic activity of 11β-HSD1, thereby reducing the intracellular concentration of active cortisol in key metabolic tissues like the liver and adipose tissue.[1] This targeted reduction in glucocorticoid activity is expected to ameliorate the pathophysiological effects of excess cortisol, such as insulin resistance and dyslipidemia.

Below is a diagram illustrating the signaling pathway of 11β-HSD1 and the point of intervention for inhibitors like AZD4017.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Liver, Adipose Tissue) cluster_inhibition Inhibition Cortisone Cortisone (inactive) Cortisol Cortisol (active) Cortisone->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR GRE Glucocorticoid Response Element (GRE) GR->GRE Translocates to a nucleus Gene_Transcription Gene Transcription (e.g., Gluconeogenesis, Lipogenesis) GRE->Gene_Transcription AZD4017 AZD4017 & other inhibitors AZD4017->Cortisol Inhibits conversion

Caption: Signaling pathway of 11β-HSD1 and mechanism of action for its inhibitors.

Comparative Performance Data

The following tables summarize the quantitative data for AZD4017 and other selected 11β-HSD1 inhibitors, focusing on in vitro potency, selectivity, pharmacokinetic properties, and clinical trial outcomes.

Table 1: In Vitro Potency and Selectivity of 11β-HSD1 Inhibitors
InhibitorTargetIC50 (nM)Selectivity vs. 11β-HSD2Reference
AZD4017 Human 11β-HSD17>2000-fold[2]
INCB13739 Human 11β-HSD1-High selectivity[3]
MK-0916 Human 11β-HSD15-[4]
Carbenoxolone Human 11β-HSD1 & 2-Non-selective[5]
BMS-816336 Human 11β-HSD13.0-[6]
AZD8329 Human 11β-HSD19Excellent selectivity vs 11β-HSD2[6]
BVT 2733 Mouse 11β-HSD196Potently against mouse enzyme over human[7]
Emodin Human 11β-HSD1186-[7]
BMS-823778 hydrochloride Human 11β-HSD12.3-[8]

Note: A lower IC50 value indicates higher potency. Selectivity is crucial to avoid off-target effects, particularly the inhibition of 11β-HSD2, which can lead to mineralocorticoid excess.

Table 2: Pharmacokinetic Properties of 11β-HSD1 Inhibitors
InhibitorKey Pharmacokinetic ParametersReference
AZD4017 Orally bioavailable. Favorable pharmacokinetic properties.[1][9][1][9]
INCB13739 Good pharmacokinetic/pharmacodynamic properties with prolonged pharmacodynamic activity.[3]
MK-0916 Rapidly absorbed (Tmax: 1.1-1.8 h). Exposure increases approximately in proportion to dose.[6][10]
Carbenoxolone Absorbed from the GI tract, highly bound to plasma proteins, and mainly excreted in feces via bile.[11][12]
Table 3: Summary of Clinical Trial Outcomes for 11β-HSD1 Inhibitors
InhibitorIndicationKey FindingsReference
AZD4017 Idiopathic Intracranial HypertensionShowed a trend towards reducing intracranial pressure, improved lipid profiles (decreased total cholesterol, increased HDL), and increased lean muscle mass.[13][13]
Type 2 Diabetes MellitusImproved wound healing and skin integrity.[14] Did not significantly improve liver fat fraction (LFF) overall, but a significant improvement was observed in patients with NASH and T2D.[15][14][15]
INCB13739 Type 2 Diabetes MellitusSignificant reductions in HbA1c, fasting plasma glucose, and HOMA-IR.[16] Also showed dose-dependent weight loss and improvement in lipid profiles.[3][16][3][16]
MK-0916 Type 2 Diabetes Mellitus & Metabolic SyndromeModest but significant reduction in A1C. No significant effect on fasting plasma glucose.[17] Modest dose-dependent decreases in blood pressure and body weight.[4][17][4][17]
Carbenoxolone Healthy VolunteersDemonstrated in vivo inhibition of 11β-HSD1, leading to decreased cortisol generation.[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

In Vitro 11β-HSD1 Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory potency (IC50) of a compound against 11β-HSD1.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection cluster_analysis Data Analysis Enzyme_Source Prepare Enzyme Source (e.g., human liver microsomes, recombinant 11β-HSD1) Incubation Incubate Enzyme, Compound, and Substrate/Cofactor Mix (e.g., 37°C for a defined time) Enzyme_Source->Incubation Compound_Prep Prepare Test Compound (serial dilutions) Compound_Prep->Incubation Substrate_Cofactor Prepare Substrate/Cofactor Mix (e.g., Cortisone, NADPH) Substrate_Cofactor->Incubation Termination Terminate Reaction (e.g., add stop solution, place on ice) Incubation->Termination Detection Detect Product Formation (e.g., Cortisol) via LC-MS/MS or Scintillation Proximity Assay Termination->Detection Analysis Calculate % Inhibition and Determine IC50 Value Detection->Analysis

Caption: A typical workflow for an in vitro 11β-HSD1 inhibition assay.

Detailed Steps:

  • Enzyme Preparation: A source of 11β-HSD1 enzyme is required, which can be human liver microsomes or a recombinant form of the enzyme.

  • Compound Preparation: The test inhibitor (e.g., AZD4017) is serially diluted to a range of concentrations.

  • Reaction Mixture: The reaction is initiated by adding the enzyme preparation to a buffer containing the substrate (cortisone) and the cofactor (NADPH). The test compound at various concentrations is included in the reaction mixture.

  • Incubation: The reaction mixture is incubated at 37°C for a specific period to allow for the enzymatic conversion of cortisone to cortisol.

  • Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile) or by placing the reaction plate on ice.

  • Detection and Quantification: The amount of cortisol produced is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a scintillation proximity assay (SPA).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

Clinical Trial Protocol for Idiopathic Intracranial Hypertension (AZD4017)

This section provides a summary of the methodology used in the clinical trial of AZD4017 for Idiopathic Intracranial Hypertension.

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled phase II trial.

  • Participants: Women aged 18-55 years with active idiopathic intracranial hypertension.

  • Intervention: Participants received 400 mg of oral AZD4017 twice daily or a matching placebo for 12 weeks.

  • Primary Outcome: The primary clinical outcome was the difference in intracranial pressure, as measured by lumbar puncture, between the AZD4017 and placebo groups at 12 weeks.

  • Secondary Outcomes: These included assessments of IIH symptoms, visual function, papilledema, and headache-associated disability.

  • Pharmacodynamic Assessments: In vivo inhibition of 11β-HSD1 was evaluated.

G cluster_screening Screening & Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_assessment Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization Group_A Group A: AZD4017 (400 mg BID) Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Week12 Week 12 Assessments (Primary & Secondary Outcomes) Group_A->Week12 Group_B->Week12 Baseline Baseline Assessments (LP, Vision, Symptoms)

Caption: Workflow of the AZD4017 clinical trial for Idiopathic Intracranial Hypertension.

Conclusion

AZD4017 has demonstrated potent and selective inhibition of 11β-HSD1 in vitro and has shown promising results in clinical trials for specific indications like idiopathic intracranial hypertension and improving wound healing in type 2 diabetes. Its favorable pharmacokinetic profile makes it a valuable tool for research in this area.

When compared to other 11β-HSD1 inhibitors, the choice of compound will depend on the specific research question. For instance, INCB13739 has shown robust effects on glycemic control in type 2 diabetes, while MK-0916 has demonstrated modest effects on blood pressure and body weight. Carbenoxolone, being non-selective, serves as a useful tool for initial in vitro and in vivo studies but its clinical utility is limited by off-target effects.

The data presented in this guide provides a foundation for researchers to compare the performance of AZD4017 with its alternatives and to design future experiments to further elucidate the therapeutic potential of 11β-HSD1 inhibition.

References

Comparing the efficacy of AZD 4017 and carbenoxolone

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of AZD4017 and Carbenoxolone for 11β-HSD1 Inhibition

This guide provides a detailed comparison of AZD4017 and carbenoxolone, two inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of their efficacy, selectivity, and mechanisms of action supported by experimental data.

Introduction to 11β-HSD1 Inhibitors

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme that catalyzes the conversion of inactive cortisone into active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues like the liver, adipose tissue, and skeletal muscle[1][2]. Dysregulation of 11β-HSD1 is implicated in various metabolic disorders, making it a significant therapeutic target[3][4]. AZD4017 is a potent and highly selective 11β-HSD1 inhibitor developed for targeted therapy[5]. Carbenoxolone, a derivative of glycyrrhetinic acid found in licorice root, is an older, non-selective inhibitor of both 11β-HSD1 and its isoform, 11β-HSD2[2][6]. This comparison guide will dissect the key differences in their efficacy and pharmacological profiles.

Mechanism of Action: A Tale of Two Inhibitors

Both AZD4017 and carbenoxolone function by inhibiting the 11β-HSD1 enzyme, which prevents the regeneration of active cortisol from cortisone[1][6]. However, their selectivity profiles are starkly different.

  • AZD4017 is a selective, reversible, and orally bioavailable inhibitor that specifically targets 11β-HSD1.[1][5] This selectivity is crucial as it avoids the inhibition of 11β-HSD2, an isoform that plays a vital role in protecting the mineralocorticoid receptor in the kidneys from being activated by cortisol.[7]

  • Carbenoxolone is a non-selective inhibitor, blocking not only 11β-HSD1 but also 11β-HSD2.[2][8] The inhibition of 11β-HSD2 leads to cortisol-mediated activation of the mineralocorticoid receptor, causing side effects such as sodium retention, hypertension, and hypokalemia.[9][10] Carbenoxolone has also been shown to block gap junctions, an action unrelated to its 11β-HSD activity.[6][11]

cluster_HSD1 11β-HSD1 Pathway (Liver, Adipose Tissue) cluster_HSD2 11β-HSD2 Pathway (Kidney) Cortisone Inactive Cortisone HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Active Cortisol GR Glucocorticoid Receptor Cortisol->GR HSD1->Cortisol AZD4017 AZD4017 AZD4017->HSD1 Selective Inhibition Carbenoxolone1 Carbenoxolone Carbenoxolone1->HSD1 Non-selective Inhibition Metabolic_Effects Metabolic Effects (e.g., Gluconeogenesis) GR->Metabolic_Effects Cortisol_K Active Cortisol HSD2 11β-HSD2 Cortisol_K->HSD2 MR Mineralocorticoid Receptor Cortisol_K->MR Illicit Activation (when HSD2 is inhibited) Cortisone_K Inactive Cortisone HSD2->Cortisone_K Carbenoxolone2 Carbenoxolone Carbenoxolone2->HSD2 Inhibition Side_Effects Side Effects (Hypertension, Hypokalemia) MR->Side_Effects

Caption: Signaling pathways of 11β-HSD1 and 11β-HSD2 inhibition.

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the quantitative data on the potency, selectivity, and clinical effects of AZD4017 and carbenoxolone.

ParameterAZD4017CarbenoxoloneCitation
Potency (IC50)
11β-HSD17 nM (human)Not specified in provided texts[5]
Adipose Tissue 11β-HSD12 nM (human)Not specified in provided texts[5]
Selectivity
11β-HSD2>30 µM (>2000x selective)Non-selective inhibitor[2][5][7]
17β-HSD1, 17β-HSD3>30 µMNot specified in provided texts[5]
Clinical Efficacy & Biomarkers
Systemic 11β-HSD1 Inhibition>90% inhibition confirmed by urinary steroid ratioEffective liver inhibition, but systemic effect is complicated by 11β-HSD2 inhibition[2][12]
Hepatic Cortisone ConversionBlocked 100% of 13C cortisone to 13C cortisol conversionReduces hepatic glucose production[10][13]
Lipid ProfileSignificant reduction in total cholesterolReduced total cholesterol in healthy subjects[3][10][13]
Glucose MetabolismNo significant change in insulin sensitivity in one studyReduced glycogenolysis in diabetic patients[10][13]
Liver FatSignificantly improved liver steatosis in NASH patients with T2DNot specified in provided texts[13]
Wound Healing34% smaller wound diameter at day 2 in T2D patientsNot specified in provided texts[14]
Bone MetabolismNo effect on bone formation markers~10% decrease in bone resorption markers (short-term study)[7][15]
Adverse Effects Minimal adverse events, comparable to placeboHypertension, hypokalemia, sodium/water retention[10][14]

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the key experimental protocols used to evaluate these inhibitors.

In Vitro Enzyme Inhibition Assay

To determine the half-maximal inhibitory concentration (IC50), a recombinant human 11β-HSD1 enzyme is used. The assay measures the enzyme's ability to convert a substrate (e.g., cortisone) to a product (cortisol) in the presence of a co-factor (NADPH).

  • Incubation: The enzyme is incubated with varying concentrations of the inhibitor (AZD4017 or carbenoxolone).

  • Reaction Initiation: The substrate and co-factor are added to start the enzymatic reaction.

  • Quantification: The rate of cortisol production is measured, typically using methods like scintillation proximity assay or mass spectrometry.

  • Analysis: The inhibitor concentration that causes a 50% reduction in enzyme activity is determined as the IC50 value. Selectivity is assessed by performing similar assays with other enzymes like 11β-HSD2.[5][7]

Assessment of Systemic 11β-HSD1 Activity in Humans

This protocol is used in clinical trials to measure the in vivo effect of the inhibitor on whole-body 11β-HSD1 activity.

  • Sample Collection: 24-hour urine samples are collected from participants at baseline and after treatment.

  • Metabolite Extraction: Steroid metabolites are extracted from the urine.

  • Analysis: Gas chromatography-mass spectrometry (GC-MS) is used to quantify the levels of cortisol metabolites (tetrahydrocortisol, THF; allo-tetrahydrocortisol, 5α-THF) and cortisone metabolites (tetrahydrocortisone, THE).

  • Ratio Calculation: The urinary (THF + 5α-THF)/THE ratio is calculated. A significant decrease in this ratio after treatment indicates successful inhibition of systemic 11β-HSD1 activity.[7][12][15]

Randomized Controlled Clinical Trial (Phase II)

This describes the general design of clinical studies evaluating the efficacy of AZD4017.

  • Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participants: A specific patient population is recruited (e.g., adults with Type 2 Diabetes, NAFLD, or postmenopausal osteopenia).[12][13][14]

  • Intervention: Participants are randomly assigned to receive either the active drug (e.g., 400 mg AZD4017 twice daily) or a matching placebo for a defined period (e.g., 12 weeks).[12][13]

  • Outcome Measures: Primary and secondary endpoints are measured at baseline and at the end of the treatment period. These can include changes in liver fat fraction, systemic 11β-HSD1 activity, wound healing rates, or bone turnover markers.[12][13][14]

  • Safety Monitoring: Adverse events are monitored and recorded throughout the study.

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_analysis Key Analyses invitro In Vitro Screening (Enzyme Assays) potency Determine Potency (IC50) & Selectivity vs. 11β-HSD2 invitro->potency animal Animal Models (e.g., Diabetic Mice) potency->animal pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) animal->pkpd phase1 Phase I Trial (Healthy Volunteers) pkpd->phase1 safety Assess Safety, Tolerability, and PK in Humans phase1->safety phase2 Phase II Trial (Target Patient Population) safety->phase2 efficacy Proof-of-Concept: Assess Efficacy & Dosing phase2->efficacy biomarker Biomarker Analysis (e.g., Urinary Steroid Ratios) efficacy->biomarker clinical_endpoints Clinical Endpoint Measurement (e.g., Liver Fat, Glucose Tolerance) efficacy->clinical_endpoints

Caption: Experimental workflow for developing an 11β-HSD1 inhibitor.

Conclusion

The comparison between AZD4017 and carbenoxolone highlights the evolution of 11β-HSD1 inhibitor development. Carbenoxolone, while demonstrating some metabolic benefits such as reduced hepatic glucose production, is hampered by its non-selective nature. Its inhibition of 11β-HSD2 leads to significant mineralocorticoid-related side effects, limiting its therapeutic utility.[10][16]

In contrast, AZD4017 is a potent and highly selective 11β-HSD1 inhibitor.[5] Clinical data demonstrates its ability to robustly inhibit its target in vivo and shows therapeutic potential in specific contexts, such as improving liver steatosis in NASH patients with T2D and enhancing wound healing.[13][14] While some trials did not meet all primary endpoints, such as improving insulin sensitivity or bone formation, AZD4017's targeted mechanism and favorable safety profile make it a much more refined therapeutic candidate.[12][13] For researchers and drug developers, the journey from the broad-spectrum effects of carbenoxolone to the targeted action of AZD4017 exemplifies the importance of selectivity in modern drug design.

References

Head-to-Head Comparison: AZD 4017 and Standard-of-Care Metabolic Disorder Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of AZD 4017, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, with current standard-of-care treatments for several metabolic disorders. The information is compiled from publicly available clinical trial data and research literature to facilitate an objective evaluation of their respective performance profiles.

Mechanism of Action: this compound

This compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1]. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid with significant effects on metabolism. By inhibiting 11β-HSD1, this compound aims to reduce local cortisol concentrations in key metabolic tissues such as the liver, adipose tissue, and brain, without altering systemic cortisol levels. This targeted action is being investigated for its therapeutic potential in a range of metabolic and neurological conditions.

Below is a diagram illustrating the signaling pathway of 11β-HSD1 and the mechanism of action of this compound.

AZD4017_Mechanism cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Activation HSD11B1->Cortisol Conversion AZD4017 This compound AZD4017->HSD11B1 Inhibition Metabolic_Effects Adverse Metabolic Effects (e.g., increased gluconeogenesis, insulin resistance) GR->Metabolic_Effects Transcription Factor Activity

Caption: Mechanism of action of this compound.

Comparison in Idiopathic Intracranial Hypertension (IIH)

Idiopathic Intracranial Hypertension (IIH) is a condition characterized by elevated intracranial pressure (ICP) of unknown cause, primarily affecting obese women of childbearing age. The standard-of-care treatment is weight loss and the carbonic anhydrase inhibitor, acetazolamide.

Quantitative Data Comparison: this compound vs. Acetazolamide for IIH
ParameterThis compoundAcetazolamidePlacebo
Trial IIH:DT (NCT02017444)[2][3][4][5][6]IIHTT (NCT01003639)[7][8][9][10]IIH:DT / IIHTT
Dosage 400 mg twice dailyUp to 4 g daily (maximally tolerated)Matched to active drug
Treatment Duration 12 weeks6 months12 weeks / 6 months
Change in ICP -4.3 cmH₂O (p=0.009 from baseline)Statistically significant reduction vs. placebo (p=0.002)-0.3 cmH₂O (p=0.8 from baseline)
Change in Visual Field (Perimetric Mean Deviation) 2.7 dB improvement (p=0.04 from baseline)1.43 dB improvement0.3 dB improvement (p=1.0 from baseline) / 0.71 dB improvement
Experimental Protocols

This compound in IIH (IIH:DT Trial) [2][3][4][5][6]

  • Study Design: A single-center, phase II, double-blind, randomized, placebo-controlled trial.

  • Participants: 31 female patients aged 18-55 with active IIH (ICP >25 cmH₂O and papilledema).

  • Intervention: Participants were randomized (1:1) to receive either 400 mg of this compound or a matching placebo twice daily for 12 weeks.

  • Primary Outcome: Change in intracranial pressure from baseline to 12 weeks, measured by lumbar puncture.

  • Secondary Outcomes: Included changes in IIH symptoms, visual function, papilledema, and headache measures.

Acetazolamide in IIH (IIHTT) [7][8][9][10]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 165 patients with IIH and mild visual loss.

  • Intervention: Participants were randomized to receive either acetazolamide (maximally tolerated dose up to 4 g/day ) or placebo, in addition to a low-sodium, weight-reduction diet.

  • Primary Outcome: Improvement in visual field function (perimetric mean deviation) at 6 months.

  • Secondary Outcomes: Included changes in papilledema grade, quality of life, headache disability, and weight.

Comparison in Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)

NAFLD is a condition characterized by excess fat accumulation in the liver, which can progress to NASH, an inflammatory form of the disease that can lead to cirrhosis and liver failure. Lifestyle modification is the cornerstone of management, with pioglitazone, a thiazolidinedione, being one of the few pharmacological agents showing some efficacy.

Quantitative Data Comparison: this compound vs. Pioglitazone for NAFLD/NASH
ParameterThis compoundPioglitazonePlacebo
Trial Phase II NAFLD/NASH Trial (NCT02605616)[11][12][13][14]PIVENS Trial (NCT00063622)[15] / Other RCTs[16][17][18][19]Phase II NAFLD/NASH Trial / PIVENS Trial
Dosage 800 mg daily (in two divided doses)30 mg dailyMatched to active drug
Treatment Duration 12 weeks96 weeks12 weeks / 96 weeks
Change in Liver Fat Fraction (in patients with NASH and T2D) -1.087% (p=0.033 vs. placebo)Significant reductions in liver fat content+1.675%
Improvement in Liver Histology (NASH resolution) Not a primary endpoint in the 12-week studySignificantly higher rates of NASH resolution vs. placeboVaries by study
Improvement in Liver Fibrosis No significant changeMay improve fibrosis[19]No significant change
Experimental Protocols

This compound in NAFLD/NASH (Phase II Trial) [11][12][13][14]

  • Study Design: A randomized, double-blind, placebo-controlled, phase II study.

  • Participants: 93 patients with NAFLD or NASH, with or without type 2 diabetes.

  • Intervention: Participants were randomized (1:1) to receive either 800 mg of this compound daily (in two divided doses) or a matching placebo for 12 weeks.

  • Primary Outcomes: Between-group differences in the mean change from baseline to week 12 in liver fat fraction (LFF) and the conversion of ¹³C cortisone to ¹³C cortisol in the liver.

  • Secondary Outcomes: Changes in liver enzymes, liver fibrosis, body weight, and insulin sensitivity.

Pioglitazone in NASH (PIVENS Trial) [15]

  • Study Design: A randomized, multicenter, double-masked, placebo-controlled trial.

  • Participants: 247 non-diabetic patients with biopsy-proven NASH.

  • Intervention: Participants were randomized to receive either 30 mg of pioglitazone daily, 800 IU of vitamin E daily, or a placebo for 96 weeks.

  • Primary Outcome: Improvement in hepatic histology (a composite of steatosis, lobular inflammation, and hepatocyte ballooning) without worsening of fibrosis.

Comparison in Type 2 Diabetes (T2D)

Quantitative Data Comparison: this compound vs. Metformin for T2D
ParameterThis compoundMetforminPlacebo
Trial Pilot study in T2D with focus on wound healing[20][21]Various dose-response and efficacy trials[22][23][24]Matched to active drug
Dosage 400 mg twice daily500 mg to 2500 mg dailyMatched to active drug
Treatment Duration 35 days14 weeks to 6 months in cited studiesVaries by study
Change in HbA1c Not reported as a primary outcome in the wound healing study-0.6% to -2.0% reduction (dose-dependent)[22]Minimal change
Change in Fasting Plasma Glucose Not reported as a primary outcome in the wound healing study-19 to -84 mg/dL reduction (dose-dependent)[22]Minimal change
Effect on Body Weight Not a primary outcome, but other 11β-HSD1 inhibitors have shown modest weight reductionGenerally weight neutral or associated with modest weight loss[24]Varies by study
Experimental Protocols

This compound in T2D (Wound Healing Study) [20][21]

  • Study Design: An investigator-initiated, double-blind, randomized, placebo-controlled, parallel-group phase 2b pilot trial.

  • Participants: 28 adults with type 2 diabetes without foot ulcers.

  • Intervention: Participants received 400 mg of oral this compound or placebo twice daily for 35 days.

  • Primary Outcome: Change in 24-hour ex vivo skin 11β-HSD1 activity.

  • Secondary Outcomes: Included measures of wound healing and skin integrity.

Metformin in T2D (Dose-Response Trial) [22]

  • Study Design: A 14-week, multicenter, double-blind, dose-response study.

  • Participants: 451 patients with type II diabetes mellitus.

  • Intervention: After a placebo washout, patients were randomized to receive placebo or metformin at doses of 500, 1000, 1500, 2000, or 2500 mg daily for 11 weeks.

  • Primary Outcomes: Changes in fasting plasma glucose and HbA1c.

Experimental Workflow Diagrams

Below are diagrams illustrating the typical workflows for the clinical trials discussed.

IIH_Trial_Workflow Screening Screening of Patients with Active IIH Randomization Randomization (1:1) Screening->Randomization Treatment_AZD Treatment Arm: This compound (400mg BID) Randomization->Treatment_AZD Treatment_Placebo Placebo Arm Randomization->Treatment_Placebo Follow_up Follow-up Assessments (e.g., Lumbar Puncture, Visual Field Tests) Treatment_AZD->Follow_up Treatment_Placebo->Follow_up Analysis Data Analysis Follow_up->Analysis

Caption: Typical workflow for an IIH clinical trial.

NASH_Trial_Workflow Screening Screening of Patients with NAFLD/NASH Baseline Baseline Assessments (Liver Biopsy/MRI) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Active Active Treatment Arm (e.g., this compound or Pioglitazone) Randomization->Treatment_Active Treatment_Placebo Placebo Arm Randomization->Treatment_Placebo End_of_Treatment End of Treatment Assessments (Repeat Liver Biopsy/MRI) Treatment_Active->End_of_Treatment Treatment_Placebo->End_of_Treatment Analysis Data Analysis End_of_Treatment->Analysis

Caption: General workflow for a NAFLD/NASH clinical trial.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.

References

Validating the selectivity of AZD 4017 for 11β-HSD1 over 11β-HSD2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of AZD4017's inhibitory activity on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) versus type 2 (11β-HSD2), supported by experimental data and methodologies. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to 11β-HSD Isozymes and AZD4017

The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are crucial regulators of glucocorticoid activity at the tissue level.[1] They interconvert the active glucocorticoid, cortisol, and its inactive form, cortisone.[2]

  • 11β-HSD1: This enzyme primarily functions as a reductase, converting cortisone to active cortisol, thereby amplifying glucocorticoid action within cells.[3][4] It is highly expressed in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[4][5] Overactivity of 11β-HSD1 is implicated in metabolic diseases like obesity and insulin resistance.[2]

  • 11β-HSD2: In contrast, 11β-HSD2 acts exclusively as a dehydrogenase, inactivating cortisol by converting it to cortisone.[2] Its expression is concentrated in mineralocorticoid-sensitive tissues, such as the kidneys and colon.[6] The primary role of 11β-HSD2 is to protect the mineralocorticoid receptor from being illicitly activated by cortisol.[2][6]

Given these distinct roles, selective inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic disorders, as it can reduce local cortisol levels in target tissues without disrupting the essential protective function of 11β-HSD2.[2] AZD4017 is a potent, orally bioavailable, and selective inhibitor developed to target 11β-HSD1.[5][7]

Quantitative Analysis of Selectivity

The selectivity of AZD4017 is demonstrated by the significant difference in its half-maximal inhibitory concentration (IC50) against 11β-HSD1 compared to 11β-HSD2 and other related enzymes. The data clearly indicates a high affinity for 11β-HSD1.

Target EnzymeInhibitorIC50 Value (µM)Selectivity over 11β-HSD2
Human 11β-HSD1 AZD4017 0.007 [7][8]>4285-fold
Human 11β-HSD2AZD4017>30[7][8]-
Human 17β-HSD1AZD4017>30[8][9]-
Human 17β-HSD3AZD4017>30[8][9]-
Human 11β-HSD1 (in isolated adipocytes)AZD40170.002[7]-

Table 1: Comparative IC50 values of AZD4017 against 11β-HSD isozymes and other hydroxysteroid dehydrogenases.

As shown, AZD4017 is over 2000 to 4000 times more selective for 11β-HSD1 than for 11β-HSD2, demonstrating its high specificity.[10][11]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the metabolic pathway of corticosteroids and the specific point of intervention for AZD4017.

G Cortisone Cortisone (Inactive) HSD1 11β-HSD1 (Reductase) Cortisone->HSD1 NADPH Cortisol Cortisol (Active) HSD2 11β-HSD2 (Dehydrogenase) Cortisol->HSD2 NAD+ GR Glucocorticoid Receptor Cortisol->GR Activation MR Mineralocorticoid Receptor Cortisol->MR Activation HSD1->Cortisol HSD2->Cortisone AZD4017 AZD4017 AZD4017->HSD1 Inhibition MetabolicEffects Metabolic Effects (e.g., in Liver, Adipose Tissue) GR->MetabolicEffects MREffects Mineralocorticoid Effects (e.g., in Kidney) MR->MREffects

Caption: AZD4017 selectively inhibits 11β-HSD1, blocking cortisol regeneration.

Experimental Protocols for Determining Selectivity

The high selectivity of AZD4017 for 11β-HSD1 has been validated through a combination of in vitro and in vivo experimental methods.

In Vitro Assays
  • Objective: To determine the direct inhibitory effect of a compound on enzyme activity.

  • Methodology:

    • Enzyme Source: Assays commonly use preparations that selectively express the target enzyme. This can include human liver microsomes for 11β-HSD1 or human kidney cortex microsomes for 11β-HSD2.[6] Alternatively, cell lines (e.g., Chinese Hamster Ovary cells) are transfected to express recombinant human 11β-HSD1 or 11β-HSD2.[6]

    • Incubation: The enzyme preparation is incubated with a specific substrate (e.g., cortisone for 11β-HSD1, cortisol for 11β-HSD2) and the necessary cofactor (NADPH for 11β-HSD1 reductase activity, NAD+ for 11β-HSD2 dehydrogenase activity).[2]

    • Inhibition Analysis: Various concentrations of the test inhibitor (AZD4017) are added to the reaction to determine the concentration required to inhibit 50% of the enzyme's activity (the IC50 value).

    • Detection: The rate of conversion of substrate to product is measured, typically using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or radiometric assays.[12][13]

In Vivo Pharmacodynamic Studies
  • Objective: To confirm selective enzyme inhibition in a living organism.

  • Methodology:

    • Biomarker Analysis: In human studies, the activity of 11β-HSD is assessed by measuring the ratios of cortisol and cortisone metabolites in a 24-hour urine collection.[8]

      • 11β-HSD1 Activity: Measured by the ratio of (tetrahydrocortisol + allo-tetrahydrocortisol) to tetrahydrocortisone ([THF + alloTHF]/THE).[11][14] A significant decrease in this ratio indicates inhibition.

      • 11β-HSD2 Activity: Assessed using the urinary free cortisol to free cortisone (UFF/UFE) ratio.[11] A lack of change in this ratio suggests the inhibitor does not affect 11β-HSD2.

    • Prednisone Challenge Test: This test specifically measures hepatic (liver) 11β-HSD1 activity.[9] Subjects are given an oral dose of prednisone. Since prednisone must be converted to the active prednisolone by 11β-HSD1 to be effective, inhibition of the enzyme results in significantly lower plasma levels of prednisolone.[8][9]

Clinical trials have demonstrated that treatment with AZD4017 leads to a greater than 90% inhibition of 11β-HSD1 activity, confirmed by urinary metabolite ratios, with no corresponding change in markers of 11β-HSD2 activity.[11][14] These in vivo results strongly corroborate the selective inhibition observed in in vitro assays.

Conclusion

The extensive data from both in vitro enzyme assays and in vivo clinical studies provide robust evidence for the high selectivity of AZD4017. With an IC50 for 11β-HSD1 in the low nanomolar range and an IC50 for 11β-HSD2 that is over 4000-fold higher, AZD4017 is a precisely targeted inhibitor. This selectivity allows it to effectively reduce the production of active glucocorticoids in metabolic tissues while preserving the essential function of 11β-HSD2 in mineralocorticoid tissues, highlighting its potential as a refined therapeutic agent.

References

Cross-validation of AZD 4017's effects in different research models

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers on the therapeutic potential and mechanistic action of the 11β-HSD1 inhibitor, AZD4017.

AZD4017, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), has been investigated across a range of therapeutic areas, capitalizing on its ability to reduce the intracellular conversion of inactive cortisone to active cortisol. This guide provides a comparative overview of the effects of AZD4017 in different human research models, including type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and idiopathic intracranial hypertension (IIH). The data presented is compiled from various clinical studies to aid researchers, scientists, and drug development professionals in evaluating its potential applications.

Mechanism of Action

AZD4017 is an orally bioavailable, selective inhibitor of the enzyme 11β-HSD1.[1][2] This enzyme is highly expressed in metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1] It plays a crucial role in regulating intracellular glucocorticoid levels by converting inactive cortisone to the active glucocorticoid, cortisol.[1] By inhibiting 11β-HSD1, AZD4017 reduces local cortisol concentrations in target tissues, thereby mitigating the detrimental effects of excess glucocorticoids, such as insulin resistance and adiposity, without suppressing the systemic anti-inflammatory actions of glucocorticoids.[1]

AZD4017_Mechanism_of_Action cluster_Cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binding HSD1->Cortisol Conversion AZD4017 AZD4017 AZD4017->HSD1 Inhibition GRE Glucocorticoid Response Element (GRE) GR->GRE Translocation to Nucleus Gene Target Gene Transcription GRE->Gene Effects Downstream Metabolic Effects Gene->Effects

Caption: Mechanism of action of AZD4017.

Comparative Efficacy in Clinical Research Models

AZD4017 has been evaluated in several phase II clinical trials, demonstrating varied efficacy across different patient populations and endpoints. The following tables summarize the key quantitative findings from these studies.

Type 2 Diabetes Mellitus: Wound Healing

A pilot randomized controlled trial investigated the effect of AZD4017 on wound healing and skin integrity in adults with type 2 diabetes.

Outcome MeasureAZD4017 GroupPlacebo GroupPercentage DifferenceCitation
Systemic 11β-HSD1 Activity Reduction 87% reductionNo significant change87%[3][4][5]
Wound Diameter (Day 2) 0.98 mm1.51 mm34% smaller[5]
Wound Diameter (Day 30, after repeat wounding) 0.70 mm1.35 mm48% smaller[5]
Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)

A phase II, randomized, double-blind, placebo-controlled study assessed the impact of AZD4017 on hepatic fat and cortisol production in patients with NAFLD or NASH, with or without type 2 diabetes.

Outcome MeasureAZD4017 GroupPlacebo GroupP-valueCitation
Change in Liver Fat Fraction (Overall Population) -0.667 (SD 5.246)0.139 (SD 4.323)0.441[6][7][8]
Change in Liver Fat Fraction (NASH and T2D Subgroup) -1.087 (SD 5.374)1.675 (SD 3.318)0.033[6][7][8]
Conversion of ¹³C Cortisone to ¹³C Cortisol Blocked in 100% of patientsNo inhibition-[6][7]
Idiopathic Intracranial Hypertension (IIH)

A phase II double-blind, randomized, placebo-controlled trial evaluated the efficacy of AZD4017 in treating IIH in a cohort of overweight women.

Outcome MeasureAZD4017 GroupPlacebo GroupP-value (between groups)Citation
Change in Intracranial Pressure (ICP) at 12 weeks -4.3 cmH₂O (SD 5.7)-0.3 cmH₂O (SD 5.9)0.2[9]
Systemic 11β-HSD1 Activity Suppression 70%No significant change<0.0001[10]
Hepatic 11β-HSD1 Activity Suppression 85.9%No significant change<0.0001[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are the protocols for the key studies cited.

Wound Healing in Type 2 Diabetes
  • Study Design: A double-blind, randomized, placebo-controlled, parallel-group phase 2b pilot trial.[5]

  • Participants: Adults with type 2 diabetes (n=28), with 14 in the AZD4017 group and 14 in the placebo group.[5]

  • Intervention: Oral AZD4017 or a matching placebo for 35 days.[5][11]

  • Procedure: Participants underwent 3 mm full-thickness punch skin biopsies at baseline and day 28. Wound healing was monitored after 2 and 7 days.[4]

  • Primary Outcome: 24-hour ex vivo skin 11β-HSD1 activity.[4]

  • Secondary Outcomes: Systemic 11β-HSD1 activity (measured by urinary steroid metabolite ratios), wound diameter, and epidermal integrity.[5]

NAFLD/NASH Study
  • Study Design: A randomized, double-blind, placebo-controlled, phase II proof-of-concept study.[6]

  • Participants: 93 patients with NAFLD or NASH, with or without type 2 diabetes, were randomized (46 to AZD4017, 47 to placebo).[6]

  • Intervention: AZD4017 or placebo for 12 weeks.[6]

  • Primary Outcomes: Percentage change from baseline to week 12 in liver fat fraction (LFF) and the conversion of ¹³C cortisone to ¹³C cortisol in the liver.[6][7]

  • Secondary Outcomes: Changes in liver enzymes, liver fibrosis, body weight, and insulin sensitivity.[6]

Idiopathic Intracranial Hypertension Trial
  • Study Design: A multicenter, phase II, double-blind, randomized, placebo-controlled trial.[10][12]

  • Participants: 31 female participants with active IIH.[9] 17 were randomized to AZD4017 and 14 to placebo.[9]

  • Intervention: 400 mg of AZD4017 or a matching placebo twice daily for 12 weeks.[12]

  • Primary Outcome: Change in intracranial pressure, measured by lumbar puncture, over 12 weeks.[12]

  • Secondary Outcomes: IIH symptoms, visual function, papilledema, and headache measures.[12]

Experimental_Workflow cluster_Screening Screening & Enrollment cluster_Baseline Baseline Assessment cluster_Intervention Intervention Phase cluster_FollowUp Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline_Assess Baseline Measurements (e.g., ICP, LFF, Biopsy) Consent->Baseline_Assess Randomization Randomization (1:1) Baseline_Assess->Randomization Treatment AZD4017 Administration (e.g., 12 weeks) Randomization->Treatment Placebo Placebo Administration Randomization->Placebo FollowUp_Assess Follow-up Assessments (e.g., Weekly, Monthly) Treatment->FollowUp_Assess Placebo->FollowUp_Assess Final_Assess Final Assessment (Primary & Secondary Endpoints) FollowUp_Assess->Final_Assess Data_Analysis Data Analysis (Statistical Comparison) Final_Assess->Data_Analysis

Caption: A generalized experimental workflow for a randomized controlled trial.

Conclusion

The cross-validation of AZD4017's effects in different research models reveals a nuanced profile. While the drug consistently demonstrates target engagement by inhibiting 11β-HSD1 activity systemically and in the liver, its clinical efficacy varies depending on the condition and the specific patient population. In adults with type 2 diabetes, AZD4017 showed promise in improving wound healing.[3][4][5] For patients with NASH and co-existing type 2 diabetes, it led to a significant reduction in liver fat.[6][7] However, in the broader NAFLD/NASH population and in patients with IIH, the primary endpoints were not met, although some positive trends were observed.[6][9] These findings underscore the importance of patient stratification and the selection of appropriate endpoints in the clinical development of 11β-HSD1 inhibitors. Further research may be warranted to explore the potential of AZD4017 in specific subgroups and in combination with other therapeutic agents.

References

Benchmarking AZD4017: A Comparative Guide to Industry-Standard 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZD4017, a potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, against established industry-standard inhibitors: Carbenoxolone, PF-00915275, and BI 187004. This document summarizes key performance data, details relevant experimental protocols, and visualizes critical pathways and workflows to support informed decisions in drug development and research.

Introduction to 11β-HSD1 Inhibition

The enzyme 11β-HSD1 plays a crucial role in the tissue-specific regulation of glucocorticoid activity. It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in metabolic tissues such as the liver and adipose tissue. Dysregulation of 11β-HSD1 has been implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome. Consequently, the development of potent and selective 11β-HSD1 inhibitors represents a promising therapeutic strategy for these conditions.

AZD4017 is a selective, orally bioavailable 11β-HSD1 inhibitor that has undergone clinical investigation for various conditions.[1] This guide benchmarks its performance against other well-characterized 11β-HSD1 inhibitors that are frequently used in preclinical and clinical research.

Quantitative Performance Comparison

The following table summarizes the key in vitro potency and selectivity data for AZD4017 and its comparators. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

InhibitorTargetIC50 (nM)SelectivityKey Pharmacokinetic/Pharmacodynamic Features
AZD4017 Human 11β-HSD17Highly selective over 11β-HSD2, 17β-HSD1, and 17β-HSD3 (IC50 >30,000 nM for all)[2]Orally bioavailable.[1] In vivo studies demonstrate >90% inhibition of 11β-HSD1 activity.[3]
Carbenoxolone Human 11β-HSD1 & 11β-HSD2~300 (for 11β-HSD1)Non-selective inhibitor of both 11β-HSD1 and 11β-HSD2.Well-known, first-generation inhibitor; its lack of selectivity can lead to off-target effects.
PF-00915275 Human 11β-HSD1Ki of 2.3; EC50 of 15 (in HEK293 cells)[4][5]Selective for 11β-HSD1 over 11β-HSD2 (only 1.5% inhibition of 11β-HSD2 at 10 µM).[5]Orally active.[5] In vivo studies in cynomolgus monkeys show dose-dependent inhibition of 11β-HSD1.[5]
BI 187004 Human 11β-HSD1-Selective 11β-HSD1 inhibitor.Orally administered.[4] In humans, it has a long terminal half-life (106-124 hours) and achieves ≥80% inhibition of 11β-HSD1 in subcutaneous adipose tissue at doses ≥40 mg.[4][6]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the 11β-HSD1 signaling pathway and a typical experimental workflow for evaluating inhibitor potency.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Enters cell Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds to HSD11B1->Cortisol Catalyzes conversion GR->GR GRE Glucocorticoid Response Element (GRE) GR->GRE Binds to TargetGenes Target Gene Transcription GRE->TargetGenes Regulates AZD4017 AZD4017 AZD4017->HSD11B1 Inhibits

Caption: 11β-HSD1 signaling pathway and mechanism of inhibition by AZD4017.

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection & Analysis recombinant_enzyme Recombinant Human 11β-HSD1 Enzyme incubation Incubate enzyme, substrate, cofactor, and inhibitor at 37°C recombinant_enzyme->incubation substrate Substrate (Cortisone) substrate->incubation cofactor Cofactor (NADPH) cofactor->incubation inhibitor Test Inhibitor (e.g., AZD4017) (serial dilutions) inhibitor->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Quantify Cortisol Production (e.g., HTRF, LC-MS) stop_reaction->detection analysis Calculate IC50 Value detection->analysis

Caption: Generalized experimental workflow for in vitro 11β-HSD1 inhibition assay.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of 11β-HSD1 inhibitors.

In Vitro 11β-HSD1 Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against 11β-HSD1.

1. Materials and Reagents:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Test inhibitor (e.g., AZD4017)

  • Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

  • Detection reagents (e.g., HTRF cortisol detection kit or LC-MS/MS system)

  • 384-well assay plates

2. Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 384-well plate, add the recombinant 11β-HSD1 enzyme, NADPH, and the test inhibitor at various concentrations.

  • Initiate the enzymatic reaction by adding the cortisone substrate.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., a strong acid or a known inhibitor like carbenoxolone).

  • Quantify the amount of cortisol produced using a suitable detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based 11β-HSD1 Activity Assay

This assay measures the ability of an inhibitor to block 11β-HSD1 activity in a cellular context.

1. Cell Culture:

  • Use a cell line that endogenously expresses 11β-HSD1 (e.g., human adipocytes, hepatocytes) or a cell line engineered to overexpress the enzyme (e.g., HEK293-11β-HSD1).

  • Culture the cells to confluence in appropriate growth medium.

2. Procedure:

  • Plate the cells in a multi-well plate (e.g., 96-well) and allow them to adhere.

  • Replace the growth medium with a serum-free medium containing various concentrations of the test inhibitor.

  • Pre-incubate the cells with the inhibitor for a specific period (e.g., 1 hour).

  • Add cortisone to the medium to initiate the conversion to cortisol.

  • Incubate for a defined time (e.g., 4-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the cortisol concentration in the supernatant using methods like ELISA, HTRF, or LC-MS/MS.

  • Calculate the EC50 value by plotting the cortisol concentration against the inhibitor concentration.

In Vivo Pharmacodynamic Assay for 11β-HSD1 Inhibition

This protocol assesses the in vivo efficacy of an 11β-HSD1 inhibitor by measuring the suppression of cortisol production.

1. Animal Model:

  • Use an appropriate animal model, such as mice or cynomolgus monkeys.

2. Procedure:

  • Administer the test inhibitor to the animals via the intended clinical route (e.g., oral gavage).

  • At a specified time post-dose, administer a challenge agent, such as oral cortisone or prednisone.

  • Collect blood samples at various time points after the challenge.

  • Measure the plasma concentrations of cortisol (or prednisolone if prednisone is used as the challenge) using LC-MS/MS.

  • Alternatively, collect 24-hour urine samples and measure the ratio of cortisol metabolites (tetrahydrocortisol + 5α-tetrahydrocortisol) to cortisone metabolites (tetrahydrocortisone), which reflects whole-body 11β-HSD1 activity.

  • Compare the results from the treated group to a vehicle-treated control group to determine the percentage of in vivo 11β-HSD1 inhibition.

Conclusion

AZD4017 demonstrates high potency and selectivity for 11β-HSD1 in vitro and significant target engagement in vivo. When compared to the non-selective inhibitor Carbenoxolone, AZD4017 offers a much-improved specificity profile, which is crucial for minimizing off-target effects. Its potency is comparable to or greater than other selective inhibitors like PF-00915275 and BI 187004. The favorable pharmacokinetic and pharmacodynamic properties of AZD4017, as demonstrated in multiple studies, underscore its potential as a valuable tool for investigating the therapeutic implications of 11β-HSD1 inhibition and as a candidate for further clinical development. This guide provides the foundational data and methodologies to assist researchers in their evaluation and application of AZD4017 in the context of other industry-standard 11β-HSD1 inhibitors.

References

AZD4017 for Idiopathic Intracranial Hypertension: A Comparative Clinical Trial Review

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of clinical trial outcomes for the 11β-HSD1 inhibitor AZD4017 in the treatment of Idiopathic Intracranial Hypertension (IIH), with a comparative look at established therapies.

Idiopathic Intracranial Hypertension (IIH) is a condition characterized by increased pressure around the brain, leading to debilitating headaches and potential vision loss, primarily affecting overweight women of childbearing age.[1] The current standard of care for IIH focuses on weight management and medications to reduce cerebrospinal fluid (CSF) production, such as acetazolamide and topiramate.[2][3] This guide provides a comprehensive review of the clinical trial outcomes for a novel investigational drug, AZD4017, a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and compares its performance with standard therapies.

Mechanism of Action: A Novel Approach

AZD4017 offers a different therapeutic approach by targeting the 11β-HSD1 enzyme, which is responsible for converting inactive cortisone to active cortisol within tissues.[4] By inhibiting this enzyme, AZD4017 aims to reduce local cortisol levels, which are believed to play a role in the regulation of CSF secretion and, consequently, intracranial pressure (ICP).[5] This mechanism is distinct from that of carbonic anhydrase inhibitors like acetazolamide, which directly reduce CSF production.[2]

Clinical Trial Outcomes: AZD4017 in IIH

A key clinical trial investigating AZD4017 for IIH is the NCT02017444 study, a phase II, multicenter, double-blind, placebo-controlled randomized trial.[4][5][6] This study evaluated the efficacy, safety, and tolerability of AZD4017 in women with active IIH.

Efficacy in Reducing Intracranial Pressure

The primary outcome of the NCT02017444 trial was the change in lumbar puncture opening pressure at 12 weeks. While the difference in ICP between the AZD4017 and placebo groups did not reach statistical significance in the primary analysis, an exploratory analysis revealed a significant reduction in ICP within the AZD4017 group from baseline to 12 weeks.[5][7]

Visual Outcomes

Improvements in visual field perimetric mean deviation (PMD) were observed over time in the AZD4017 arm, although there was no significant difference between the AZD4017 and placebo groups at 12 weeks.[5]

Metabolic Benefits

Beyond its effects on ICP, AZD4017 demonstrated positive metabolic effects. Patients treated with AZD4017 showed significant improvements in their lipid profiles, including decreased cholesterol and increased high-density lipoprotein (HDL).[4][6] Additionally, a notable increase in lean muscle mass was observed in the AZD4017 group.[4][6] No significant changes in body mass index or fat mass were reported.[4][6]

Safety and Tolerability

AZD4017 was found to be safe and well-tolerated, with no withdrawals from the trial due to adverse effects.[5] Transient drug-related adverse events were reported but were generally mild.[5]

Comparative Analysis: AZD4017 vs. Standard of Care

A direct head-to-head comparison of AZD4017 with acetazolamide or topiramate in a single clinical trial has not yet been conducted. However, a comparative analysis can be drawn from the outcomes of their respective clinical trials.

Outcome MeasureAZD4017 (NCT02017444)Acetazolamide (IIHTT)Topiramate (Open-label study)
Primary Efficacy Endpoint Change in Lumbar Puncture Opening PressureImprovement in Perimetric Mean Deviation (PMD)Improvement in Visual Fields
Reduction in ICP Significant reduction within the treatment group in exploratory analysis, but not statistically significant vs. placebo in the primary analysis.[5][7]Significant reduction in cerebrospinal fluid pressure.[1][8]Reduction in CSF pressure.[9][10]
Visual Field Improvement Improvement over time within the treatment group, but not statistically significant vs. placebo.[5]Modest but statistically significant improvement in PMD compared to placebo.[2]Statistically significant improvement in visual fields.[9][10]
Metabolic Effects Improved lipid profile and increased lean muscle mass.[4][6]-Significant weight loss.[9]
Key Adverse Events Transient and generally mild.[5]Paresthesias, dysgeusia, fatigue, nausea, vomiting, diarrhea.[2]Paresthesias, concentration difficulties, weight loss.[9]

Experimental Protocols

AZD4017 (NCT02017444)
  • Study Design: A multicenter, UK, 16-week phase II randomized, double-blind, placebo-controlled trial.[5]

  • Participants: Women aged 18 to 55 years with active IIH, defined as a lumbar puncture opening pressure >25 cmH₂O and active papilledema.[5]

  • Intervention: 400mg of oral AZD4017 twice daily or a matching placebo for 12 weeks.[5]

  • Primary Outcome: Lumbar puncture opening pressure at 12 weeks.[5]

  • Secondary Outcomes: Symptoms, visual function, papilledema, headache, and anthropological measures.[5]

Acetazolamide (Idiopathic Intracranial Hypertension Treatment Trial - IIHTT)
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled clinical trial.[11][12]

  • Participants: 165 patients with IIH and mild vision loss.[1]

  • Intervention: Acetazolamide (up to 4g daily) in conjunction with a low-sodium, weight-reduction diet, compared to placebo and the same diet.[2][8]

  • Primary Outcome: Improvement in perimetric mean deviation (PMD) at 6 months.[2]

  • Secondary Outcomes: Cerebrospinal fluid opening pressure, quality of life, fundus photography, and optical coherence tomography.[8]

Visualizing the Pathways

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

AZD4017_Mechanism_of_Action Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Enzyme Cortisone->HSD11B1 Cortisol Cortisol (Active) Glucocorticoid_Receptor Glucocorticoid Receptor Cortisol->Glucocorticoid_Receptor Activation HSD11B1->Cortisol Conversion AZD4017 AZD4017 AZD4017->HSD11B1 Inhibition Cellular_Effects Adverse Cellular Effects Glucocorticoid_Receptor->Cellular_Effects

Caption: Mechanism of action of AZD4017 in inhibiting cortisol production.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up & Analysis Screening Patient Screening (Active IIH) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (ICP, Vision, etc.) Informed_Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization AZD4017_Arm AZD4017 (400mg twice daily) Randomization->AZD4017_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_up Follow-up Assessments (Week 12) AZD4017_Arm->Follow_up Placebo_Arm->Follow_up Primary_Endpoint Primary Endpoint Analysis (Change in ICP) Follow_up->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (Vision, Metabolic, etc.) Primary_Endpoint->Secondary_Endpoint

Caption: Workflow of the NCT02017444 clinical trial for AZD4017.

Conclusion

AZD4017 represents a promising novel therapeutic avenue for the treatment of Idiopathic Intracranial Hypertension. While the primary endpoint in its phase II trial was not met, the observed reduction in intracranial pressure within the treatment group and the significant metabolic benefits highlight its potential. Further larger-scale clinical trials are warranted to fully elucidate its efficacy and place in the IIH treatment landscape, potentially as a monotherapy or in combination with existing treatments. Its favorable safety profile and unique mechanism of action make it a noteworthy candidate for future research and development in this challenging condition.

References

Independent Validation of AZD4017: A Comparative Guide to 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings on AZD4017, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, with other relevant alternatives in the same class. The information is intended to support independent validation efforts and inform future research directions.

Mechanism of Action: Targeting Cortisol Production

AZD4017 is a potent and selective inhibitor of 11β-HSD1, an enzyme responsible for the conversion of inactive cortisone to active cortisol within tissues.[1][2] By blocking this conversion, AZD4017 aims to reduce local cortisol concentrations in metabolically active tissues like the liver, adipose tissue, and brain, without significantly affecting systemic cortisol levels.[3] This targeted approach is being investigated for therapeutic potential in a range of conditions associated with excess local cortisol activity, including metabolic syndrome, type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), idiopathic intracranial hypertension (IIH), and impaired wound healing.[1][3][4]

Comparative Analysis of 11β-HSD1 Inhibitors

Several other compounds have been developed to inhibit 11β-HSD1. This section provides a comparative overview of AZD4017 and three other notable inhibitors: Carbenoxolone, PF-00915275, and UE2343 (Xanamem).

InhibitorTargetIC50 / KiSelectivityKey Investigational Areas
AZD4017 11β-HSD1IC50: 7 nM (human)High selectivity over 11β-HSD2 and other steroidogenic enzymes.[5]Idiopathic Intracranial Hypertension, Nonalcoholic Fatty Liver Disease, Type 2 Diabetes (Wound Healing)[6][7][8]
Carbenoxolone 11β-HSD1 & 11β-HSD2IC50: ~300 nM for 11β-HSD1 (murine)[9]Non-selective, also inhibits 11β-HSD2.[6]Metabolic Syndrome, Type 2 Diabetes, Dry Eye Syndrome[4][10]
PF-00915275 11β-HSD1Ki: 2.3 nM (human)High selectivity over 11β-HSD2.Type 2 Diabetes, Metabolic Syndrome[4]
UE2343 (Xanamem) 11β-HSD1IC50: 9 nM (human)Brain-penetrant.Alzheimer's Disease, Cognitive Impairment[11]

Signaling Pathway of 11β-HSD1 Inhibition

The primary signaling pathway affected by AZD4017 and other 11β-HSD1 inhibitors is the glucocorticoid signaling cascade. By reducing the intracellular conversion of cortisone to cortisol, these inhibitors decrease the activation of the glucocorticoid receptor (GR), thereby modulating the expression of downstream target genes involved in metabolism, inflammation, and other physiological processes.

G cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binding & Activation HSD1->Cortisol Conversion AZD4017 AZD4017 (or other inhibitor) AZD4017->HSD1 Inhibition GRE Glucocorticoid Response Elements (GRE) GR->GRE Translocation to Nucleus Genes Target Gene Transcription GRE->Genes Modulation Response Cellular Response (e.g., ↓ Gluconeogenesis) Genes->Response

Figure 1. Mechanism of AZD4017 action on the glucocorticoid signaling pathway.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the validation of AZD4017 and its alternatives.

11β-HSD1 Enzyme Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against 11β-HSD1.

General Protocol:

  • Enzyme Source: Human recombinant 11β-HSD1 is expressed in a suitable cell line (e.g., HEK293) and purified.

  • Substrate: Cortisone is used as the natural substrate for the enzyme.

  • Cofactor: NADPH is required for the reductase activity of 11β-HSD1.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) with cofactors and additives to ensure optimal enzyme activity.

  • Test Compounds: AZD4017 and other inhibitors are serially diluted to a range of concentrations.

  • Incubation: The enzyme, substrate, cofactor, and test compound are incubated together at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection of Cortisol: The amount of cortisol produced is quantified. A common method is Homogeneous Time-Resolved Fluorescence (HTRF), which uses specific antibodies against cortisol and a fluorescent tracer.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

G cluster_workflow 11β-HSD1 Inhibition Assay Workflow start Start prep Prepare Reagents: - 11β-HSD1 Enzyme - Cortisone (Substrate) - NADPH (Cofactor) - Test Inhibitors start->prep incubate Incubate Components (37°C) prep->incubate detect Detect Cortisol (e.g., HTRF) incubate->detect analyze Analyze Data & Calculate IC50 detect->analyze end End analyze->end

Figure 2. General workflow for an in vitro 11β-HSD1 inhibition assay.
Assessment of Metabolic Parameters in Clinical Trials

Objective: To evaluate the effect of 11β-HSD1 inhibitors on metabolic parameters in human subjects.

General Protocol (based on NAFLD/NASH trials): [7]

  • Patient Recruitment: Patients with diagnosed NAFLD or NASH are recruited based on specific inclusion and exclusion criteria.

  • Randomization: Participants are randomly assigned to receive either the test compound (e.g., AZD4017) or a placebo in a double-blind manner.

  • Treatment Period: The treatment is administered for a defined period (e.g., 12 weeks).

  • Metabolic Assessments (Baseline and Post-treatment):

    • Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism and insulin sensitivity.

    • Hepatic Fat Fraction (HFF): Measured by magnetic resonance imaging (MRI) to quantify liver fat.

    • Liver Enzyme Levels: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured from blood samples.

    • Lipid Profile: Total cholesterol, LDL, HDL, and triglycerides are measured from blood samples.

    • Triple-Tracer Cortisol Test: A specialized method to measure hepatic 11β-HSD1 activity by tracking the conversion of labeled cortisone to cortisol.

  • Data Analysis: Changes in metabolic parameters from baseline to the end of treatment are compared between the inhibitor and placebo groups.

Human Punch Biopsy Wound Healing Model

Objective: To assess the effect of 11β-HSD1 inhibitors on the rate and quality of wound healing in humans.

General Protocol (based on Type 2 Diabetes trials): [8]

  • Participant Recruitment: Individuals with type 2 diabetes are enrolled in the study.

  • Randomization and Treatment: Participants are randomized to receive the 11β-HSD1 inhibitor or placebo for a specified duration.

  • Wound Creation: A standardized full-thickness punch biopsy (e.g., 3 mm) is performed on the forearm at baseline to create a wound.

  • Wound Healing Assessment:

    • Wound Size Measurement: The diameter of the wound is measured at regular intervals (e.g., day 2 and day 7) using digital imaging and analysis software.

    • Repeat Biopsy: In some protocols, a second biopsy is performed at a later time point to assess the healing of the initial wound at a histological level.

  • Data Analysis: The rate of wound closure and other healing parameters are compared between the treatment and placebo groups.

G cluster_workflow Human Punch Biopsy Wound Healing Study recruit Recruit Patients (e.g., Type 2 Diabetes) randomize Randomize to Inhibitor or Placebo recruit->randomize biopsy1 Create Wound (Punch Biopsy) randomize->biopsy1 assess Assess Wound Healing (Size, Histology) biopsy1->assess analyze Compare Healing Between Groups assess->analyze

References

Safety Operating Guide

Personal protective equipment for handling AZD 4017

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for AZD 4017

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent and selective 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitor.[1][2][3][4] Adherence to these procedures is essential to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[5] Appropriate personal protective equipment must be worn at all times when handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or dust.
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact.
Respiratory Protection Suitable respiratorAvoids inhalation of dust or aerosols.[5] To be used in areas with inadequate ventilation.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures will minimize exposure risk and ensure safe handling of this compound.

  • Preparation :

    • Ensure a designated handling area is clean and uncluttered.

    • Verify that an accessible safety shower and eye wash station are available.[5]

    • Put on all required PPE as specified in Table 1.

  • Weighing and Reconstitution :

    • Handle the solid form of this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation of dust and aerosols.[5]

    • When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Use in Experiments :

    • Do not eat, drink, or smoke in the designated handling area.[5]

    • Avoid all direct contact with the compound. If contact occurs, follow the first aid measures outlined in the Safety Data Sheet.[5]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

  • Storage :

    • Store this compound in a tightly sealed container.

    • Recommended storage for the powder is at -20°C for up to one year.[1][5]

    • For solutions in solvent, store at -80°C for up to two years or -20°C for up to one year.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal :

    • Dispose of unused this compound and its container in accordance with local, state, and federal regulations.[5]

    • This material should be treated as hazardous chemical waste.

  • Spill Management :

    • In case of a spill, evacuate personnel to a safe area.[5]

    • Wear full personal protective equipment, including respiratory protection.[5]

    • Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[5]

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

    • Decontaminate the spill surface by scrubbing with alcohol.[5]

    • Dispose of all contaminated materials as hazardous waste according to institutional and local guidelines.[5]

Visualized Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.

AZD4017_Handling_Workflow start Start: Handling this compound prep_phase 1. Preparation start->prep_phase ppe Don all required PPE: - Safety Goggles - Protective Gloves - Lab Coat - Respirator (if needed) prep_phase->ppe safety_check Verify accessible safety shower and eye wash station ppe->safety_check handling_phase 2. Handling safety_check->handling_phase weighing Weigh/handle solid compound in a ventilated area handling_phase->weighing reconstitution Prepare solutions carefully to avoid splashes weighing->reconstitution experimental_use Conduct experiment (No eating, drinking, or smoking) reconstitution->experimental_use post_handling_phase 3. Post-Handling & Storage experimental_use->post_handling_phase wash_hands Wash hands thoroughly post_handling_phase->wash_hands storage Store at recommended temperatures (-20°C or -80°C) wash_hands->storage disposal_phase 4. Disposal & Spill Management storage->disposal_phase spill_response Spill? disposal_phase->spill_response dispose_waste Dispose of waste according to local regulations end End of Procedure dispose_waste->end spill_response->dispose_waste No spill_procedure Follow spill management plan: - Evacuate - Wear full PPE - Absorb & decontaminate spill_response->spill_procedure Yes spill_procedure->dispose_waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD 4017
Reactant of Route 2
AZD 4017

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.